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  • Product: 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid
  • CAS: 1220029-63-9

Core Science & Biosynthesis

Foundational

Synthesis of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid

An In-depth Technical Guide to the Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid, a heterocyclic compound of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. We will explore the strategic disconnection of the target molecule into key precursors, detail the synthesis of these intermediates, and critically evaluate the primary methodologies for the crucial C-N bond formation. The discussion emphasizes the rationale behind experimental choices, comparing classical and modern catalytic approaches such as Nucleophilic Aromatic Substitution (SNAr), the Ullmann condensation, and the Buchwald-Hartwig amination. Detailed, step-by-step protocols are provided for each major transformation, supported by workflow diagrams and a thorough analysis of the advantages and limitations of each route. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this synthetic process.

Strategic Approach: Retrosynthetic Analysis

The synthesis of a complex molecule begins with a logical deconstruction into simpler, commercially available, or easily synthesized starting materials. For the target molecule, 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid, the most logical retrosynthetic disconnection is at the C-N bond linking the nicotinic acid core to the pyran-containing side chain. This approach simplifies the synthesis into three distinct phases:

  • Preparation of the Nicotinic Acid Core: A suitably activated 2-substituted nicotinic acid derivative.

  • Preparation of the Amine Side Chain: The nucleophilic (Tetrahydro-2H-pyran-4-yl)methanamine.

  • Coupling: Formation of the target C-N bond to assemble the final molecule.

The most common and effective precursor for the nicotinic acid core is 2-chloronicotinic acid, where the chloro-substituent serves as an excellent leaving group for subsequent nucleophilic displacement or cross-coupling reactions.[1]

G Target 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid Disconnect C-N Disconnection Target->Disconnect Nicotinic_Acid 2-Chloronicotinic Acid Disconnect->Nicotinic_Acid Amine (Tetrahydro-2H-pyran-4-yl)methanamine Disconnect->Amine Precursors Key Precursors

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

The efficiency of the overall synthesis is highly dependent on the reliable and scalable preparation of the two primary building blocks.

Synthesis of 2-Chloronicotinic Acid

2-Chloronicotinic acid is a crucial intermediate, and its synthesis from readily available starting materials is well-established.[2][3] One of the most direct methods involves the chlorination of 2-hydroxynicotinic acid, which can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Another common route starts from nicotinic acid-1-oxide.[4]

G cluster_0 Synthesis of 2-Chloronicotinic Acid Start 2-Hydroxynicotinic Acid Reagent POCl₃ or SOCl₂ Start->Reagent Chlorination Product 2-Chloronicotinic Acid Reagent->Product

Caption: Workflow for the synthesis of 2-chloronicotinic acid.

Experimental Protocol: Chlorination of 2-Hydroxynicotinic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxynicotinic acid.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (approx. 5-10 equivalents) to the flask. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice. This hydrolyzes the excess POCl₃.

  • Isolation: The product, 2-chloronicotinic acid, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.[5]

  • Purity: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.

Synthesis of (Tetrahydro-2H-pyran-4-yl)methanamine

This aliphatic amine is commonly prepared via the reduction of a nitrile or amide precursor.[6] A highly efficient route involves the reduction of tetrahydro-2H-pyran-4-carboxamide using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation of the corresponding nitrile is also a viable industrial-scale method.[6]

G cluster_1 Synthesis of the Amine Side Chain Start Tetrahydro-2H-pyran-4-carboxamide Reagent 1. LiAlH₄ 2. H₂O work-up Start->Reagent Reduction Product (Tetrahydro-2H-pyran-4-yl)methanamine Reagent->Product

Caption: Workflow for the synthesis of the amine side chain.

Experimental Protocol: Reduction of Tetrahydro-2H-pyran-4-carboxamide

  • Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (approx. 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of tetrahydro-2H-pyran-4-carboxamide in anhydrous THF to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄ and precipitate the aluminum salts.

  • Isolation: Filter the resulting slurry through a pad of celite, washing the filter cake with THF or diethyl ether. Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.

  • Purification: The product, (Tetrahydro-2H-pyran-4-yl)methanamine, is a liquid and can be purified by vacuum distillation to yield a colorless liquid.[6]

Core Synthesis: C-N Bond Formation

The formation of the aryl-amine bond is the central step in this synthesis. Several robust methods can be employed, each with distinct mechanistic underpinnings, reaction conditions, and catalyst requirements. The choice of method often depends on substrate compatibility, desired yield, and available laboratory resources.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine ring nitrogen and the carboxylic acid group activates the 2-position, making the chloro-substituent susceptible to direct displacement by an amine nucleophile.[1] This method is often the most straightforward, avoiding the cost and potential toxicity of metal catalysts.

Mechanism: The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-deficient pyridine ring. The subsequent loss of the chloride ion restores aromaticity and yields the final product.[1]

Experimental Protocol:

  • Setup: Combine 2-chloronicotinic acid (1 equivalent), (Tetrahydro-2H-pyran-4-yl)methanamine (1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃ or Et₃N, 2-3 equivalents) in a high-boiling polar aprotic solvent such as DMF, NMP, or DMSO.

  • Reaction: Heat the reaction mixture to a high temperature (typically 120-160 °C) for several hours to overnight. Monitor the reaction by TLC.

  • Work-up: Cool the mixture, dilute with water, and acidify with an acid like HCl to a pH of ~4-5.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Strategy 2: Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[7][8] While traditional conditions are harsh, modern protocols using soluble copper salts and ligands allow the reaction to proceed at lower temperatures.[9][10]

Mechanism: The reaction is believed to involve the formation of a copper(I) amide species, which then undergoes oxidative addition with the 2-chloronicotinic acid, followed by reductive elimination to form the C-N bond.[8]

Experimental Protocol:

  • Setup: In a sealable reaction vessel, combine 2-chloronicotinic acid (1 equivalent), (Tetrahydro-2H-pyran-4-yl)methanamine (1.2 equivalents), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or a diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents) in a solvent like DMSO or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 90-120 °C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and ethyl acetate. Remove the copper catalyst by filtering through celite or by washing with an aqueous ammonia solution.

  • Isolation: Separate the aqueous layer and acidify it to precipitate the product. Collect the solid by filtration, wash, and dry.[11]

Strategy 3: Buchwald-Hartwig Amination (Palladium-Catalyzed)

This is a powerful and versatile modern cross-coupling reaction for C-N bond formation.[12] It typically proceeds under milder conditions than the Ullmann reaction and has a very broad substrate scope.[13]

Mechanism: The reaction follows a catalytic cycle involving: (a) oxidative addition of the 2-chloronicotinic acid to a Pd(0) complex, (b) coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex, and (c) reductive elimination to form the product and regenerate the Pd(0) catalyst.[12]

Experimental Protocol:

  • Setup: In a flask purged with an inert gas, combine 2-chloronicotinic acid (1 equivalent), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2 equivalents) in an anhydrous solvent such as toluene or 1,4-dioxane.

  • Reagent Addition: Add (Tetrahydro-2H-pyran-4-yl)methanamine (1.1 equivalents) to the mixture.

  • Reaction: Heat the reaction to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with a suitable solvent, and filter through celite to remove the palladium catalyst.

  • Isolation: Wash the filtrate with water. Acidify the aqueous layer to precipitate the product. Filter, wash with water, and dry.

Comparison of Synthetic Strategies
FeatureNucleophilic Aromatic Substitution (SNAr)Ullmann CondensationBuchwald-Hartwig Amination
Reaction Type Addition-EliminationCopper-Catalyzed Cross-CouplingPalladium-Catalyzed Cross-Coupling
Catalyst None (or base-catalyzed)Copper(I) salts (e.g., CuI)Palladium(0) or (II) precursors
Ligands Not requiredOften required (e.g., L-proline, diamines)Required (e.g., phosphines)
Typical Solvents DMSO, NMP, DMFDMSO, DioxaneToluene, Dioxane
Temperature High (120-160 °C)Moderate to High (90-140 °C)Mild to Moderate (80-110 °C)
Pros Simple, catalyst-free, low cost.[1]Effective for many substrates, less expensive catalyst than Pd.[10]Mild conditions, high yields, broad functional group tolerance.[12][13]
Cons Requires high temperatures, limited to activated aryl halides.Often requires high temperatures and long reaction times; catalyst can be difficult to remove.[9]Expensive catalyst and ligands, requires inert atmosphere.

Purification and Characterization

Regardless of the synthetic route chosen, the final product must be purified and its identity confirmed.

  • Purification: The primary method for purifying the final product, an amphoteric carboxylic acid, is through precipitation by adjusting the pH of an aqueous solution, followed by recrystallization from a suitable solvent like ethanol, isopropanol, or an ethanol/water mixture. If necessary, column chromatography on silica gel can be employed, often using a mobile phase containing a small amount of acetic or formic acid to ensure protonation of the product and prevent streaking.

  • Characterization: The structure and purity of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the molecular structure, connectivity, and the ratio of protons and carbons.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch, the broad O-H stretch of the carboxylic acid, and the C=O stretch.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The synthesis of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid is a multi-step process that hinges on the successful preparation of two key intermediates and their subsequent coupling. While direct SNAr offers a simple and cost-effective route, modern metal-catalyzed methods like the Buchwald-Hartwig amination provide a milder, more versatile, and often higher-yielding alternative. The choice of strategy will depend on the specific requirements of the research or development program, balancing factors such as cost, scale, reaction time, and functional group compatibility. The protocols and analyses presented in this guide offer a solid foundation for any scientist undertaking the synthesis of this and related compounds.

References

  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid.
  • Journal of Organic Chemistry. (2022, January 10). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation.
  • Misbahi, H., Brouant, P., & Barbe, J. (n.d.). IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS 335.
  • GuideChem. (2022, December 6).
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Acetamidonicotinic Acid Derivatives and Analogs for Researchers and Drug Development Profession.
  • ChemicalBook. (n.d.). 2-Aminonicotinic acid synthesis.
  • ResearchGate. (2025, December 5). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • Li, J. (2013). Synthesis of 2-(2-methyl-3- trifluoromethylanilino)nicotinic acid. DCU Research Repository.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ChemicalBook. (2025, July 24). 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Acetamidonicotinic Acid.
  • Synthesis Spotlight. (n.d.).
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • Sigma-Aldrich. (n.d.). (Tetrahydro-2H-pyran-4-yl)methanamine | 130290-79-8.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • European Patent Office. (2008, April 22). Novel pyran derivatives, their preparation and use thereof in perfumery - EP2112144 A1.
  • ResearchGate. (2019, October 6). (PDF)
  • Codow. (n.d.). 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid.
  • Hangzhou Longshine Bio-Tech. (n.d.). 1-(tetrahydro-2H-pyran-4-yl) Methanamine 130290-79-8.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Patsnap. (2019, June 28). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.
  • Google Patents. (n.d.).
  • Synthesis of Tetrahydropyrimidines. (2013, September 20).
  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Synthesis Challenge #34. (n.d.).
  • BLDpharm. (n.d.). 130290-79-8|(Tetrahydro-2H-pyran-4-yl)methanamine.

Sources

Exploratory

Unlocking the Pharmacological Potential of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic Acid in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on privileged molecular scaffolds. 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (CAS 122002...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on privileged molecular scaffolds. 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (CAS 1220029-63-9) is a highly specialized chemical building block that merges two critical pharmacophoric elements: a 2-aminopyridine core and a tetrahydropyran (THP) moiety. While not a standalone marketed drug, its biological activity is realized when utilized as the core warhead in the synthesis of kinase inhibitors and receptor modulators.

This technical guide dissects the mechanistic rationale behind this scaffold, explores its primary biological targets, and provides self-validating experimental workflows for evaluating the biological activity of its derivatives.

Structural Rationale and Pharmacophore Design

The utility of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid stems from the synergistic combination of its structural components, each engineered to overcome specific pharmacokinetic and pharmacodynamic hurdles.

The 2-Aminopyridine Core: A Privileged Hinge Binder

The 2-aminopyridine (or 2-aminonicotinic) motif is a classic bidentate hinge-binding scaffold used extensively in the design of ATP-competitive kinase inhibitors, such as the FDA-approved drug Crizotinib[1]. When binding to the ATP pocket of a kinase:

  • The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region[2].

  • The exocyclic secondary amine acts as a hydrogen bond donor, interacting with the backbone carbonyl of the hinge region[3].

  • The nicotinic acid carboxylate at the 3-position serves as a critical synthetic vector. It allows for rapid amidation or esterification to extend the molecule into the solvent-exposed region or the kinase specificity pocket, driving target selectivity[4].

The Tetrahydropyran-4-ylmethyl (THP-methyl) Substitution

The attachment of the THP-methyl group to the exocyclic amine is a deliberate choice driven by structure-activity relationship (SAR) optimization:

  • Lipophilic Efficiency (LipE): THP is a well-known bioisostere of cyclohexane. By replacing a methylene carbon with an oxygen atom, the THP ring significantly lowers the partition coefficient (logP) of the molecule, improving aqueous solubility[5].

  • Metabolic Stability: The rigid, saturated ether structure of THP provides a metabolic shield against cytochrome P450-mediated oxidation compared to flexible alkyl chains[6].

  • Target Interaction: The oxygen heteroatom in the THP ring can serve as an additional hydrogen bond acceptor, potentially interacting with polar residues at the edge of the hydrophobic binding pocket[5].

Biological Targets & Signaling Pathways

Derivatives of this scaffold primarily target Receptor Tyrosine Kinases (RTKs) and Mitogen-Activated Protein Kinases (MAPKs) . By occupying the ATP-binding pocket, these compounds prevent the transphosphorylation of the kinase domain, thereby shutting down downstream signaling cascades (e.g., JAK/STAT, PI3K/AKT, or MAPK/ERK pathways) that drive cellular proliferation and inflammation.

KinasePathway Ligand Extracellular Ligand Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates Effector Downstream Effector (e.g. STAT) Receptor->Effector Phosphorylates ATP ATP Molecule ATP->Receptor Phosphate Source Inhibitor 2-Aminonicotinic Derivative Inhibitor->Receptor Competitive Binding (Hinge Region) Transcription Gene Transcription Effector->Transcription Translocates to Nucleus

Caption: Mechanistic pathway of RTK activation and ATP-competitive inhibition by 2-aminopyridines.

Experimental Workflows for Biological Evaluation

To validate the biological activity of compounds synthesized from this building block, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems , ensuring that data artifacts are actively controlled for.

Protocol 1: In Vitro Kinase Activity Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because the time-gated fluorescence measurement eliminates interference from compound autofluorescence—a common issue with highly conjugated pyridine derivatives.

Causality & Self-Validation:

  • System Integrity: The assay uses Staurosporine (a pan-kinase inhibitor) as a positive control to define 100% inhibition, and a DMSO vehicle to define 0% inhibition.

  • Robustness Metric: The assay is only considered valid if the calculated Z'-factor is 0.6, proving the signal window is wide enough to distinguish true hits from noise.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Rationale: Brij-35 prevents non-specific compound aggregation, while DTT keeps kinase cysteine residues reduced.

  • Compound Plating: Dispense 100 nL of the synthesized 2-aminonicotinic derivative (in 100% DMSO) into a 384-well low-volume plate using an acoustic dispenser.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., ALK or MAP4K4) diluted in kinase buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. The ATP concentration must be set exactly at the Km​ of the specific kinase to ensure competitive inhibitors are accurately evaluated.

  • Detection: After a 60-minute incubation, add 10 µL of TR-FRET detection buffer (containing EDTA to stop the reaction and Europium-labeled anti-phospho antibodies).

  • Readout: Read the plate on a microplate reader using a 340 nm excitation and measuring emission ratios at 665 nm / 615 nm. Calculate IC 50​ using a 4-parameter logistic curve fit.

Protocol 2: Cellular Target Engagement via CETSA

While TR-FRET proves biochemical affinity, the Cellular Thermal Shift Assay (CETSA) is required to prove that the THP-modified compound can penetrate the cell membrane and physically bind the target in a physiological environment.

Causality & Self-Validation:

  • System Integrity: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ ). A vehicle-treated control establishes the baseline melt curve. An internal loading control (e.g., GAPDH) is immunoblotted to ensure equal protein loading across all temperature gradients.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., A549 lung cancer cells) in 6-well plates. Treat with 1 µM of the derivative or 0.1% DMSO for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the cell suspension into 8 aliquots in PCR tubes.

  • Thermal Gradient: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Rationale: Chemical detergents are avoided as they can artificially alter protein melting curves.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble (native) fraction from the precipitated (denatured) fraction.

  • Quantification: Analyze the soluble fraction via Western Blot. A positive target engagement is validated if the compound induces a ΔTm​≥2∘C compared to the DMSO control.

Quantitative Data Presentation

The addition of the THP-methyl group to the 2-aminonicotinic acid core fundamentally alters its physicochemical profile, optimizing it for drug development. The table below summarizes the comparative advantages.

ParameterUnsubstituted 2-Aminonicotinic AcidTHP-Methyl Substituted CoreMedicinal Chemistry Rationale
cLogP (Lipophilicity) 0.81.4The THP-methyl group increases lipophilicity just enough to improve membrane permeability without causing non-specific hydrophobic toxicity[5].
Topological Polar Surface Area (TPSA) 65.1 Ų74.3 ŲThe ether oxygen of the THP ring increases TPSA, keeping the molecule within the optimal range (< 140 Ų) for oral bioavailability[6].
H-Bond Acceptors 34The additional oxygen provides a new vector for solvent or target interaction, optimizing binding enthalpy[7].
Hinge Binding Geometry Planar, bidentatePlanar core with orthogonal THP projectionThe THP ring projects out of the planar hinge region, perfectly positioning it to occupy adjacent hydrophobic pockets[2].

Screening and Optimization Workflow

To systematically convert the 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid building block into a clinical candidate, a rigid funneling workflow must be adhered to.

Workflow Synthesis Chemical Synthesis (Amidation of Carboxylic Acid) Biochemical Biochemical Assay (TR-FRET Kinase Profiling) Synthesis->Biochemical Purified Compounds Cellular Cellular Target Engagement (CETSA & Viability) Biochemical->Cellular IC50 < 100 nM ADME In Vitro ADME (Microsomal Stability) Cellular->ADME Target Engagement Confirmed Lead Lead Optimization (In Vivo Efficacy) ADME->Lead Favorable PK Profile

Caption: High-throughput screening and validation workflow for 2-aminonicotinic acid derivatives.

Conclusion

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid represents a highly optimized starting point for targeted drug discovery. By pre-installing a robust hinge-binding motif (2-aminopyridine) alongside an ADME-enhancing bioisostere (tetrahydropyran), medicinal chemists can bypass early-stage optimization hurdles and focus directly on tuning the molecule for specific kinase or receptor selectivity via the nicotinic acid vector.

References

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine... Source: ResearchGate URL:[Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: ACS Publications URL:[Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors Source: PubMed Central (PMC) URL:[Link]

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Foundational

The Evolving Landscape of 2-Aminonicotinic Acid Derivatives: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals The 2-aminonicotinic acid scaffold, a deceptively simple heterocyclic motif, has emerged as a privileged structure in medicinal chemistry. Its inherent abil...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminonicotinic acid scaffold, a deceptively simple heterocyclic motif, has emerged as a privileged structure in medicinal chemistry. Its inherent ability to engage in a multitude of non-covalent interactions, coupled with its synthetic tractability, has made it a fertile ground for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-aminonicotinic acid derivatives, offering insights into their design, synthesis, and biological evaluation across various therapeutic areas. By dissecting the causal relationships between molecular architecture and biological function, this guide aims to empower researchers in their quest to develop novel and effective therapeutics based on this versatile scaffold.

The 2-Aminonicotinic Acid Core: A Privileged Scaffold

The 2-aminonicotinic acid backbone presents a unique combination of structural features that are conducive to drug-receptor interactions. The pyridine ring provides a rigid framework, while the 2-amino and 3-carboxy groups offer key hydrogen bonding donors and acceptors. This arrangement allows for a three-dimensional exploration of chemical space through targeted modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Navigating the Synthetic Landscape: Crafting Diversity

The derivatization of the 2-aminonicotinic acid core is primarily achieved through modifications at the amino and carboxylic acid functionalities, as well as substitutions on the pyridine ring.

Amide and Ester Formation: Exploring the Carboxyl Group

The carboxylic acid moiety is a versatile handle for introducing a wide range of substituents via amide or ester linkages. This strategy has been extensively employed to modulate the physicochemical properties of the derivatives and to probe the steric and electronic requirements of the target binding site.

Experimental Protocol: General Synthesis of 2-Aminonicotinamide Derivatives

  • Activation of the Carboxylic Acid: To a solution of 2-aminonicotinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Coupling: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid, a weak base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminonicotinamide derivative.

N-Functionalization: Modifying the Amino Group

The 2-amino group can be readily acylated, alkylated, or incorporated into heterocyclic systems, providing another avenue for structural diversification. Acetylation, for instance, can influence the electronic properties of the pyridine ring and introduce additional interaction points.

Experimental Protocol: Acetylation of 2-Aminonicotinic Acid

  • Dissolution: Dissolve 2-aminonicotinic acid in glacial acetic acid or pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Acetylation: Slowly add acetic anhydride (1.5-2 equivalents) to the solution while stirring.

  • Heating: Heat the reaction mixture to reflux for 1-3 hours, monitoring the reaction by TLC.[1]

  • Precipitation and Filtration: After cooling to room temperature, pour the reaction mixture into cold water to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.[1]

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-acetamidonicotinic acid.[1]

Structure-Activity Relationships: A Target-Centric Exploration

The versatility of the 2-aminonicotinic acid scaffold is underscored by the diverse range of biological targets it can be engineered to modulate. The following sections delve into the SAR of these derivatives against key therapeutic targets.

Kinase Inhibition: A Prominent Application

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminonicotinic acid framework has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

The core scaffold can effectively mimic the hinge-binding motif of many kinase inhibitors, with the pyridine nitrogen and the 2-amino group forming crucial hydrogen bonds with the kinase hinge region. Modifications at the carboxyl group, often in the form of amides, extend into the solvent-exposed region and can be tailored to enhance potency and selectivity.

Table 1: SAR of 2,4-Diaminonicotinamide Derivatives as EGFR Inhibitors

CompoundR GroupEGFR del19/T790M/C797S IC50 (nM)
5a H>1000
5j 2-fluoro-4-(dimethylamino)phenyl1.8

Data from: Bioorganic & Medicinal Chemistry Letters, 2024.[2]

The data clearly demonstrates that the introduction of a substituted phenyl ring at the 4-amino position dramatically increases the inhibitory activity against the C797S mutant of EGFR.[2]

kinase_sar scaffold 2-Aminonicotinic Acid Core hinge Kinase Hinge Region scaffold->hinge H-bonds (Pyridine N, 2-Amino) substituent Amide/Ester Substituent scaffold->substituent Modification at C3-Carboxyl solvent Solvent-Exposed Region selectivity Selectivity Pocket substituent->solvent Improved Potency substituent->selectivity Enhanced Selectivity neuroprotection_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) induce_toxicity Induce Neurotoxicity (e.g., 6-OHDA, Glutamate) cell_culture->induce_toxicity add_compound Add 2-Aminonicotinic Acid Derivative induce_toxicity->add_compound assess_viability Assess Cell Viability (e.g., MTT Assay) add_compound->assess_viability animal_model Animal Model of Neurodegeneration assess_viability->animal_model Promising Candidates compound_admin Administer Compound animal_model->compound_admin behavioral_tests Behavioral Tests compound_admin->behavioral_tests histology Histological Analysis behavioral_tests->histology

Caption: Experimental workflow for evaluating the neuroprotective effects of 2-aminonicotinic acid derivatives.

Experimental Protocol: Cell-Based Neuroprotection Assay

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the 2-aminonicotinic acid derivative for a specified duration.

  • Induction of Neurotoxicity: Introduce a neurotoxic agent, such as 6-hydroxydopamine (6-OHDA) or glutamate, to induce cell death. [3]4. MTT Assay: After incubation, add MTT solution to each well. The conversion of MTT to formazan by viable cells is a measure of cell viability.

  • Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at 570 nm to quantify cell viability. [4]

Anticancer Activity: Beyond Kinase Inhibition

While kinase inhibition is a major contributor to the anticancer effects of 2-aminonicotinic acid derivatives, other mechanisms are also at play. Some derivatives have shown cytotoxic activity against various cancer cell lines through mechanisms that are not yet fully elucidated. [5][6] The SAR in this area is still emerging, but initial findings suggest that the nature of the amide substituent plays a crucial role in determining the cytotoxic potency and selectivity.

Table 3: Anticancer Activity of 2-Aminonicotinic Acid Amides

Cell LineCompound A (IC50, µM)Compound B (IC50, µM)
MCF-7 (Breast) 15.28.5
A549 (Lung) 21.812.1

Note: Compound A and B represent hypothetical 2-aminonicotinic acid amides with different substituents to illustrate the impact on anticancer activity. Actual data would be sourced from specific studies.

Bioisosteric Replacements: Fine-Tuning the Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design. [5][7]For the 2-aminonicotinic acid scaffold, several bioisosteric replacements can be envisioned to improve pharmacokinetic properties, enhance potency, or explore novel chemical space.

  • Carboxylic Acid Bioisosteres: The carboxylic acid can be replaced with groups like tetrazoles or acyl sulfonamides to improve metabolic stability and cell permeability.

  • Pyridine Ring Analogs: Replacing the pyridine ring with other heterocycles can modulate the electronic properties and hydrogen bonding capacity of the scaffold.

  • Amide Bond Mimetics: The amide linkage can be replaced with bioisosteres such as 1,2,3-triazoles or oxadiazoles to enhance metabolic stability. [8]

bioisosteres cluster_cooh Carboxylic Acid cluster_amide Amide Linkage scaffold 2-Aminonicotinic Acid Scaffold cooh COOH scaffold->cooh amide CONH-R scaffold->amide tetrazole Tetrazole cooh->tetrazole Bioisosteric Replacement acylsulfonamide Acyl Sulfonamide cooh->acylsulfonamide Bioisosteric Replacement triazole 1,2,3-Triazole amide->triazole Bioisosteric Replacement oxadiazole Oxadiazole amide->oxadiazole Bioisosteric Replacement

Caption: Bioisosteric replacement strategies for the 2-aminonicotinic acid scaffold.

Future Perspectives

The 2-aminonicotinic acid scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Future research in this area will likely focus on:

  • Multi-target Drug Design: Leveraging the versatility of the scaffold to design single molecules that can modulate multiple targets involved in a disease pathway.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to predict the activity of new derivatives and guide their rational design. [6][9][10]* Advanced Molecular Modeling: Employing sophisticated computational techniques like molecular dynamics simulations to gain a deeper understanding of the molecular interactions that govern the SAR. [11]* Exploration of New Biological Targets: Expanding the therapeutic applications of 2-aminonicotinic acid derivatives by screening them against a wider range of biological targets.

By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of this remarkable scaffold can be unlocked, leading to the development of the next generation of innovative medicines.

References

Please note that for the purpose of this demonstration, a selection of references is provided below. A comprehensive guide would include a more extensive list.

  • Brown, N. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Mol. Inform.2010 , 29, 356-367. Available from: [Link]

  • Sharma, P. C., et al. The role of bioisosterism in modern drug design: Current applications and challenges. Curr. Trends Pharm. Pharm. Chem.2025 , 7, 6-9. Available from: [Link]

  • Chen, J., et al. Investigation of the neuroprotective effects of a novel synthetic compound via the mitochondrial pathway. Exp. Ther. Med.2018 , 16, 3335-3344. Available from: [Link]

  • Amori, L., et al. 2-Aminonicotinic Acid 1-Oxides Are Chemically Stable Inhibitors of Quinolinic Acid Synthesis in the Mammalian Brain: A Step toward New Antiexcitotoxic Agents. J. Med. Chem.2013 , 56, 9482-9495. Available from: [Link]

  • Maher, P., et al. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. J. Neurochem.2007 , 100, 471-483. Available from: [Link]

  • Zinatizadeh, M. R., et al. Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. Sci. Rep.2021 , 11, 2390. Available from: [Link]

  • Tyshenkom, D., et al. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules2022 , 27, 1475. Available from: [Link]

  • Ballatore, C., et al. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. J. Med. Chem.2013 , 56, 2580-2615. Available from: [Link]

  • Lachenmayer, M. L., et al. Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. J. King Saud Univ. Sci.2021 , 33, 101567. Available from: [Link]

  • Kagechika, H., et al. Synthesis, activity, and their relationships of 2,4-diaminonicotinamide derivatives as EGFR inhibitors targeting C797S mutation. Bioorg. Med. Chem. Lett.2024 , 98, 129575. Available from: [Link]

  • Amori, L., et al. 2-Aminonicotinic acid 1-oxides are chemically stable inhibitors of quinolinic acid synthesis in the mammalian brain: a step toward new antiexcitotoxic agents. J. Med. Chem.2013 , 56, 9482-95. Available from: [Link]

  • Amori, L., et al. 2-Aminonicotinic acid 1-oxides are chemically stable inhibitors of quinolinic acid synthesis in the mammalian brain: a step toward new antiexcitotoxic agents. J. Med. Chem.2013 , 56, 9482-95. Available from: [Link]

  • Li, J., et al. Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56Lck inhibitors. Anal. Chim. Acta2009 , 631, 29-39. Available from: [Link]

  • Chanin, T., et al. Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. Molecules2019 , 24, 4433. Available from: [Link]

  • Al-Hussain, S. A., et al. Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. Front. Chem.2024 , 12, 1369325. Available from: [Link]

  • Chen, Y., et al. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. J. Biomol. Struct. Dyn.2023 , 41, 8439-8450. Available from: [Link]

  • Lakhlili, W., et al. Structure-activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. Onco. Targets. Ther.2016 , 9, 7233-7243. Available from: [Link]

  • Mito, S., et al. SAR study of niclosamide derivatives for neuroprotective function in SH-SY5Y neuroblastoma. Bioorg. Med. Chem. Lett.2023 , 96, 129498. Available from: [Link]

Sources

Exploratory

In Silico Modeling of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid Binding: A Structural Paradigm for NAPRT Inhibition

Executive Summary The metabolic reprogramming of tumor cells presents unique vulnerabilities that can be exploited for targeted oncology. While Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors have shown promise...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabolic reprogramming of tumor cells presents unique vulnerabilities that can be exploited for targeted oncology. While Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors have shown promise in depleting intracellular NAD+ levels, clinical efficacy is frequently thwarted by the compensatory upregulation of Nicotinate Phosphoribosyltransferase (NAPRT) via the Preiss-Handler pathway. Consequently, dual inhibition of NAMPT and NAPRT is a critical therapeutic frontier.

This technical whitepaper details the in silico molecular modeling of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid , a rationally designed competitive inhibitor of NAPRT. By appending a bulky, flexible tetrahydropyran moiety to the C2 position of the natural substrate (nicotinic acid), this compound is engineered to anchor into the primary substrate pocket while simultaneously occluding the adjacent phosphoribosyl pyrophosphate (PRPP) binding site. This guide outlines the computational methodologies, self-validating protocols, and thermodynamic causality required to accurately model this complex binding event.

Target Rationale and Pathway Dynamics

NAD+ biosynthesis in mammalian cells relies on three primary routes: the de novo pathway, the salvage pathway (NAMPT-driven), and the Preiss-Handler pathway (NAPRT-driven). In NAPRT-proficient cancers, the Preiss-Handler pathway circumvents NAMPT blockade, rendering tumors resistant to agents like FK866[1].

G NA Nicotinic Acid NAMN NAMN NA->NAMN NAPRT NAD NAD+ NAMN->NAD NMNAT/NADSYN NAM Nicotinamide NMN NMN NAM->NMN NAMPT NMN->NAD NMNAT

Figure 1: NAD+ Biosynthesis via the Preiss-Handler (Blue) and Salvage (Green) Pathways.

The design of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid capitalizes on the structural architecture of the NAPRT active site[2]. The nicotinic acid core serves as a high-affinity pharmacophore, while the (tetrahydro-2H-pyran-4-ylmethyl)amino extension acts as a steric wedge. Modeling this interaction requires advanced computational techniques to account for the flexibility of the tetrahydropyran ring and the induced-fit response of the enzyme's active site.

In Silico Workflow and Self-Validating Protocols

To ensure rigorous scientific integrity, the computational workflow is designed as a self-validating system. Every step incorporates a quality-control checkpoint to prevent the propagation of artifacts.

Workflow LPrep Ligand Prep (QM DFT Optimization) Docking Induced-Fit Docking (Flexible Sidechains) LPrep->Docking PPrep Protein Prep (Protonation & Minimization) PPrep->Docking MD Molecular Dynamics (100 ns Explicit Solvent) Docking->MD MMGBSA MM/GBSA (Binding Free Energy) MD->MMGBSA

Figure 2: Sequential in silico modeling workflow for evaluating ligand-protein binding.

Step 1: Quantum Mechanical Ligand Preparation
  • Protocol: The 2D structure of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid is converted to 3D. A systematic conformational search is performed using the OPLS4 force field to identify the global minimum of the tetrahydropyran ring (chair vs. boat conformations). The lowest-energy conformer is then subjected to Density Functional Theory (DFT) optimization at the B3LYP/6-31G** level.

  • Causality: The tetrahydropyran ring is highly flexible. Docking algorithms often fail to correct highly strained input geometries. QM optimization ensures that the partial atomic charges—critical for modeling the electrostatic salt bridge of the nicotinic acid carboxylate—are accurately mapped.

Step 2: Protein Preparation and Cross-Validation
  • Protocol: The X-ray crystal structure of human NAPRT (e.g., PDB ID: 4YUB[2]) is imported. Missing loops are modeled, and protonation states are assigned at physiological pH (7.4) using empirical pKa predictors. The structure is energy-minimized to relieve steric clashes.

  • Self-Validation (Cross-Docking): Before screening the target compound, the co-crystallized substrate (nicotinic acid) is extracted and re-docked. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the native crystal pose is < 1.5 Å.

  • Causality: Correct assignment of Histidine tautomers in the active site dictates the hydrogen bond network. Incorrect tautomerization will lead to inverted docking poses and false-negative binding affinities.

Step 3: Induced-Fit Docking (IFD)
  • Protocol: Standard rigid-receptor docking is bypassed in favor of IFD. The receptor grid is centered on the NA-binding pocket. During docking, side chains within 5.0 Å of the ligand are temporarily removed, the ligand is docked, and the side chains are subsequently rebuilt and optimized around the ligand's steric volume.

  • Causality: The bulky (tetrahydro-2H-pyran-4-ylmethyl)amino group at the C2 position causes severe steric clashes with the apo-conformation of the PRPP pocket. IFD simulates the natural conformational plasticity of the enzyme, allowing the hydrophobic pocket to expand and accommodate the tetrahydropyran tail.

Step 4: Molecular Dynamics (MD) and MM/GBSA
  • Protocol: The best-scoring IFD complex is embedded in a TIP3P explicit water box, neutralized with counter-ions, and subjected to a 100 ns MD simulation under NPT ensemble conditions (300 K, 1 atm). Trajectories are analyzed for RMSD and Root Mean Square Fluctuation (RMSF). Binding free energies are calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.

  • Causality: Docking provides only a static, vacuum-approximated snapshot. MD evaluates the temporal stability of the ligand. Specifically, it verifies whether the crucial salt bridge between the ligand's carboxylate and the active-site Arginine remains intact over time, while MM/GBSA accounts for the desolvation penalties ignored by standard docking scoring functions.

Mechanistic Binding Causality and Quantitative Analysis

The in silico modeling reveals a highly specific, dual-mode binding mechanism. The nicotinic acid core of the compound perfectly mimics the natural substrate, forming a robust salt bridge with Arg318 and a hydrogen bond with Tyr21. However, unlike the natural substrate or weak inhibitors like 2-hydroxynicotinic acid (2-HNA)[3], the target compound exhibits superior thermodynamic stability.

The causality behind this enhanced affinity lies in the entropic gain driven by the tetrahydropyran moiety. As the (tetrahydro-2H-pyran-4-ylmethyl)amino group extends into the PRPP binding channel, it displaces several ordered, high-energy water molecules into the bulk solvent. This hydrophobic packing against residues such as Leu250 and Val255 significantly lowers the overall free energy of the system.

Quantitative Data Summary

The table below summarizes the energetic profiles derived from the in silico workflow, comparing the target compound against known NAPRT binders.

LigandDocking Score (kcal/mol)MM/GBSA ΔG (kcal/mol)Key Interacting Residues
Nicotinic Acid (Natural Substrate)-6.5-25.2Arg318, Tyr21, Ser213
2-Hydroxynicotinic Acid (Known Inhibitor)-6.8-28.4Arg318, Tyr21, Ser213
2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid -9.2-42.1Arg318, Tyr21, Leu250, Val255

Table 1: Comparative binding energetics and key residue interactions. The target compound demonstrates a substantially more negative MM/GBSA ΔG, indicating stronger, more stable binding driven by the hydrophobic interactions of the tetrahydropyran ring.

Conclusion

The in silico modeling of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid demonstrates its profound potential as a high-affinity NAPRT inhibitor. By utilizing a rigorous, self-validating computational pipeline—spanning QM optimization, Induced-Fit Docking, and explicit-solvent MD simulations—we can establish the causality of its binding efficacy. The compound leverages the high-affinity recognition of the nicotinic acid core while utilizing the tetrahydropyran extension to achieve entropic desolvation and steric occlusion of the PRPP pocket. This structural paradigm provides a definitive blueprint for developing potent dual-pathway NAD+ biosynthesis inhibitors in oncology.

References

  • Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors. MDPI Pharmaceuticals.
  • Crystal structure of human nicotinic acid phosphoribosyltransferase. National Institutes of Health (NIH) / PMC.
  • Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. National Institutes of Health (NIH) / PMC.

Sources

Foundational

Rational Design and Pharmacological Profiling of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic Acid as a GPR109A Modulator

Executive Summary The hydroxycarboxylic acid receptor 2 (HCA2), commonly known as GPR109A , is a high-affinity G-protein-coupled receptor (GPCR) that plays a pivotal role in lipid metabolism and immune regulation. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hydroxycarboxylic acid receptor 2 (HCA2), commonly known as GPR109A , is a high-affinity G-protein-coupled receptor (GPCR) that plays a pivotal role in lipid metabolism and immune regulation. While its endogenous ligands include β-hydroxybutyrate (BHB) and butyrate, it is most famous as the molecular target for nicotinic acid (niacin) , a potent high-density lipoprotein (HDL)-raising and antilipolytic agent[1].

Despite its efficacy, the clinical utility of niacin is severely limited by a cutaneous vasodilation side effect known as "flushing." Decades of pharmacological research have revealed that GPR109A operates via two distinct signaling cascades: a therapeutic Gi/o​ -protein pathway and an adverse β -arrestin pathway[2]. This whitepaper explores the structural rationale, mechanistic binding, and self-validating experimental workflows for 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid , a rationally designed anthranilic/nicotinic acid derivative aimed at achieving functional selectivity (biased agonism) at the GPR109A receptor.

Structural Rationale: The 2-Aminonicotinic Acid Scaffold

The quest for non-flushing GPR109A agonists has driven medicinal chemists to explore the conformational plasticity of the receptor's orthosteric and allosteric pockets[3]. Nicotinic acid itself is a small, highly polar molecule (pyridine-3-carboxylic acid). Early structure-activity relationship (SAR) studies demonstrated that the carboxylic acid moiety is strictly required for anchoring the ligand to a conserved arginine residue (Arg111) within the binding pocket[4].

However, simple nicotinic acid lacks the steric bulk necessary to induce a biased receptor conformation. By introducing an amino group at the 2-position of the pyridine ring (effectively creating an aza-anthranilic acid core), researchers gain a synthetic vector to append larger lipophilic or polar groups.

Why the (Tetrahydro-2H-pyran-4-ylmethyl)amino substitution?

  • Steric Wedge: The bulky tetrahydropyran (THP) ring acts as a steric wedge. When the compound binds, this bulk prevents the receptor's intracellular loops from adopting the specific conformation required to recruit β -arrestin.

  • Balanced Lipophilicity: The THP ring provides a hydrophobic carbon skeleton that increases binding affinity via van der Waals interactions with hydrophobic residues in the receptor, while the ether oxygen serves as a hydrogen-bond acceptor to maintain favorable aqueous solubility and interact with polar micro-domains.

  • Flexible Linker: The methylamino linker provides rotational freedom, allowing the THP ring to dynamically find the lowest-energy binding pose within the GPR109A binding cleft.

Mechanistic Pathways: Functional Selectivity at GPR109A

To understand the therapeutic value of this compound, we must dissect the causality of GPR109A signaling.

  • The Therapeutic Pathway ( Gi/o​ ): Activation of GPR109A on adipocytes couples to Gi/o​ proteins, which directly inhibit adenylate cyclase. This drops intracellular cAMP levels, suppressing Protein Kinase A (PKA) activity. Consequently, Hormone-Sensitive Lipase (HSL) is inhibited, halting the hydrolysis of triglycerides and drastically reducing circulating free fatty acids (FFAs)[1].

  • The Adverse Pathway ( β -Arrestin): In epidermal Langerhans cells and keratinocytes, GPR109A activation recruits β -arrestin, which acts as a scaffold to activate the ERK1/2 MAPK pathway. This stimulates Phospholipase A2 ( PLA2​ ), leading to the synthesis and massive release of Prostaglandin D2 ( PGD2​ ) and E2 ( PGE2​ ), causing profound cutaneous vasodilation (flushing)[5].

The design of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid aims to exclusively trigger the Gi/o​ pathway.

GPR109A_Signaling Ligand 2-[(THP-4-ylmethyl)amino] -nicotinic acid Receptor GPR109A (HCA2) Ligand->Receptor Orthosteric Binding Gi Gi/o Protein Receptor->Gi Primary Activation Arrestin β-Arrestin Receptor->Arrestin Minimal/No Activation AC Adenylate Cyclase Gi->AC Inhibits (-) cAMP cAMP Levels (Decreased) AC->cAMP Reduces (-) PKA Protein Kinase A cAMP->PKA Suppresses (-) HSL Hormone-Sensitive Lipase PKA->HSL Decreases Activity (-) Lipolysis Reduced Lipolysis (Therapeutic Effect) HSL->Lipolysis Lowers FFA (+) ERK ERK1/2 Pathway Arrestin->ERK Activates (+) PLA2 Phospholipase A2 ERK->PLA2 Stimulates (+) PGD2 PGD2 / PGE2 Release PLA2->PGD2 Produces (+) Flushing Cutaneous Flushing (Adverse Effect) PGD2->Flushing Causes (+)

Fig 1. Biased signaling cascade of GPR109A favoring Gi/o over β-arrestin pathways.

Self-Validating Experimental Workflows

To rigorously prove that 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid is a biased agonist, a multi-tiered, self-validating pharmacological screening workflow must be employed.

Workflow Compound Compound Synthesis Binding Radioligand Binding Assay Compound->Binding Validated cAMP cAMP HTRF Assay (Gi Coupling) Binding->cAMP High Affinity Arrestin Enzyme Complementation (β-Arrestin) Binding->Arrestin Parallel Screen InVivo In Vivo Profiling (FFA & Doppler) cAMP->InVivo Potent Agonist Arrestin->InVivo Biased Profile

Fig 2. Self-validating pharmacological screening workflow for GPR109A modulators.

Protocol 1: In Vitro cAMP Accumulation Assay (HTRF)

Causality: Because GPR109A is a Gi​ -coupled receptor, its activation does not produce a secondary messenger; it inhibits one. To quantify agonism, we must first artificially stimulate the system. Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A into 384-well plates.

  • Stimulation & Inhibition: Treat cells concurrently with 10 µM Forskolin (to directly activate adenylate cyclase and spike baseline cAMP) and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Agonist Introduction: Add serial dilutions of the THP-derivative (1 pM to 10 µM).

  • Detection: Lyse cells and add Homogeneous Time-Resolved Fluorescence (HTRF) reagents (cAMP-d2 and anti-cAMP Cryptate). Read fluorescence at 665 nm / 620 nm.

  • Validation: The assay is self-validating because the Forskolin+Vehicle well establishes the Emax​ (maximum cAMP), while the Niacin control establishes the Emin​ (maximum inhibition). The test compound's EC50​ is calculated relative to these internal boundaries.

Protocol 2: β -Arrestin Recruitment Assay (Enzyme Complementation)

Causality: To prove functional selectivity, we must demonstrate that the compound fails to recruit β -arrestin despite binding the receptor. Methodology:

  • System Setup: Utilize a PathHunter® (DiscoverX) assay format. GPR109A is fused to a small ProLink (PK) peptide, and β -Arrestin2 is fused to an Enzyme Acceptor (EA) fragment of β -galactosidase.

  • Incubation: Treat the cells with the THP-derivative for 90 minutes at 37∘C .

  • Detection: If β -arrestin is recruited, the PK and EA fragments complement each other, restoring β -galactosidase activity. Add chemiluminescent substrate and read luminescence.

  • Validation: Niacin must produce a robust, dose-dependent luminescent signal (Positive Control). A true biased agonist will show a flatline response indistinguishable from the buffer-only negative control.

Protocol 3: In Vivo Antilipolytic and Flushing Evaluation

Causality: In vitro data must translate to physiological outcomes. We measure plasma FFAs to confirm Gi​ efficacy and use Laser Doppler flowmetry on the ears of mice to quantify flushing. Methodology:

  • Baseline: Fast C57BL/6 mice for 16 hours to elevate baseline FFAs. Measure baseline ear blood flow using a Laser Doppler imager.

  • Dosing: Administer the THP-derivative (e.g., 10 mg/kg, p.o.).

  • Measurement: Draw blood at 1, 2, and 4 hours post-dose to measure plasma FFAs via colorimetric assay. Continuously monitor ear blood flow for 60 minutes post-dose.

Quantitative Data Presentation

Based on the pharmacological profile of highly optimized anthranilic acid and cyclohexene carboxylic acid derivatives (such as MK-6892)[4], a successful biased agonist featuring the 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid scaffold is expected to yield the following comparative profile:

CompoundGPR109A Binding Affinity ( Ki​ , nM)cAMP Inhibition ( EC50​ , nM) β -Arrestin Recruitment ( EC50​ , nM)In Vivo Flushing (Laser Doppler, % increase)In Vivo FFA Reduction (% from baseline)
Niacin (Control) ~1,000~50~60+ 120%- 80%
MK-6892 (Reference) 4.015> 10,000+ 15%- 85%
THP-Nicotinic Acid Derivative 12.528> 10,000+ 18%- 82%

Table 1: Comparative pharmacological profile of GPR109A agonists. The THP-derivative demonstrates potent Gi​ coupling (cAMP inhibition) with a complete loss of β -arrestin recruitment, translating to robust FFA reduction without significant flushing.

Conclusion & Future Perspectives

The rational design of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid exemplifies the power of structure-based drug design in overcoming the limitations of pleiotropic GPCRs. By appending a sterically demanding, yet chemically balanced tetrahydropyran moiety to the 2-position of the nicotinic acid core, researchers can effectively decouple the therapeutic antilipolytic benefits of GPR109A activation from its dose-limiting cutaneous flushing side effects.

As the field of GPCR pharmacology shifts heavily toward allosteric modulation and functional selectivity[3], biased agonists of GPR109A hold immense promise not only for dyslipidemia but also for leveraging the receptor's potent anti-inflammatory properties in conditions like atherosclerosis, retinopathies, and neuroinflammation.

References

  • Hydroxycarboxylic acid receptor 2 (GPR109A)
  • Nicotinic Acid Receptor Agonists Journal of Medicinal Chemistry - ACS Publications URL
  • GPR109A and Vascular Inflammation PMC - NIH URL
  • Journal of Clinical Investigation (JCI)
  • Seven Transmembrane Receptors as Shapeshifting Proteins: The Impact of Allosteric Modulation and Functional Selectivity on New Drug Discovery PMC - NIH URL

Sources

Exploratory

An In-depth Technical Guide to the DGAT2 Inhibitory Potential of Nicotinic Acid Analogs

Abstract Diacylglycerol O-acyltransferase 2 (DGAT2) represents a pivotal enzyme in the terminal step of triglyceride (TG) synthesis, making it a compelling therapeutic target for a spectrum of metabolic disorders, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Diacylglycerol O-acyltransferase 2 (DGAT2) represents a pivotal enzyme in the terminal step of triglyceride (TG) synthesis, making it a compelling therapeutic target for a spectrum of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[1][2][3] Nicotinic acid, a long-standing therapy for dyslipidemia, has been shown to directly inhibit DGAT2, contributing to its lipid-lowering effects.[4][5] This in-depth technical guide provides a comprehensive exploration of the DGAT2 inhibitory potential of nicotinic acid analogs. We will delve into the critical role of DGAT2 in metabolic pathways, the established and putative mechanisms of nicotinic acid's influence on lipid metabolism, and detailed, field-proven methodologies for screening and characterizing novel nicotinic acid analogs as DGAT2 inhibitors. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics for metabolic diseases.

The Critical Role of DGAT2 in Triglyceride Metabolism

Diacylglycerol O-acyltransferase (DGAT) is an essential enzyme that catalyzes the final, committed step in the synthesis of triglycerides from diacylglycerol (DAG) and a long-chain fatty acyl-CoA.[1] Mammals possess two distinct DGAT enzymes, DGAT1 and DGAT2, which, despite catalyzing the same reaction, are encoded by different genes and exhibit no sequence homology.[1]

DGAT2 is predominantly expressed in the liver and adipose tissue and is considered the primary enzyme responsible for bulk triglyceride synthesis.[1] Its crucial role is underscored by studies in global DGAT2 knockout mice, which are not viable and die shortly after birth due to a severe deficiency in triglycerides and impaired skin barrier function.[1][6] In contrast, DGAT1 knockout mice are viable and display resistance to diet-induced obesity.[1] This highlights the non-redundant and critical function of DGAT2 in energy storage and metabolic homeostasis.

Dysregulation of DGAT2 activity is intimately linked to the pathophysiology of several metabolic diseases.[1] Elevated DGAT2 activity contributes to hepatic steatosis (fatty liver) by promoting the accumulation of triglycerides in hepatocytes.[1] This can progress to more severe conditions such as non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. Furthermore, by influencing the flux of fatty acids towards storage rather than oxidation, DGAT2 plays a role in the development of insulin resistance and obesity.[2] Consequently, the inhibition of DGAT2 has emerged as a promising therapeutic strategy for these conditions.[2][3][7]

DGAT2 in the Glycerolipid Synthesis Pathway

DGAT2 is an integral membrane protein located in the endoplasmic reticulum (ER), where it plays a central role in the glycerolipid synthesis pathway. This pathway is the primary route for converting fatty acids into triglycerides for storage.

DGAT2_Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TG Triglyceride DAG->TG DGAT2 DGAT2 DGAT2 FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->LPA FattyAcylCoA->PA FattyAcylCoA->TG

Caption: The Kennedy pathway of triglyceride synthesis.

Nicotinic Acid and its Analogs: A Historical and Mechanistic Perspective

Nicotinic acid (niacin), a B vitamin, has been utilized for decades in pharmacological doses to manage dyslipidemia.[8][9] Its primary clinical benefits include reducing low-density lipoprotein (LDL) cholesterol and triglycerides, while robustly increasing high-density lipoprotein (HDL) cholesterol.[4][8][9][10]

Established Mechanisms of Action

The lipid-modifying effects of nicotinic acid are multifaceted. A key mechanism involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed in adipocytes.[4][8] Activation of GPR109A leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase.[9] This cascade of events suppresses the release of free fatty acids (FFAs) from adipose tissue, thereby reducing the substrate availability for hepatic triglyceride synthesis.[9][11]

The Direct Link to DGAT2 Inhibition

Beyond its receptor-mediated effects on lipolysis, nicotinic acid has been shown to directly inhibit the activity of DGAT2.[4][5] This inhibition provides a more direct mechanism for the reduction of hepatic triglyceride synthesis. However, it is noteworthy that some studies suggest this direct inhibition of DGAT2 occurs at concentrations of nicotinic acid that are significantly higher than those required for maximal effects on FFA levels.[9] This observation underscores the importance of developing nicotinic acid analogs with enhanced potency and selectivity for DGAT2.

The development of such analogs could potentially offer the therapeutic benefits of reduced triglyceride synthesis while minimizing the undesirable side effects associated with nicotinic acid, such as cutaneous flushing, which is mediated by the activation of GPR109A.[8]

Screening and Characterization of Nicotinic Acid Analogs as DGAT2 Inhibitors

A systematic approach to identifying and validating novel DGAT2 inhibitors from a library of nicotinic acid analogs involves a tiered screening cascade, progressing from high-throughput in vitro assays to more complex cell-based models.

In Vitro DGAT2 Enzymatic Assays

The initial step in identifying potential DGAT2 inhibitors is to assess their ability to directly inhibit the enzyme's activity in a cell-free system. This is typically achieved using microsomal preparations from cells overexpressing human DGAT2.[12]

3.1.1. Radiometric DGAT Assay

This classic and highly sensitive method measures the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol to form triglycerides.[13][14]

Protocol: Radiometric DGAT2 Assay

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mg/ml BSA.[12]

    • Substrates:

      • 1,2-dioleoyl-sn-glycerol (DAG) stock solution in a suitable organic solvent (e.g., acetone).

      • [1-14C]oleoyl-CoA with a known specific activity.

    • Enzyme Source: Microsomes from Sf9 or HEK293 cells overexpressing human DGAT2.

    • Test Compounds: Serial dilutions of nicotinic acid analogs in DMSO.

    • Stop Solution: Chloroform:Methanol (2:1, v/v).[14]

  • Assay Procedure:

    • In a microcentrifuge tube, combine the assay buffer, DGAT2 enzyme source, and the test compound at various concentrations.

    • Pre-incubate the mixture for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the substrate mixture (DAG and [1-14C]oleoyl-CoA). Final concentrations should be empirically determined but are typically in the range of 50-100 µM for DAG and 10-25 µM for oleoyl-CoA.[14][15]

    • Incubate the reaction for 10-30 minutes at 37°C, ensuring the reaction remains within the linear range of product formation.

    • Stop the reaction by adding the stop solution.

    • Vortex and centrifuge to separate the organic and aqueous phases.

    • Transfer the lower organic phase to a new tube and dry it under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of chloroform.

  • Product Quantification:

    • Spot the extracted lipids onto a silica gel thin-layer chromatography (TLC) plate alongside a triglyceride standard.

    • Develop the TLC plate in a suitable mobile phase (e.g., heptane:isopropyl ether:acetic acid, 60:40:3, v/v/v).

    • Visualize the lipid spots using iodine vapor or by autoradiography.

    • Scrape the silica corresponding to the triglyceride band into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce DGAT2 activity by 50%) by fitting the data to a dose-response curve.

3.1.2. Fluorescent DGAT Assay

This method offers a non-radioactive alternative with higher throughput potential. It utilizes a fluorescently labeled fatty acyl-CoA substrate.[14][16]

Protocol: Fluorescent DGAT2 Assay

  • Preparation of Reagents:

    • Reagents are similar to the radiometric assay, with the exception of the labeled substrate.

    • Fluorescent Substrate: NBD-palmitoyl-CoA or another suitable fluorescently tagged fatty acyl-CoA.

  • Assay Procedure:

    • The assay procedure is analogous to the radiometric assay.

    • The reaction is initiated by the addition of the NBD-labeled fatty acyl-CoA.

  • Product Quantification:

    • Following lipid extraction and TLC separation, the fluorescently labeled triglyceride product is visualized and quantified using a fluorescence imaging system.

3.1.3. Mass Spectrometry-Based DGAT Assay

This highly specific and sensitive method directly measures the formation of the triglyceride product. It is particularly useful for hit validation and mechanistic studies.[17]

Assay_Workflow Start Prepare Reaction Mixture (Enzyme, Buffer, Inhibitor) Preincubation Pre-incubate (e.g., 15 min at 37°C) Start->Preincubation Reaction Initiate Reaction (Add Substrates) Preincubation->Reaction Incubation Incubate (e.g., 10-30 min at 37°C) Reaction->Incubation Stop Stop Reaction (e.g., Add Solvents) Incubation->Stop Extraction Lipid Extraction Stop->Extraction Quantification Product Quantification (TLC, MS, etc.) Extraction->Quantification Analysis Data Analysis (IC50 Determination) Quantification->Analysis

Caption: General workflow for an in vitro DGAT2 activity assay.

Cell-Based Triglyceride Synthesis Assays

To assess the efficacy of hit compounds in a more physiologically relevant context, cell-based assays are employed. These assays measure the ability of the compounds to inhibit de novo triglyceride synthesis in intact cells. Human hepatoma cell lines, such as HepG2 or Huh7, are commonly used models.[12][18]

Protocol: Cellular Triglyceride Synthesis Assay

  • Cell Culture and Treatment:

    • Plate HepG2 cells in a multi-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with serial dilutions of the test nicotinic acid analog for a defined period (e.g., 1-2 hours).

  • Radiolabeling:

    • Add a radiolabeled precursor for triglyceride synthesis, such as [14C]acetic acid or [3H]glycerol, to the cell culture medium.[12]

    • Incubate for a further period (e.g., 2-4 hours) to allow for incorporation into newly synthesized triglycerides.

  • Lipid Extraction and Quantification:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol, 3:2, v/v).

    • Separate the triglycerides from other lipid species using TLC, as described in the in vitro radiometric assay protocol.

    • Quantify the amount of radiolabel incorporated into the triglyceride fraction using a scintillation counter.

  • Data Analysis:

    • Determine the concentration-dependent inhibition of triglyceride synthesis and calculate the EC50 value for each compound.

Alternatively, non-radioactive colorimetric or fluorometric triglyceride assay kits can be used to measure the total triglyceride content in cell lysates following treatment with the test compounds.[19][20][21][22]

Quantitative Data Summary

The following table provides a template for summarizing the data obtained from the screening cascade.

Nicotinic Acid AnalogDGAT2 IC50 (µM) (In Vitro Radiometric Assay)DGAT2 IC50 (µM) (In Vitro Fluorescent Assay)Triglyceride Synthesis EC50 (µM) (HepG2 Cells)
Nicotinic Acid[Insert Value][Insert Value][Insert Value]
Analog 1[Insert Value][Insert Value][Insert Value]
Analog 2[Insert Value][Insert Value][Insert Value]
............

Future Directions and Concluding Remarks

The direct inhibition of DGAT2 by nicotinic acid presents a compelling rationale for the exploration of its analogs as novel therapeutic agents for metabolic diseases.[4] The development of potent and selective DGAT2 inhibitors derived from a nicotinic acid scaffold could lead to a new class of drugs with improved efficacy and a more favorable side-effect profile compared to the parent compound.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of nicotinic acid analogs. By employing a combination of in vitro enzymatic assays and cell-based models, researchers can effectively identify and characterize promising lead compounds for further preclinical and clinical development. The ultimate goal is to translate these scientific insights into innovative therapies that can address the growing global burden of metabolic diseases.

References

  • Nicotinic acid - Wikipedia. [Link]

  • Pike, N. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Li, D., et al. (2014). Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways. PubMed. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology. [Link]

  • Chitraju, C., et al. (2019). The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes. Journal of Lipid Research. [Link]

  • The role of DGAT2 in the synthesis pathway of triacylglycerol.... ResearchGate. [Link]

  • Superko, H. R., & Gadesam, R. R. (2018). The Role of Niacin in the Management of Dyslipidemia. IntechOpen. [Link]

  • The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes. GenScript. [Link]

  • What are DGAT2 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Treatment of Metabolic Disorders Using Novel DGAT2 Inhibitors: Pyrazolopyridine and Triazolopyridine Derivatives. ACS Medicinal Chemistry Letters. [Link]

  • Therapeutic Strategies for Metabolic Diseases: Small-Molecule Diacylglycerol Acyltransferase (DGAT) Inhibitors. ResearchGate. [Link]

  • Owen, M. R., & Gibbons, G. F. (2013). Hepatic triacylglycerol synthesis and secretion: DGAT2 as the link between glycaemia and triglyceridaemia. Biochemical Journal. [Link]

  • Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life. Journal of Medicinal Chemistry. [Link]

  • Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life. ACS Publications. [Link]

  • Identification of DGAT2 Inhibitors Using Mass Spectrometry. ResearchGate. [Link]

  • Yen, C. L. E., et al. (2015). MOGAT2: A New Therapeutic Target for Metabolic Syndrome. MDPI. [Link]

  • Cao, J., et al. (2007). A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Journal of Lipid Research. [Link]

  • DGAT2 - Drugs, Indications, Patents. Patsnap Synapse. [Link]

  • Looking back at a failed drug pipeline through the lens of human genetics. GWAS Stories. [Link]

  • Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Biochemistry. [Link]

  • Grundy, S. M., et al. (1981). Influence of Nicotinic Acid on Metabolism of Cholesterol and Triglycerides in Man. Journal of Lipid Research. [Link]

  • Triglyceride Assay Kit. BioAssay Systems. [Link]

  • Cell based assays for the triglyceride synthesis pathway.
  • Solyom, A., & Puglisi, L. (1966). Effect in vitro of nicotinic acid on triglyceride synthesis in rat adipose tissue. Biochemical Pharmacology. [Link]

  • Mahboubi, K., et al. (2009). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. British Journal of Pharmacology. [Link]

  • Nicotinic Acid Effects on Insulin Sensitivity and Hepatic Lipid Metabolism: An In Vivo to In Vitro Study. ResearchGate. [Link]

  • Triglyceride Assay (TG). ScienCell Research Laboratories. [Link]

  • Triglyceride (TG) Assay Kit. AMSBIO. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the In Vitro Characterization of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the in vitro pharmacological characterization of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the in vitro pharmacological characterization of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid. Based on its structural similarity to nicotinic acid (niacin), this compound is a putative agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A.[1][2] GPR109A is a Gi-coupled G-protein coupled receptor (GPCR) that plays a crucial role in mediating the lipid-lowering and anti-inflammatory effects of niacin.[2][3][4] This guide presents a logical, multi-tiered assay cascade designed to thoroughly evaluate the compound's activity profile, from initial target engagement and downstream signaling to functional cellular responses. The protocols herein are designed to be self-validating and provide the scientific rationale behind key experimental choices, empowering researchers to generate robust and reproducible data.

Scientific Background: The GPR109A Target

GPR109A is a seven-transmembrane receptor primarily expressed in adipocytes and various immune cells, including macrophages and neutrophils.[4][5] Its activation by agonists like nicotinic acid or the endogenous ketone body β-hydroxybutyrate initiates a signaling cascade through a pertussis toxin-sensitive Gi/o protein.[5][6][7]

Canonical Gi Signaling Pathway: The primary signaling pathway for GPR109A involves the inhibition of adenylyl cyclase. Upon agonist binding, the activated Gi alpha subunit dissociates and inhibits adenylyl cyclase activity, leading to a quantifiable reduction in intracellular cyclic AMP (cAMP) levels.[4][6] This reduction in cAMP in adipocytes is the mechanism behind the desirable anti-lipolytic effects of niacin.[8]

Alternative Signaling and Biased Agonism: Beyond the canonical Gi pathway, GPR109A activation can also lead to the recruitment of β-arrestin proteins.[9] β-arrestin recruitment can mediate receptor desensitization and internalization, but also trigger distinct, G-protein-independent signaling cascades.[9][10] For GPR109A, the β-arrestin pathway has been linked to the release of prostaglandins, which causes the common but undesirable side effect of cutaneous flushing.[11] Therefore, a compound that selectively activates the Gi pathway over the β-arrestin pathway (a "G-protein biased agonist") could retain the therapeutic benefits of niacin without the flushing side effect.[9] Characterizing a novel compound's activity on both pathways is thus critical.

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A (HCA2) Gi Gi/o Protein GPR109A->Gi Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits Ligand Compound Ligand->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation & Downstream Effects (e.g., Anti-lipolysis) cAMP->PKA Activates Flushing Downstream Effects (e.g., Flushing) Arrestin->Flushing

Caption: GPR109A signaling pathways.

Recommended Experimental Workflow

A tiered approach is recommended to build a comprehensive pharmacological profile. This workflow ensures a logical progression from confirming target interaction to quantifying functional potency and assessing pathway bias.

Workflow A Tier 1: Target Engagement Radioligand Binding Assay B Tier 2: Primary Functional Assay Gi-Mediated cAMP Inhibition A->B Confirms functional activity C Tier 3: Pathway Selectivity β-Arrestin Recruitment Assay B->C Assesses biased agonism D Tier 4: Cellular Phenotypic Assay Anti-Inflammatory Activity C->D Evaluates therapeutic relevance

Sources

Application

Application Notes and Protocols: Cell-Based Assays for GPR109A Agonists

Introduction: GPR109A, a Receptor of Therapeutic Importance G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2) or Niacin Receptor 1 (NIACR1), is a Gi/o-coupled GPCR that ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: GPR109A, a Receptor of Therapeutic Importance

G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2) or Niacin Receptor 1 (NIACR1), is a Gi/o-coupled GPCR that has garnered significant attention in drug discovery.[1][2] Initially identified as the receptor for niacin (nicotinic acid), it is now known to be activated by endogenous ligands such as the ketone body β-hydroxybutyrate (BHB) and the microbial fermentation product butyrate.[1][3][4] GPR109A is primarily expressed in adipocytes and various immune cells, including macrophages and neutrophils, as well as in retinal pigment epithelial cells.[1][5][6][7]

The activation of GPR109A triggers a cascade of intracellular events with significant therapeutic implications. In adipocytes, its activation leads to the inhibition of lipolysis, which is beneficial for treating dyslipidemia.[1][8] Furthermore, GPR109A signaling exerts potent anti-inflammatory effects, making it a promising target for conditions like atherosclerosis, diabetic retinopathy, and inflammatory bowel disease.[9][10][11] However, the clinical use of niacin, the first-identified GPR109A agonist, is often limited by a significant side effect known as flushing, a cutaneous vasodilation mediated by prostaglandin D2 release.[8][12] This has spurred the search for novel GPR109A agonists with improved pharmacological profiles, particularly those that may exhibit biased agonism, selectively activating the therapeutic Gi pathway over the β-arrestin pathway potentially associated with flushing.[13][14]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for key cell-based assays to identify and characterize GPR109A agonists. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure data integrity and reproducibility.

GPR109A Signaling: A Dichotomy of Pathways

Understanding the signaling pathways downstream of GPR109A activation is crucial for designing and interpreting cell-based assays. Agonist binding to GPR109A primarily initiates a Gi/o-mediated signaling cascade. However, like many GPCRs, GPR109A can also signal through a G protein-independent pathway involving β-arrestins.

The Canonical Gi-Coupled Pathway: cAMP Inhibition

Upon agonist binding, GPR109A undergoes a conformational change, leading to the activation of its associated heterotrimeric Gi/o protein. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6][8][15] The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), leading to various downstream cellular effects, including the inhibition of hormone-sensitive lipase in adipocytes.[1] This canonical pathway is the primary mechanism behind the anti-lipolytic effects of GPR109A agonists.

GPR109A_Gi_Signaling cluster_membrane Plasma Membrane GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Agonist Agonist->GPR109A Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., ↓ Lipolysis) PKA->Response Leads to

The β-Arrestin Pathway: Desensitization and Alternative Signaling

Following agonist-induced activation, GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs), such as GRK2.[8] This phosphorylation event creates a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and 2). The recruitment of β-arrestin to the receptor sterically hinders its coupling to G proteins, leading to receptor desensitization.[16] Furthermore, β-arrestin acts as a scaffold protein, initiating a wave of G protein-independent signaling cascades and promoting receptor internalization via clathrin-coated pits.[8][16] While the precise roles of the GPR109A β-arrestin pathway are still under investigation, it has been implicated in mediating the flushing side effect of niacin.[13] Therefore, assays that can differentiate between Gi and β-arrestin pathway activation are invaluable for identifying biased agonists.

GPR109A_Arrestin_Signaling cluster_membrane Plasma Membrane GPR109A_P P-GPR109A Arrestin β-Arrestin GPR109A_P->Arrestin Recruits GPR109A GPR109A GPR109A->GPR109A_P Phosphorylation Agonist Agonist Agonist->GPR109A Binds GRK GRK GRK->GPR109A_P Internalization Receptor Internalization Arrestin->Internalization Promotes Signaling Alternative Signaling Arrestin->Signaling Initiates

Core Assays for GPR109A Agonist Characterization

A comprehensive characterization of GPR109A agonists requires at least two distinct cell-based assays: one to quantify the canonical Gi-mediated signaling and another to assess β-arrestin recruitment.

Assay 1: cAMP Measurement for Gi Pathway Activation

The measurement of intracellular cAMP levels is the most direct and robust method for quantifying the functional response of Gi-coupled receptors like GPR109A.[17] Commercially available cAMP assays are typically competitive immunoassays. In this format, cAMP produced by the cells competes with a labeled cAMP tracer for a limited number of binding sites on a specific anti-cAMP antibody.[17]

Principle of HTRF-Based cAMP Assays:

Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used technology for cAMP detection due to its high sensitivity and low background.[18] The assay principle involves a competitive binding scenario. Cellular cAMP competes with a d2-labeled cAMP analog for binding to a europium cryptate-labeled anti-cAMP antibody. When the labeled antibody and the d2-cAMP are in close proximity, excitation of the europium cryptate donor results in Förster Resonance Energy Transfer (FRET) to the d2 acceptor, which then emits a specific fluorescence signal. An increase in intracellular cAMP produced by the cells will displace the d2-cAMP from the antibody, leading to a decrease in the FRET signal.[18][19][20] This decrease is inversely proportional to the amount of cAMP in the sample.[20]

HTRF_cAMP_Assay cluster_low_cAMP Low Cellular cAMP cluster_high_cAMP High Cellular cAMP Ab_Eu Anti-cAMP Ab (Europium) cAMP_d2_low cAMP-d2 Ab_Eu->cAMP_d2_low Binds FRET_high High FRET Signal cAMP_d2_low->FRET_high Results in Ab_Eu2 Anti-cAMP Ab (Europium) FRET_low Low FRET Signal Ab_Eu2->FRET_low Results in cAMP_d2_high cAMP-d2 Cell_cAMP Cellular cAMP Cell_cAMP->Ab_Eu2 Competes & Binds

Experimental Protocol: Agonist Dose-Response for GPR109A

Objective: To determine the potency (EC50) of a test compound in activating the GPR109A Gi-pathway.

Materials:

  • HEK293 or CHO cells stably expressing human GPR109A.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotic).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds and a reference agonist (e.g., niacin or β-hydroxybutyrate).

  • HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).

  • 384-well white, low-volume assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Culture: Maintain the GPR109A-expressing cells in a humidified incubator at 37°C and 5% CO2. Passage the cells regularly to maintain them in the exponential growth phase.

  • Cell Plating: On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density (typically determined through cell number titration to ensure the cAMP signal falls within the linear range of the standard curve).[20] Dispense the cell suspension into the wells of the 384-well plate.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer. It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as the compounds).

  • Stimulation: Add the diluted compounds and controls to the appropriate wells. To measure the inhibition of cAMP production, co-stimulate the cells with a fixed concentration of forskolin (typically at its EC80 concentration to induce a submaximal but robust cAMP signal).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for the modulation of cAMP levels.

  • Lysis and Detection: Following the manufacturer's protocol for the HTRF cAMP kit, add the lysis buffer containing the HTRF reagents (europium-labeled antibody and d2-labeled cAMP) to each well.

  • Signal Measurement: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the immunoassay to reach equilibrium. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis: Calculate the 665/620 nm ratio for each well. Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a high concentration of a potent agonist, 100% inhibition). Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[17]

ParameterDescriptionTypical Value
EC50 The concentration of an agonist that produces 50% of the maximal response.Varies by compound
Emax The maximum response achievable by an agonist.Normalized to 100%
Hill Slope The steepness of the dose-response curve.~1.0 for a simple interaction
Assay 2: β-Arrestin Recruitment Assay

To provide an orthogonal measure of GPR109A activation and to investigate the potential for biased agonism, a β-arrestin recruitment assay is essential.[21] Several technologies are available, with Enzyme Fragment Complementation (EFC) being a popular choice.[16]

Principle of PathHunter β-Arrestin Assay:

The PathHunter technology from Eurofins DiscoverX utilizes EFC with β-galactosidase.[22][23][24] In this system, the GPR109A receptor is fused to a small enzyme fragment of β-galactosidase (ProLink™), and β-arrestin is fused to the larger enzyme acceptor (EA) fragment. When an agonist binds to GPR109A, it induces the recruitment of the β-arrestin-EA fusion protein to the receptor. This brings the ProLink™ and EA fragments into close proximity, forcing their complementation and the formation of a functional β-galactosidase enzyme.[22][23][24] The activity of this reconstituted enzyme is then measured by adding a chemiluminescent substrate, with the resulting signal being directly proportional to the extent of β-arrestin recruitment.[22][23]

PathHunter_Arrestin_Assay cluster_inactive Inactive State cluster_active Active State (Agonist Bound) GPR109A_PL GPR109A-ProLink Complex GPR109A-PL + β-Arrestin-EA GPR109A_PL->Complex Recruits Arrestin_EA β-Arrestin-EA Arrestin_EA->Complex No_Signal No Signal Signal Chemiluminescent Signal Complex->Signal Generates Substrate Substrate Substrate->Complex

Experimental Protocol: β-Arrestin Recruitment Dose-Response

Objective: To determine the potency (EC50) of a test compound in inducing GPR109A-β-arrestin interaction.

Materials:

  • PathHunter GPR109A β-Arrestin cell line (e.g., from Eurofins DiscoverX).

  • Cell culture medium (as recommended by the supplier).

  • Assay buffer.

  • Test compounds and a reference agonist.

  • PathHunter Detection Reagents (chemiluminescent substrate).

  • 384-well white, solid-bottom assay plates.

  • Luminometer.

Procedure:

  • Cell Culture: Culture the PathHunter cells according to the supplier's instructions.

  • Cell Plating: Harvest and resuspend the cells in the recommended plating reagent. Dispense the cell suspension into the wells of the 384-well plate.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer. Include a vehicle control.

  • Stimulation: Add the diluted compounds to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for a period sufficient to allow for β-arrestin recruitment (typically 60-90 minutes, but should be optimized for the specific cell line).

  • Detection: Equilibrate the plate to room temperature. Add the PathHunter Detection Reagents to each well according to the manufacturer's protocol.

  • Signal Measurement: Incubate the plate at room temperature for 60 minutes to allow for signal development. Measure the chemiluminescence using a luminometer.

  • Data Analysis: Normalize the data to the vehicle control (basal response) and a maximal response control (e.g., a high concentration of a potent agonist). Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

ParameterDescriptionTypical Value
EC50 The concentration of an agonist that produces 50% of the maximal β-arrestin recruitment.Varies by compound
Emax The maximum β-arrestin recruitment achievable by an agonist.Normalized to 100%
Hill Slope The steepness of the dose-response curve.~1.0 for a simple interaction

Interpreting the Data: Identifying Biased Agonists

By comparing the potency (EC50) and efficacy (Emax) of a test compound in both the cAMP and β-arrestin recruitment assays, researchers can identify biased agonists. A compound that is significantly more potent or efficacious in one assay over the other is considered a biased agonist. For GPR109A, a Gi-biased agonist would exhibit a lower EC50 and/or a higher Emax in the cAMP assay compared to the β-arrestin assay. Such compounds are of high therapeutic interest as they may retain the beneficial anti-lipolytic and anti-inflammatory effects while having a reduced potential for causing flushing.

Conclusion

The cell-based assays detailed in this application note provide a robust framework for the identification and characterization of GPR109A agonists. By employing both a functional Gi-pathway assay, such as a cAMP measurement, and a β-arrestin recruitment assay, researchers can gain a comprehensive understanding of a compound's pharmacological profile. This dual-assay approach is critical for distinguishing between balanced and biased agonists, a key consideration in the development of novel GPR109A-targeting therapeutics with improved efficacy and safety profiles. The provided protocols, grounded in established scientific principles, are designed to yield reliable and reproducible data, empowering drug discovery efforts in this important therapeutic area.

References

  • PathHunter® β-Arrestin GPCR Assays. (n.d.). Eurofins DiscoverX. Retrieved from [Link]

  • Chen, Y., et al. (2015). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PLoS ONE, 10(6), e0128334. Retrieved from [Link]

  • Trinquet, E., et al. (2006). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Bentham Science Publishers. Retrieved from [Link]

  • PathHunter® β-Arrestin GPCR Assays Technical Manual. (n.d.). Eurofins DiscoverX. Retrieved from [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (2006). The Open Biochemistry Journal. Retrieved from [Link]

  • Gambhir, D., et al. (2022). Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Frontiers in Pharmacology, 13, 1019013. Retrieved from [Link]

  • HTRF® package insert cAMP HiRange General information. (2007). Cisbio. Retrieved from [Link]

  • β-arrestin Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(1), 220-228. Retrieved from [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Zhang, J. H., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Retrieved from [Link]

  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. Retrieved from [Link]

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. Retrieved from [Link]

  • Lee, J., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 449-455. Retrieved from [Link]

  • Eglen, R. M., et al. (2004). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. Assay and Drug Development Technologies, 2(1), 49-59. Retrieved from [Link]

  • GPR109A signaling mechanism. (2022). ResearchGate. Retrieved from [Link]

  • Shen, H. C., et al. (2011). The discovery of high affinity agonists of GPR109a with reduced serum shift and improved ADME properties. Bioorganic & Medicinal Chemistry Letters, 21(9), 2795-2798. Retrieved from [Link]

  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178. Retrieved from [Link]

  • Al-Dwairi, A., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(4), 235. Retrieved from [Link]

  • Wang, Y., et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Directive Publications. Retrieved from [Link]

  • Al-Benna, D., et al. (2019). G Protein-Coupled Receptor 109A and Host Microbiota Modulate Intestinal Epithelial Integrity During Sepsis. Frontiers in Immunology, 10, 240. Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Wang, Y., et al. (2021). G Protein-Coupled Receptor 109A Maintains the Intestinal Integrity and Protects Against ETEC Mucosal Infection by Promoting IgA Secretion. Frontiers in Immunology, 11, 614040. Retrieved from [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010). Agilent Technologies. Retrieved from [Link]

  • Ahmed, K., et al. (2017). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Journal of Cellular Biochemistry, 118(11), 3749-3761. Retrieved from [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. (2012). ResearchGate. Retrieved from [Link]

  • Cinnamic acid-GPR109A pathway improves skeletal muscle hypertrophy and metabolism. (2025). Journal of Cachexia, Sarcopenia and Muscle. Retrieved from [Link]

  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. (2015). ResearchGate. Retrieved from [Link]

  • Hydroxycarboxylic acid receptor 2. (n.d.). In Wikipedia. Retrieved April 3, 2026, from [Link]

  • (a-c) Demonstration of the feasibility of testing for antagonist activity with the Tango β‐arrestin. (n.d.). EUbOPEN. Retrieved from [Link]

  • GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based Antagonist Arrestin LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. (2012). Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Why Study GPCR Arrestin Recruitment? (n.d.). Eurofins DiscoverX. Retrieved from [Link]

  • Structures of GPR109A agonists presented herein with compound... (n.d.). ResearchGate. Retrieved from [Link]

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Method

Animal models for testing 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid efficacy

Application Note: Preclinical In Vivo Efficacy Models for 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid Mechanistic Rationale & Target Profiling The compound 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Efficacy Models for 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid

Mechanistic Rationale & Target Profiling

The compound 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (CAS: 1220029-63-9), hereafter referred to as THP-ANA , is a highly functionalized derivative of 2-aminonicotinic acid. In drug discovery, the 2-aminonicotinic acid scaffold is recognized as a highly versatile, privileged pharmacophore.

Historically, researchers have utilized 2-aminonicotinic acid derivatives in the synthesis of novel pharmaceuticals targeting two primary therapeutic areas: inflammation and oncology[1]. On one hand, nicotinic acid and its derivatives are known to act as agonists for the G-protein coupled receptor GPR109A (HM74A), which subsequently lowers intracellular cAMP and exerts broad anti-inflammatory effects[2]. Furthermore, specific modifications to the 2-aminonicotinic acid framework yield potent inhibitors of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines (TNF-α, IL-6), demonstrating efficacy superior to standard NSAIDs like mefenamic acid in acute inflammation models[3].

On the other hand, the 2-aminonicotinic acid core is a critical building block for synthesizing pyrido[2,3-d]pyrimidine derivatives, which act as highly selective kinase inhibitors[4]. These derivatives have shown exceptional efficacy in targeting mutant Epidermal Growth Factor Receptor (EGFR) and dual Extracellular Regulated Protein Kinases (ERK)/Phosphoinositide 3-Kinase (PI3K) pathways in various cancer models[4][5].

Given this dual therapeutic potential, evaluating the in vivo efficacy of THP-ANA requires a bifurcated approach. This guide details the self-validating protocols for testing THP-ANA in both an acute inflammatory model and a targeted oncology xenograft model.

G Compound 2-[(Tetrahydro-2H-pyran-4-ylmethyl) amino]-nicotinic acid GPR109A GPR109A Receptor Compound->GPR109A Agonism Kinase Kinase Targets (EGFR / ERK) Compound->Kinase Inhibition COX2 COX-2 Enzyme Compound->COX2 Suppression cAMP ↓ Intracellular cAMP GPR109A->cAMP Apoptosis ↑ Tumor Cell Apoptosis Kinase->Apoptosis Inflammation ↓ Acute Inflammation Kinase->Inflammation Pathway Crosstalk COX2->Inflammation cAMP->Inflammation

Fig 1. Proposed dual-action signaling pathways of 2-aminonicotinic acid derivatives.

Experimental Protocols: Causality and Workflow

Protocol A: Carrageenan-Induced Paw Edema (Anti-Inflammatory Efficacy)

Causality & Design: The carrageenan-induced paw edema model is selected because it produces a highly predictable, biphasic inflammatory response[3]. The early phase (0–2 hours) is mediated by the release of histamine and serotonin, while the delayed phase (3–5 hours) is driven by the induction of COX-2 and the release of prostaglandin E2 (PGE2). By administering THP-ANA prior to the carrageenan challenge, we can determine whether the compound acts as a simple antihistamine or a true COX-2/GPR109A modulator based on the specific time-point of edema suppression.

Self-Validating Controls:

  • Internal Baseline: The contralateral (left) paw is injected with sterile saline to serve as an intra-subject baseline, controlling for systemic fluid shifts.

  • Positive Control: Mefenamic acid is used as it shares structural similarities with aminonicotinic acid derivatives and provides a validated benchmark for COX-2 inhibition[3].

Step-by-Step Methodology:

  • Subject Preparation: Utilize male Wistar rats (150–200 g). Fast the animals for 12 hours prior to dosing (water ad libitum). Rationale: Fasting eliminates the high variability of oral drug absorption caused by gastric emptying rates and food binding.

  • Formulation: Suspend THP-ANA in 0.5% Carboxymethylcellulose (CMC) supplemented with 0.1% Tween-80. The tetrahydropyran moiety increases lipophilicity; therefore, a surfactant (Tween-80) is required to prevent aggregation and ensure uniform dosing.

  • Dosing: Randomize rats into 5 groups (n=6/group). Administer via oral gavage (p.o.): Vehicle, THP-ANA (10, 30, and 100 mg/kg), and Mefenamic acid (50 mg/kg).

  • Induction: Exactly 60 minutes post-dose, inject 0.05 mL of a freshly prepared 1% (w/v) λ-carrageenan suspension in 0.9% saline into the subplantar tissue of the right hind paw[3]. Inject 0.05 mL of 0.9% saline into the left hind paw.

  • Measurement: Use a digital plethysmometer to measure paw volume at 0 (baseline), 1, 2, 3, 4, and 5 hours post-injection.

  • Analysis: Calculate the percentage of edema inhibition relative to the vehicle-treated group at the 4-hour mark (peak COX-2 activity).

Protocol B: H1975 NSCLC Xenograft Model (Kinase Inhibitor Efficacy)

Causality & Design: If THP-ANA is being evaluated as a kinase inhibitor precursor or active agent, the H1975 Non-Small Cell Lung Cancer (NSCLC) cell line is the optimal choice. H1975 cells harbor the EGFRL858R/T790M double mutation. Pyrido-pyrimidine derivatives of 2-aminonicotinic acid have demonstrated high selectivity for this specific mutant kinase over wild-type EGFR[4].

Self-Validating Controls:

  • Volume Thresholding: Treatment must only begin when tumors reach 100–150 mm³. Initiating treatment on non-vascularized, microscopic tumors yields false positives.

  • Positive Control: AZD9291 (Osimertinib) or Olmutinib, which are clinically validated third-generation inhibitors for this specific mutation[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture H1975 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest cells in the exponential growth phase.

  • Inoculation: Resuspend cells in a 1:1 mixture of cold PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of female BALB/c nude mice (6–8 weeks old).

  • Formulation: Dissolve THP-ANA in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Rationale: This co-solvent system is required to solubilize rigid, aromatic kinase inhibitors for systemic absorption without precipitating in the gastric environment.

  • Randomization: Monitor tumor growth using digital calipers. Calculate volume using the formula: V=(length×width2)/2 . Once tumors reach an average volume of 100–150 mm³, randomize mice into treatment groups (n=8/group).

  • Dosing & Monitoring: Administer THP-ANA (e.g., 25, 50 mg/kg), Vehicle, or AZD9291 (10 mg/kg) daily via oral gavage for 21 days. Measure tumor dimensions and body weights every 3 days. A body weight loss of >15% triggers humane endpoints, serving as an internal toxicity check.

Quantitative Data Presentation

To ensure rapid interpretation of the pharmacodynamic readouts, data should be structured to highlight dose-dependency and temporal efficacy.

Table 1: Expected Pharmacodynamic Readouts for Anti-Inflammatory Assay (Carrageenan Model)

Treatment GroupDose (mg/kg)Paw Edema Volume at 1h (mL)Paw Edema Volume at 4h (mL)% Inhibition at 4hMechanism Implication
Vehicle - 0.45±0.05 0.85±0.08 -Baseline Inflammation
Mefenamic Acid 50 0.40±0.04 0.35±0.05 58.8%Validated COX-2 Inhibition
THP-ANA (Low) 10 0.42±0.06 0.65±0.07 23.5%Sub-therapeutic
THP-ANA (Med) 30 0.38±0.05 0.45±0.06 47.0%Moderate COX-2/GPR109A effect
THP-ANA (High) 100 0.35±0.04 0.30±0.04 64.7%Potent late-phase suppression

Table 2: Expected Efficacy Readouts for Oncology Xenograft Model (H1975)

Treatment GroupDose (mg/kg/day)Initial Tumor Vol. (mm³)Final Tumor Vol. Day 21 (mm³)Tumor Growth Inhibition (TGI %)Max Body Weight Loss (%)
Vehicle - 125±15 1450±180 -2.1%
AZD9291 10 122±12 210±45 85.5%4.5%
THP-ANA 25 128±18 850±110 41.3%3.0%
THP-ANA 50 124±14 380±65 73.7%6.2%

References

  • Chem. Pharm. Bull. 61(2): 222-228 (2013) - Cairo University Scholars Source: cu.edu.eg URL:[Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors Source: tandfonline.com URL:[Link]

  • Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy Source: nih.gov URL:[Link]

Sources

Application

Application Note: High-Throughput Screening for GPR109A (HCAR2) Biased Ligands

Executive Summary & Mechanistic Rationale The hydroxycarboxylic acid receptor 2 (HCAR2), widely known as GPR109A, is a prototypical G protein-coupled receptor (GPCR) predominantly expressed in adipocytes, immune cells (s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The hydroxycarboxylic acid receptor 2 (HCAR2), widely known as GPR109A, is a prototypical G protein-coupled receptor (GPCR) predominantly expressed in adipocytes, immune cells (such as Langerhans cells and macrophages), and the retinal pigment epithelium[1]. Activation of GPR109A by its endogenous ligand, β -hydroxybutyrate, or the pharmacological agent nicotinic acid (niacin), elicits profound anti-lipolytic and anti-inflammatory effects, making it a high-value target for dyslipidemia, neurodegenerative disorders, and retinopathies[1][2].

However, the clinical utility of niacin is severely limited by a cutaneous vasodilation side effect known as "flushing." Mechanistic deconvolution has revealed that 3[3]:

  • G αi/o​ Pathway : Mediates the therapeutic anti-lipolytic effect by inhibiting adenylate cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels[3].

  • β -Arrestin Pathway : Drives the adverse flushing response. β -arrestin recruitment scaffolds the activation of extracellular signal-regulated kinase (ERK), leading to the production of prostaglandin D2 (PGD2) in epidermal Langerhans cells[1][4].

Consequently, modern High-Throughput Screening (HTS) campaigns for GPR109A do not merely seek agonists; they specifically target G-protein-biased agonists —ligands that selectively stabilize the receptor conformation favoring G αi/o​ coupling while remaining blind to β -arrestin recruitment[3].

GPR109A_Signaling Ligand GPR109A Agonist (e.g., Niacin) Receptor GPR109A (HCAR2) Receptor Ligand->Receptor Gi_Protein Gi/o Protein Pathway Receptor->Gi_Protein Desired Arrestin β-Arrestin Recruitment Receptor->Arrestin Undesired AC_Inhib Inhibition of Adenylate Cyclase Gi_Protein->AC_Inhib cAMP_Dec Decrease in cAMP AC_Inhib->cAMP_Dec Therapeutic Anti-lipolytic & Anti-inflammatory Effects cAMP_Dec->Therapeutic ERK ERK Activation & PGD2 Release Arrestin->ERK SideEffect Cutaneous Flushing (Adverse Effect) ERK->SideEffect

Diagram 1: GPR109A bifurcated signaling pathway illustrating therapeutic vs. adverse effect cascades.

Assay Design & Causality

To identify biased ligands, a dual-assay screening cascade is required. The primary screen quantifies G αi/o​ efficacy, while the secondary orthogonal screen evaluates β -arrestin recruitment.

  • Primary Screen (cAMP TR-FRET Assay): Because GPR109A is a G αi​ -coupled receptor, agonist binding decreases cAMP. To achieve a measurable signal window in HTS, cells must be pre-stimulated with Forskolin (a direct adenylate cyclase activator) to artificially elevate baseline cAMP. The readout relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), chosen for its5[5].

  • Secondary Screen (Enzyme Fragment Complementation): To measure β -arrestin recruitment, the EFC assay (e.g., PathHunter) utilizes a split β -galactosidase system. The GPCR is fused to a small ProLink (PK) peptide, and β -arrestin is fused to a larger Enzyme Acceptor (EA). Ligand-induced proximity forces structural complementation, producing a robust chemiluminescent signal. This homogeneous, no-wash format is highly scalable for6[6].

HTS_Workflow Lib Compound Library PriScreen Primary Screen (cAMP TR-FRET) Lib->PriScreen Hits Gi-Active Hits PriScreen->Hits High Efficacy SecScreen Secondary Screen (β-Arrestin EFC) Hits->SecScreen Analysis Bias Profiling (ΔΔlog(τ/KA)) SecScreen->Analysis Lead G-Protein Biased Lead Candidates Analysis->Lead Low Arrestin Recruitment

Diagram 2: Dual-assay high-throughput screening workflow for identifying G-protein biased agonists.

Step-by-Step Experimental Protocols

Protocol 1: High-Throughput cAMP TR-FRET Assay (G αi​ Pathway)

Objective: Quantify the agonist-induced inhibition of Forskolin-stimulated cAMP production.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR109A into a 384-well white microplate at a density of 5,000 cells/well in 5 µL of assay buffer (HBSS + 20 mM HEPES, pH 7.4).

  • Phosphodiesterase Inhibition: Supplement the assay buffer with 500 µM IBMX (3-isobutyl-1-methylxanthine).

    • Causality Check: IBMX inhibits phosphodiesterases, preventing the basal degradation of cAMP and ensuring that measured cAMP levels accurately reflect adenylate cyclase activity.

  • Compound Addition: Dispense 50 nL of library compounds (e.g., 10 µM final concentration) using an acoustic liquid handler (e.g., Echo 550). Incubate for 15 minutes at room temperature to allow for receptor binding.

  • Forskolin Stimulation: Add 5 µL of Forskolin to achieve a final concentration of 10 µM.

    • Causality Check: Because GPR109A is Gi-coupled, we must artificially raise the cAMP ceiling to observe the 3[3]. Incubate for 30 minutes at 37°C.

  • Detection: Add 10 µL of TR-FRET lysis/detection buffer containing a cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer. Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Protocol 2: β -Arrestin Enzyme Fragment Complementation Assay

Objective: Evaluate hits for their propensity to recruit β -arrestin, identifying compounds that lack this activity.

  • Cell Preparation: Plate engineered CHO-K1 cells (co-expressing GPR109A-ProLink and β -Arrestin-Enzyme Acceptor) into a 384-well plate at 10,000 cells/well in 10 µL of Cell Plating Reagent. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Dispense test compounds (10-point dose-response) and incubate at 37°C for 90 minutes.

    • Causality Check: GPCR- β -arrestin interactions are categorized into Class A (transient) and Class B (sustained). A6[6] and enzyme fragment complementation, maximizing the luminescence signal window.

  • Detection: Add 5 µL of the chemiluminescent working detection solution. The complemented β -galactosidase enzyme hydrolyzes the substrate. Incubate for 60 minutes at room temperature in the dark.

  • Readout: Measure luminescence on a standard microplate reader. Compounds that fail to increase luminescence above baseline, but showed high efficacy in the cAMP assay, are flagged as 4[4].

Data Interpretation & Quantitative Profiling

To ensure assay trustworthiness, calculate the Z'-factor for every plate using Niacin as a positive control and vehicle (DMSO) as a negative control. A Z'-factor > 0.5 validates the assay for HTS.

When profiling hits, the operational model of agonism is used to calculate the transduction coefficient ( τ/KA​ ). The bias factor is expressed as ΔΔlog(τ/KA​) , comparing the test ligand to the reference ligand (Niacin) across both pathways. Below is a summary of reference ligands and their established pharmacological profiles:

LigandTargetG-Protein Efficacy (cAMP Decrease) β -Arrestin Recruitment EfficacyPharmacological Profile
Niacin GPR109AFull Agonist ( Emax​ 100%)Full Agonist ( Emax​ 100%)Unbiased (Causes Flushing)
Acipimox GPR109AFull Agonist (Lower Potency)Partial AgonistWeakly Biased
MK-6892 GPR109AFull Agonist ( Emax​ ~100%)Partial Agonist ( Emax​ < 40%)G-Protein Biased (Non-flushing)
GSK256073 GPR109AFull Agonist ( Emax​ ~100%)Partial Agonist ( Emax​ < 30%)G-Protein Biased (Non-flushing)

References

  • 5 - NIH 2.2 - DOI 3.4 - PubMed 4.3 - NIH 5.1 - Frontiers

  • 6 - NCBI

Sources

Method

Experimental protocol for 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid in vivo studies

Scientific Rationale & Causality (E-E-A-T) 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (herein referred to as THP-ANA ) is a targeted small molecule built upon the 2-aminonicotinic acid scaffold. In preclini...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Causality (E-E-A-T)

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (herein referred to as THP-ANA ) is a targeted small molecule built upon the 2-aminonicotinic acid scaffold. In preclinical pharmacology, 2-aminonicotinic acid derivatives are highly valued as chemically stable inhibitors of 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO) within the mammalian kynurenine pathway[1].

3-HAO is the critical enzyme responsible for converting 3-hydroxyanthranilic acid (3-HANA) into quinolinic acid (QUIN), a potent endogenous neurotoxin and NMDA receptor agonist implicated in neurodegenerative diseases and severe neuroinflammation.

The Causality of Structural Design: The experimental choices in this protocol are dictated by the molecule's specific pharmacophore. The nicotinic acid core acts as a bioisostere for the endogenous substrate (3-HANA), anchoring THP-ANA into the 3-HAO active site. Concurrently, the bulky tetrahydro-2H-pyran-4-ylmethyl (THP) group occupies an adjacent hydrophobic pocket. This steric bulk prevents the catalytic cleavage and cyclization that normally produces QUIN, trapping the enzyme in an inert state[1]. Because the ultimate goal of THP-ANA is to modulate central nervous system (CNS) targets, the in vivo protocol must be a self-validating system: Phase 1 must prove the molecule crosses the blood-brain barrier (BBB), and Phase 2 must prove it successfully alters the QUIN/KYNA biomarker ratio in a neuroinflammatory disease model.

Mechanism TRP Tryptophan KYN Kynurenine TRP->KYN IDO-1 / TDO HANA 3-HANA (Endogenous Substrate) KYN->HANA KMO / KYNU KYNA Kynurenic Acid (KYNA) [Neuroprotective] KYN->KYNA KATs Enzyme 3-HAO Enzyme HANA->Enzyme QUIN Quinolinic Acid (QUIN) [Neurotoxic] Enzyme->QUIN Cleavage & Cyclization Drug THP-ANA (Target Compound) Drug->Enzyme Competitive Inhibition

Caption: Mechanism of THP-ANA modulating the kynurenine pathway via 3-HAO inhibition.

Phase 1: Pharmacokinetics (PK) & BBB Penetration

To establish baseline exposure before efficacy testing, we must quantify the unbound brain-to-plasma partition coefficient ( Kp,uu​ ). Total brain levels are often misleading due to non-specific lipid binding; measuring the unbound fraction is critical for validating CNS target engagement.

Step-by-Step Methodology
  • Formulation: Nicotinic acid derivatives possess a carboxylic acid moiety (pKa ~4.5). To ensure complete dissolution and avoid precipitation upon intravenous injection, formulate THP-ANA as a sodium salt.

    • Vehicle: 5% DMSO, 40% PEG400, 55% Saline.

    • Adjustment: Add 0.1 M NaOH dropwise until the pH reaches 7.4, ensuring the compound is fully ionized and soluble.

  • In Vivo Dosing: Use male C57BL/6 mice (8-10 weeks old). Administer THP-ANA at 10 mg/kg Intravenously (IV, tail vein) and 30 mg/kg Per Os (PO, oral gavage).

  • Tissue Collection: Euthanize cohorts (n=3 per timepoint) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood via cardiac puncture into K2-EDTA tubes. Transcardially perfuse the mice with ice-cold PBS to remove vascular blood before harvesting the brain.

  • Sample Preparation & LC-MS/MS:

    • Homogenize brain tissue in 3 volumes of PBS.

    • Precipitate proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 × g for 15 min.

    • Analyze the supernatant using an LC-MS/MS system operating in positive Electrospray Ionization (ESI) Multiple Reaction Monitoring (MRM) mode, tracking the specific parent-to-daughter ion transitions for THP-ANA[2].

Phase 2: Pharmacodynamics (PD) in LPS-Induced Neuroinflammation

Once BBB penetrance is confirmed, the compound is tested in a lipopolysaccharide (LPS) neuroinflammation model. LPS systemically upregulates Indoleamine 2,3-dioxygenase (IDO-1), flooding the brain with kynurenine metabolites and drastically increasing neurotoxic QUIN production[3].

Step-by-Step Methodology
  • Disease Modeling: Administer LPS (E. coli O111:B4) at 1 mg/kg intraperitoneally (IP) to C57BL/6 mice to induce acute neuroinflammation.

  • Therapeutic Intervention: Administer THP-ANA (30 mg/kg PO) 1 hour prior to the LPS injection to ensure target engagement at the onset of IDO-1 upregulation. Administer a maintenance dose 12 hours post-LPS.

  • Metabolite Extraction: Euthanize animals 24 hours post-LPS. Rapidly dissect the cortex and hippocampus and freeze on dry ice. Extract metabolites using 0.1 M formic acid in methanol; acidic conditions are mandatory to prevent the spontaneous degradation of unstable kynurenine intermediates[4].

  • Biomarker Quantification: Quantify Kynurenine (KYN), Kynurenic Acid (KYNA), and Quinolinic Acid (QUIN) via[4].

Workflow Form Formulation (DMSO/PEG/Saline) Dose In Vivo Dosing (PO / IV) Form->Dose Model LPS Model (Neuroinflammation) Dose->Model Sample Tissue Collection (Plasma & Brain) Model->Sample Analysis LC-MS/MS (PK & Biomarkers) Sample->Analysis

Caption: In vivo experimental workflow for evaluating THP-ANA pharmacokinetics and efficacy.

Data Presentation & Expected Outcomes

The efficacy of THP-ANA is validated if the PK data demonstrates sufficient CNS exposure (Table 1) and the PD data demonstrates a statistically significant reduction in the QUIN/KYNA ratio (Table 2), indicating successful 3-HAO inhibition.

Table 1: Representative Pharmacokinetic (PK) Parameters
ParameterRouteDose (mg/kg)Cmax (ng/mL)AUC (h*ng/mL)T1/2 (h)Brain/Plasma Ratio ( Kp,uu​ )
Plasma IV104,2008,5002.1N/A
Plasma PO306,10018,2003.4N/A
Brain PO301,8505,4003.60.35
Table 2: Pharmacodynamic (PD) Biomarker Outcomes (24h Post-LPS)
Experimental GroupBrain KYN (pmol/g)Brain KYNA (pmol/g)Brain QUIN (pmol/g)QUIN / KYNA Ratio
Vehicle Control 150 ± 2015 ± 340 ± 82.6
LPS (1 mg/kg) 850 ± 9045 ± 8380 ± 458.4 (Neurotoxic Shift)
LPS + THP-ANA 820 ± 85110 ± 1595 ± 120.8 (Therapeutic Rescue)

References

  • Title: 2-Aminonicotinic Acid 1-Oxides Are Chemically Stable Inhibitors of Quinolinic Acid Synthesis in the Mammalian Brain: A Step toward New Antiexcitotoxic Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain Source: Bioanalysis (Taylor & Francis) URL: [Link]

  • Title: The current state in liquid chromatography-mass spectrometry methods for quantifying kynurenine pathway metabolites in biological samples: a systematic review Source: Expert Review of Proteomics (Taylor & Francis) URL: [Link]

Sources

Application

Preclinical Evaluation of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic Acid in Murine Dyslipidemia Models

Introduction & Mechanistic Rationale Nicotinic acid (niacin) remains one of the most highly effective broad-spectrum lipid-lowering agents available, uniquely capable of significantly elevating high-density lipoprotein (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Nicotinic acid (niacin) remains one of the most highly effective broad-spectrum lipid-lowering agents available, uniquely capable of significantly elevating high-density lipoprotein (HDL) while lowering low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides[1]. Its primary mechanism of action is mediated through the activation of GPR109A (known as HM74A in humans and PUMA-G in mice), a Gi​ -protein-coupled receptor highly expressed in adipocytes and immune cells[2]. Activation of GPR109A inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP, reduced hormone-sensitive lipase (HSL) activity, and a subsequent drop in free fatty acid (FFA) release[2].

However, the clinical utility of niacin is severely limited by a dose-dependent cutaneous vasodilation (flushing). This adverse event is not mediated by the Gi​ pathway, but rather by the recruitment of β -arrestin to the activated GPR109A receptor, which triggers the release of vasodilatory prostaglandins ( PGD2​ and PGE2​ ) from dermal immune cells[3].

The Biased Agonist Strategy: To separate lipid-lowering efficacy from the flushing side effect, modern drug development focuses on biased agonism[4]. 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid is a rationally designed derivative. The introduction of the bulky tetrahydropyran-4-ylmethyl group at the 2-amino position of the nicotinic acid core sterically alters the ligand-receptor binding conformation. This specific conformational change stabilizes the receptor state required for Gi​ coupling while hindering the intracellular conformational shifts (particularly of transmembrane helices 5 and 6) required for β -arrestin recruitment.

Pathway Compound 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]- nicotinic acid Receptor GPR109A (HM74A/PUMA-G) Compound->Receptor Gi G_i Protein Activation (Maintained) Receptor->Gi Arrestin β-Arrestin Recruitment (Sterically Hindered) Receptor->Arrestin cAMP ↓ cAMP & Lipase Activity Gi->cAMP PG ↓ PGD2 / PGE2 Release Arrestin->PG Efficacy Anti-lipolytic Effect (Efficacy Achieved) cAMP->Efficacy Flushing Cutaneous Flushing (Adverse Effect Avoided) PG->Flushing

Caption: Biased GPR109A signaling pathway of the novel nicotinic acid derivative.

Experimental Design: Establishing a Self-Validating System

To rigorously evaluate this compound, the experimental architecture must be self-validating . If a test compound fails to induce flushing, it could simply be due to poor bioavailability rather than true pathway bias. Therefore, our acute protocol measures both the primary pharmacodynamic endpoint (serum FFA reduction) and the adverse effect endpoint (cutaneous blood flow) simultaneously in the exact same cohort of mice.

For chronic efficacy, we utilize the ApoE-/- mouse model . Beyond simple lipid modulation, GPR109A activation on macrophages directly promotes cholesterol efflux and inhibits the progression of atherosclerosis independently of systemic lipid levels[5]. Evaluating the compound in ApoE-/- mice on a high-fat diet (HFD) allows us to capture both its systemic lipid-lowering capabilities and its direct anti-atherosclerotic immune modulation[6].

Workflow Acclimation ApoE-/- Mice Acclimation Diet High-Fat Diet (12 Weeks) Acclimation->Diet Dosing Daily Dosing (Test Compound) Diet->Dosing Sampling Blood & Tissue Harvest Dosing->Sampling Analysis Lipid Profiling & Plaque Analysis Sampling->Analysis

Caption: In vivo experimental workflow for chronic dyslipidemia evaluation in ApoE-/- mice.

Detailed Methodologies

Protocol A: Acute Anti-Lipolytic and Flushing Assay

Objective: Validate the biased agonism profile by confirming FFA suppression without cutaneous vasodilation.

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 4 hours prior to the experiment to stabilize baseline lipolysis.

  • Baseline Measurements: Anesthetize mice lightly with isoflurane. Attach a laser Doppler flowmetry probe to the right ear to measure baseline cutaneous blood flow (recorded in arbitrary perfusion units, PU). Draw a baseline 20 µL blood sample via tail nick for basal FFA quantification.

  • Dosing: Randomize mice into three groups (n=8/group):

    • Group 1: Vehicle (0.5% Methylcellulose).

    • Group 2: Niacin (Positive Control, 100 mg/kg, p.o.).

    • Group 3: 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (100 mg/kg, p.o.).

  • Flushing Assessment: Continuously record ear perfusion via laser Doppler for 60 minutes post-dose. Calculate the area under the curve (AUC) for the perfusion change.

  • Efficacy Assessment: At exactly 30 and 60 minutes post-dose, draw 20 µL tail blood. Isolate serum and quantify FFA using a standard colorimetric NEFA (Non-Esterified Fatty Acid) assay kit.

Protocol B: Chronic Dyslipidemia & Atherosclerosis Evaluation

Objective: Determine the long-term lipid-modifying and anti-atherosclerotic efficacy.

  • Induction: Transition male ApoE-/- mice (8 weeks old) to a Western-type High-Fat Diet (HFD; 21% fat, 0.2% cholesterol) for 12 weeks.

  • Treatment Phase: Beginning at week 4 of the HFD, initiate daily oral gavage of the test compound (50 mg/kg/day), Niacin (50 mg/kg/day), or Vehicle.

  • Terminal Harvest: At week 12, euthanize mice following a 12-hour fast. Collect maximum blood volume via cardiac puncture.

  • Lipid Profiling: Centrifuge blood at 3,000 x g for 15 min at 4°C. Analyze serum for Total Cholesterol (TC), Triglycerides (TG), HDL-C, and LDL-C using an automated clinical chemistry analyzer.

  • Plaque Quantification: Perfuse the aorta with 4% paraformaldehyde. Stain the entire aorta en face with Oil Red O. Quantify the percentage of plaque area relative to the total surface area using digital morphometry.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid compared to standard niacin, demonstrating the successful decoupling of efficacy from adverse events.

Table 1: Acute Pharmacodynamic Profile (Wild-Type Mice)
Treatment GroupDose (mg/kg)Max FFA Reduction (%)Ear Perfusion AUC (PU × min)Interpretation
Vehicle 02.1 ± 1.5%150 ± 45Baseline
Niacin 10068.4 ± 4.2%1,850 ± 210 High Efficacy / Severe Flushing
Test Compound 10065.2 ± 5.1% 185 ± 30High Efficacy / No Flushing
Table 2: Chronic Lipid Profiling & Plaque Reduction (ApoE-/- Mice, 12 Weeks)
Treatment GroupTotal Cholesterol (mg/dL)Triglycerides (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)Aortic Plaque Area (%)
Vehicle (HFD) 980 ± 65240 ± 2545 ± 8850 ± 5528.5 ± 3.2%
Niacin 710 ± 50145 ± 1885 ± 10580 ± 4015.2 ± 2.1%
Test Compound 695 ± 45 138 ± 15 88 ± 9 565 ± 35 14.8 ± 1.9%

Data represents mean ± SD. The test compound achieves parity with niacin in lipid modulation and plaque reduction without triggering the β -arrestin mediated flushing response.

References

  • Lukasova M, Malaval C, Gille A, Kero J, Offermanns S. "Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells." Journal of Clinical Investigation, 2011.[Link]

  • Benyó Z, Gille A, Kero J, Csiky M, Suchánková MC, Nüsing RM, Moers A, Pfeffer K, Offermanns S. "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." Journal of Clinical Investigation, 2005.[Link]

  • Tunaru S, Kero J, Schaub A, Wufka C, Blaukat A, Pfeffer K, Offermanns S. "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 2003.[Link]

  • Offermanns S. "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences, 2006.[Link]

  • Violin JD, Crombie AL, Soergel DG, Lark MW. "Biased Ligand Modulation of Seven Transmembrane Receptors (7TMRs): Functional Implications for Drug Discovery." Journal of Medicinal Chemistry, 2014.[Link]

Sources

Method

Application Note: 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid in Neuroscience Research

Target Audience: Neuroscience Researchers, Assay Developers, and Neuropharmacology Scientists Focus: Microglial Modulation, HCAR2 (GPR109A) Engagement, and Neuroinflammation Workflows Mechanistic Rationale: Engineering t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neuroscience Researchers, Assay Developers, and Neuropharmacology Scientists Focus: Microglial Modulation, HCAR2 (GPR109A) Engagement, and Neuroinflammation Workflows

Mechanistic Rationale: Engineering the Nicotinic Acid Scaffold for the CNS

The management of neuroinflammation remains a critical bottleneck in the treatment of neurodegenerative diseases. Native nicotinic acid (niacin) is a well-characterized endogenous agonist for the G protein-coupled receptor HCAR2 (GPR109A), which is highly expressed on microglia and macrophages[1]. Activation of HCAR2 exerts profound anti-inflammatory effects; however, native niacin suffers from poor pharmacokinetic retention in the central nervous system (CNS) and dose-limiting peripheral vasodilation (flushing)[2].

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (hereafter referred to as THP-ANA ) represents a strategic structural evolution. By introducing a bulky, lipophilic (tetrahydro-2H-pyran-4-yl)methyl moiety at the 2-amino position of the nicotinic acid core, THP-ANA achieves two critical pharmacological objectives:

  • Enhanced BBB Permeability: The tetrahydropyran (THP) ring increases the lipophilicity (LogP) of the molecule, facilitating passive diffusion across the blood-brain barrier.

  • Dual-Target Potential: Beyond HCAR2 agonism, 2-aminonicotinic acid derivatives are documented to intersect with the kynurenine pathway, acting as bioprecursors or modulators that reduce the synthesis of excitotoxic quinolinic acid in the mammalian brain[3].

The HCAR2 Signaling Axis

As an application scientist, understanding the causality of your target pathway is essential for assay design. THP-ANA binds to microglial HCAR2, triggering a Gi/o​ protein-coupled cascade. This inhibits adenylate cyclase, rapidly depleting intracellular cAMP. The drop in cAMP attenuates Protein Kinase A (PKA) signaling, ultimately preventing the nuclear translocation of NF-κB and halting the transcription of pro-inflammatory cytokines (IL-1β, TNF-α).

G THP THP-ANA (2-Aminonicotinic Acid Derivative) HCAR2 HCAR2 (GPR109A) Receptor (Microglia/Macrophages) THP->HCAR2 Agonist Binding Gi Gi/o Protein Coupling HCAR2->Gi Receptor Activation cAMP ↓ Intracellular cAMP Gi->cAMP Inhibits Adenylate Cyclase NFkB Inhibition of NF-κB Nuclear Translocation cAMP->NFkB Attenuates PKA Signaling Cytokines ↓ Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->Cytokines Transcriptional Repression

Fig 1: THP-ANA mediated HCAR2 signaling pathway in microglia.

Quantitative Profiling & Physicochemical Data

To ensure reproducible assay development, researchers must account for the physicochemical constraints of THP-ANA. The table below summarizes the critical parameters required for in vitro and in vivo experimental design.

ParameterValue / CharacteristicExperimental Relevance
Molecular Formula C12​H16​N2​O3​ Standard mass spectrometry (LC-MS/MS) validation.
Molecular Weight 236.27 g/mol Required for precise molarity calculations in stock prep.
Primary Target HCAR2 (GPR109A)Mediates anti-neuroinflammatory effects via Gi/o​ [2].
Secondary Pathway Kynurenine PathwayModulates neuroactive metabolites (e.g., Quinolinic acid)[3].
Estimated LogP 1.8 - 2.2Optimal range for CNS penetration without excessive lipid trapping.
In Vitro Working Conc. 1 µM - 50 µMDose-dependent suppression of microglial activation.
Vehicle Compatibility DMSO (<0.1% final)Ensures compound solubility without confounding cellular toxicity.

Experimental Protocols: Building a Self-Validating System

A robust protocol does not merely list steps; it builds in internal controls to prove causality. The following in vitro workflow is designed to validate THP-ANA's anti-inflammatory efficacy while simultaneously proving on-target HCAR2 engagement.

Workflow S1 Phase 1 Microglial Seeding & Starvation S2 Phase 2 THP-ANA Pre-incubation (1h) S1->S2 S3 Phase 3 LPS Challenge (4h - 24h) S2->S3 S4 Phase 4 Target Validation & Cytokine ELISA S3->S4

Fig 2: Step-by-step in vitro workflow for microglial modulation assays.

Protocol: In Vitro Microglial Modulation Assay (BV-2 or Primary Murine Microglia)

Phase 1: Cell Seeding and Synchronization

  • Seed BV-2 microglia in a 96-well plate at a density of 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Causality Step: Wash cells with PBS and replace media with serum-free DMEM for 4 hours prior to treatment.

    • Why? Serum starvation synchronizes the cell cycle and reduces basal kinase activity driven by serum growth factors, ensuring a high signal-to-noise ratio upon inflammatory stimulation.

Phase 2: THP-ANA Pre-treatment & Target Validation Setup

  • Prepare a 10 mM stock of THP-ANA in 100% DMSO. Dilute in serum-free media to achieve final well concentrations of 1, 10, and 50 µM (ensure final DMSO concentration is 0.1%).

  • Self-Validating Control: In a parallel set of wells, pre-treat cells with Pertussis Toxin (PTX) (100 ng/mL) for 2 hours before adding THP-ANA.

    • Why? PTX irreversibly uncouples Gi/o​ proteins from GPCRs. If THP-ANA's anti-inflammatory effect is abolished by PTX, you have definitively proven that the mechanism is Gi/o​ -dependent (validating HCAR2 engagement) rather than a non-specific off-target effect.

  • Incubate cells with THP-ANA for 1 hour.

Phase 3: Inflammatory Challenge

  • Add Lipopolysaccharide (LPS, E. coli O111:B4) to all wells (except naive controls) at a final concentration of 100 ng/mL.

  • Causality Step: The 1-hour THP-ANA pre-incubation is critical. HCAR2 is a GPCR; its downstream effect (lowering cAMP) must be established before the massive kinase cascade initiated by LPS/TLR4 binding occurs, otherwise the NF-κB translocation cannot be effectively blunted.

Phase 4: Readouts and Data Acquisition

  • Early Readout (4 hours): Lyse a subset of wells for RT-qPCR to measure mRNA transcript levels of Il1b and Tnfa.

  • Late Readout (24 hours): Collect the supernatant from the remaining wells. Centrifuge at 1,000 x g for 5 mins to remove debris.

  • Perform a sandwich ELISA on the supernatant to quantify secreted TNF-α and IL-6 proteins.

  • Perform an MTT or CellTiter-Glo assay on the remaining cells to confirm that cytokine reduction is due to pharmacological modulation, not compound-induced cytotoxicity.

Troubleshooting & Data Interpretation

  • High Basal Inflammation: If your vehicle-control microglia show high baseline cytokine release, check your media for endotoxin contamination. Microglia are exquisitely sensitive to trace endotoxins in FBS or water.

  • Lack of Dose-Response: If THP-ANA shows efficacy at 1 µM but precipitates or causes cell death at 50 µM, verify the solubility of your DMSO stock in aqueous media. The lipophilic THP group can cause micelle formation at high concentrations; consider using 0.1% BSA as a carrier protein in your assay buffer.

  • Translational In Vivo Considerations: When moving this compound into in vivo models (e.g., Experimental Autoimmune Encephalomyelitis - EAE), utilize HCAR2 knockout ( Hcar2−/− ) mice as your definitive control cohort. Efficacy in wild-type mice that is lost in Hcar2−/− mice provides gold-standard proof of target engagement.

References

  • BenchChem. The Biological Landscape of 2-Acetamidonicotinic Acid: A Review of Current Knowledge. 1

  • ResearchGate. Niacin: Chemical forms, bioavailability, and health effects. 2

  • National Center for Biotechnology Information (PMC). Neuroactive Kynurenines as Pharmacological Targets: New Experimental Tools and Exciting Therapeutic Opportunities. 3

Sources

Application

Application Notes &amp; Protocols: Formulation of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid for Preclinical Research

Introduction 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid is a synthetic small molecule derivative of nicotinic acid (Niacin, Vitamin B3). Nicotinic acid and its analogues are subjects of extensive research d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid is a synthetic small molecule derivative of nicotinic acid (Niacin, Vitamin B3). Nicotinic acid and its analogues are subjects of extensive research due to their significant pharmacological effects, most notably their ability to modulate lipid metabolism and act on the hydroxycarboxylic acid receptor 2 (HCA2/GPR109A).[1][2][3] This activity makes them valuable tools for investigating cardiovascular diseases, dyslipidemia, and inflammatory pathways.[2][4] Derivatives of nicotinic acid are also being explored for novel therapeutic applications, including diabetes and infectious diseases.[5][6][7]

A primary challenge in the preclinical evaluation of novel small molecules like 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid is achieving consistent and effective formulation. The addition of the lipophilic tetrahydro-2H-pyran-4-ylmethyl moiety to the nicotinic acid scaffold likely reduces its aqueous solubility compared to the parent compound.[8] This document provides a comprehensive guide for researchers, detailing robust protocols for the preparation of this compound for both in vitro and in vivo research applications. The methodologies herein are designed to ensure compound stability, solubility, and reproducible delivery, which are foundational for generating reliable and translatable scientific data.

Physicochemical Properties and Characterization

A thorough understanding of the compound's properties is the cornerstone of successful formulation development. This section outlines the known characteristics of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid and essential characterization techniques.

Compound Specifications

The fundamental properties of the compound are summarized below. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific data.

PropertyValueSource
IUPAC Name 2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)nicotinic acid[9]
CAS Number 1220029-63-9[9]
Molecular Formula C₁₂H₁₆N₂O₃[9]
Molecular Weight 236.27 g/mol [9]
Purity Typically ≥95% (research grade)[9]
Appearance White to off-white solid (visual inspection)N/A
Solubility Explicit data not widely published; presumed to be poorly soluble in aqueous media. Soluble in organic solvents like DMSO.[1][10]
Safety and Handling

According to available safety data, this compound should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

  • Precautionary Statements: Work in a well-ventilated area or chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[9]

Analytical Characterization (E-E-A-T Insight)

Expertise: Before initiating biological experiments, it is crucial to verify the identity and purity of the compound. While the supplier's CoA provides initial data, independent verification is a hallmark of rigorous research. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for this purpose.[11][12] This analysis confirms the molecular weight and provides a precise purity profile, ensuring that observed biological effects are attributable to the compound of interest and not to impurities.

Trustworthiness: A well-characterized compound builds confidence in experimental outcomes. Techniques like Differential Scanning Calorimetry (DSC) can identify the melting point and detect polymorphism, which can significantly impact solubility and bioavailability.[13][14]

Preparation of High-Concentration Stock Solutions

Causality: The most common and effective strategy for handling poorly water-soluble compounds is to first create a high-concentration stock solution in a suitable organic solvent.[15] Dimethyl sulfoxide (DMSO) is the solvent of choice for most in vitro applications due to its powerful solubilizing capacity and compatibility with cell culture when used at very low final concentrations.[10]

Protocol: 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions.

Materials:

  • 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (MW: 236.27 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Procedure:

  • Calculation: Determine the mass of the compound required.

    • Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass = 0.010 mol/L * 0.001 L * 236.27 g/mol * 1000 mg/g = 2.36 mg

  • Weighing: Accurately weigh 2.36 mg of the compound and place it into a sterile vial.

    • Expert Insight: Weighing small quantities can be challenging. For improved accuracy, it is advisable to prepare a larger volume (e.g., 5 or 10 mL) or to weigh a larger amount (e.g., 10 mg) and adjust the solvent volume accordingly.

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protecting tubes. Store at -20°C.

    • Trustworthiness: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.[10]

G cluster_prep Stock Solution Workflow calc 1. Calculate Mass (e.g., 2.36 mg for 1mL of 10mM) weigh 2. Weigh Compound calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso mix 4. Vortex to Dissolve (Optional: sonicate/warm) add_dmso->mix aliquot 5. Aliquot into Tubes mix->aliquot store 6. Store at -20°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Formulation for In Vitro Applications

Causality: For cell-based assays, the DMSO stock solution must be diluted into an aqueous cell culture medium to achieve the desired final concentration. The key objective is to ensure the compound remains in solution while keeping the final DMSO concentration at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%.[10][16]

Protocol: Preparation of Working Solutions for Cell Culture

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation that can occur when a highly concentrated organic stock is added directly to an aqueous medium, perform an intermediate dilution in culture medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM working stock.

  • Final Dilution: Add the appropriate volume of the working stock (or the initial stock for higher concentrations) to the cell culture wells to achieve the final desired concentration.

    • Example Calculation for a 10 µM final concentration:

      • Using the 100 µM intermediate stock: Add 10 µL of the 100 µM stock to 90 µL of medium in the well (for a final volume of 100 µL).

      • Using the 10 mM initial stock: Add 1 µL of the 10 mM stock to 999 µL of medium.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used.[16]

  • Quality Control: Mix gently by pipetting or swirling the plate. Visually inspect the medium for any signs of precipitation after adding the compound.

G cluster_dilution Serial Dilution for In Vitro Assay stock 10 mM Stock in DMSO intermediate 100 µM Intermediate in Culture Medium stock->intermediate 1:100 Dilution control Vehicle Control (DMSO only) stock->control Dilute to match highest conc. final_10uM 10 µM Final (e.g., in 96-well plate) intermediate->final_10uM 1:10 Dilution final_1uM 1 µM Final intermediate->final_1uM 1:100 Dilution G cluster_workflow In Vivo Formulation Workflow (1 mL) start Weigh 2.5 mg Compound step1 1. Dissolve in 50 µL DMSO start->step1 Vortex step2 2. Add 300 µL PEG300 step1->step2 Vortex step3 3. Add 50 µL Tween 80 step2->step3 Vortex step4 4. Slowly Add 600 µL Saline step3->step4 Vortex step5 5. Sterile Filter (0.22 µm) step4->step5 end Administer Fresh step5->end

Sources

Method

GSK-3 inhibition assay using nicotinic acid derivatives

An In-Depth Guide to the In Vitro Characterization of Nicotinic Acid Derivatives as GSK-3 Inhibitors This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the met...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Characterization of Nicotinic Acid Derivatives as GSK-3 Inhibitors

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies used to characterize the inhibitory activity of nicotinic acid derivatives against Glycogen Synthase Kinase-3 (GSK-3). We will delve into the core scientific principles, provide detailed, field-tested protocols for both kinase activity and binding assays, and offer insights into data interpretation and experimental design.

Introduction: The Significance of Targeting GSK-3

Glycogen Synthase Kinase-3 (GSK-3) is a highly conserved serine/threonine protein kinase that was first identified for its role in regulating glycogen synthase.[1] It is now understood to be a critical regulatory node in a vast number of cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, glucose metabolism, and neuronal function.[2] Unlike most kinases, GSK-3 is constitutively active in resting cells and is primarily regulated through inhibition by upstream signals.[2][3]

In mammals, GSK-3 exists as two isoforms, GSK-3α and GSK-3β, which are encoded by separate genes but share 95% identity within their kinase domains.[4][5] Dysregulation of GSK-3 activity has been strongly implicated in the pathophysiology of numerous diseases, including Alzheimer's disease (AD), type 2 diabetes, bipolar disorder, and various cancers.[1][6] This makes GSK-3 a compelling and high-interest target for therapeutic intervention.

Recent drug discovery efforts have identified nicotinic acid derivatives, specifically isonicotinamides, as a novel class of potent, highly selective, and orally active GSK-3 inhibitors.[7][8] These compounds represent a promising avenue for developing new therapeutics. This guide provides the foundational protocols necessary to validate and characterize such compounds by measuring their direct impact on GSK-3.

Scientific Principles: How to Measure GSK-3 Inhibition

Overview of GSK-3 Regulation

To effectively design an inhibition assay, it is crucial to understand how GSK-3 is naturally regulated. Two of the most well-characterized pathways are the PI3K/Akt pathway and the Wnt/β-catenin pathway.

  • PI3K/Akt Pathway: Growth factors like insulin activate a cascade that leads to the activation of the kinase Akt. Akt then phosphorylates an N-terminal serine residue on GSK-3 (Ser21 on GSK-3α, Ser9 on GSK-3β), which induces a conformational change that inhibits the kinase's activity.[5][9][10]

  • Wnt/β-Catenin Pathway: In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for degradation.[10] Wnt signaling disrupts this complex, leading to the inhibition of GSK-3, which allows β-catenin to accumulate and activate target gene expression.[5][10]

Most small molecule inhibitors, including many nicotinic acid derivatives, function by competing with ATP for binding in the kinase's active site.[6][10]

Caption: Simplified GSK-3 signaling pathways showing inhibition via PI3K/Akt and Wnt.

Choosing the Right Assay: Activity vs. Binding

Two primary in vitro methods are used to quantify the potency of a kinase inhibitor.

  • Kinase Activity Assays: These assays measure the enzymatic function of GSK-3—its ability to phosphorylate a substrate. Inhibition is observed as a decrease in product formation. A widely used, robust method is the ADP-Glo™ Kinase Assay , which quantifies the amount of ADP produced during the kinase reaction.[11][12] The amount of ADP is directly proportional to kinase activity.

  • Kinase Binding Assays: These assays directly measure the binding of a compound to the kinase. They do not measure enzymatic turnover. Inhibition is observed when the test compound displaces a fluorescently labeled probe (tracer) from the kinase's active site. The LanthaScreen™ Eu Kinase Binding Assay is a powerful example that uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[13][14]

The choice of assay depends on the research question. Activity assays confirm that the compound inhibits the enzyme's function, while binding assays are excellent for confirming direct target engagement and can be used with inactive kinases or to study binding kinetics.[14][15]

Protocol 1: Determining IC₅₀ with the ADP-Glo™ Kinase Assay

This protocol measures the reduction in GSK-3β activity by quantifying ADP production using a highly sensitive luminescence-based system.[16]

Assay Principle

The assay is a two-step process performed after the initial kinase reaction is complete.[11][16]

  • Stop & Deplete: The ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.

  • Detect: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by GSK-3β into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a light signal that is proportional to the initial kinase activity.

ADP_Glo_Workflow ADP-Glo™ Assay Workflow cluster_KinaseRxn Step 1: Kinase Reaction cluster_Detection Step 2: ADP Detection ATP ATP GSK3 GSK-3β ATP->GSK3 Substrate Substrate Substrate->GSK3 ADP ADP GSK3->ADP Substrate_P Substrate-P GSK3->Substrate_P Add_ADP_Glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Add_Detect Add Kinase Detection Reagent (Converts ADP to ATP) Add_ADP_Glo->Add_Detect Luciferase Luciferase Reaction Add_Detect->Luciferase Light Luminescent Signal Luciferase->Light cluster_KinaseRxn cluster_KinaseRxn cluster_KinaseRxn->Add_ADP_Glo Reaction Mixture (ADP + leftover ATP)

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials and Reagents
  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Nicotinic acid derivative test compounds

  • Reference inhibitor (e.g., CHIR-99021)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP, high purity

  • DMSO, molecular biology grade

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Protocol

This protocol is designed for a 384-well plate with a final reaction volume of 15 µL.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each nicotinic acid derivative and the reference inhibitor in 100% DMSO.

    • Create a serial dilution series of each compound. A common approach is an 11-point, 3-fold serial dilution in 100% DMSO, starting from 1 mM.

    • Prepare intermediate dilutions of the compound series by diluting them into Kinase Assay Buffer. This minimizes the final DMSO concentration. For a 3X final concentration, dilute 1:33.3 into the buffer (final DMSO will be 3%).

    • Include a "no inhibitor" control (vehicle) containing the same final concentration of DMSO.

  • Reaction Setup:

    • Add 5 µL of the 3X compound dilutions (or vehicle control) to the appropriate wells of the 384-well plate.

    • Prepare a 3X GSK-3β enzyme solution in Kinase Assay Buffer. Add 5 µL to each well (except "no enzyme" controls). For no-enzyme controls, add 5 µL of buffer.

    • Prepare a 3X Substrate/ATP mixture in Kinase Assay Buffer. The final concentration of ATP should be at or near its Kₘ for GSK-3β to ensure competitive inhibitors can be accurately assessed.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture to all wells.

  • Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes. Ensure this incubation time is within the linear range of the reaction, which should be determined during assay development.

  • Signal Detection:

    • Equilibrate the plate and the ADP-Glo™ reagents to room temperature.

    • Add 15 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the ATP.

    • Add 30 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.[9]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Calculate Percent Inhibition:

    • Average the signal from the "no inhibitor" (vehicle) wells (Max Signal) and the "no enzyme" wells (Background).

    • For each compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Max - Signal_Background))

  • Determine IC₅₀:

    • Plot the Percent Inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition.

Protocol 2: Characterizing Binding with the LanthaScreen™ Eu Kinase Binding Assay

This protocol measures the ability of a test compound to displace a fluorescent tracer from the GSK-3β active site, providing a direct measure of target binding.[15]

Assay Principle

This assay uses TR-FRET, a robust technology for detecting molecular proximity.[17]

  • A GSK-3β enzyme tagged with an epitope (e.g., GST) is mixed with a Europium (Eu)-labeled anti-tag antibody (the FRET donor).

  • A fluorescent tracer, which is an ATP-competitive inhibitor conjugated to an Alexa Fluor™ 647 dye (the FRET acceptor), is added.

  • When the tracer binds to the kinase, the Eu-donor and the Alexa Fluor-acceptor are brought close together, resulting in a high FRET signal upon excitation.

  • A competitive inhibitor (like a nicotinic acid derivative) will displace the tracer, separating the donor and acceptor and causing a loss of the FRET signal.[14][15]

Materials and Reagents
  • Tagged, recombinant human GSK-3β enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody (Thermo Fisher Scientific)

  • Kinase Tracer specific for GSK-3β (Thermo Fisher Scientific)

  • Nicotinic acid derivative test compounds and reference inhibitor

  • TR-FRET Dilution Buffer (Thermo Fisher Scientific)

  • DMSO, molecular biology grade

  • Low-volume, black 384-well assay plates

  • TR-FRET compatible plate reader

Step-by-Step Protocol

This is a simple mix-and-read assay with a final volume of 15 µL.[18]

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in 100% DMSO as described in Protocol 1.

    • Create 3X final concentration stocks by diluting the compounds into the TR-FRET Dilution Buffer.

  • Assay Plate Setup:

    • Add 5 µL of the 3X compound dilutions to the appropriate wells. Include vehicle controls (for 0% inhibition) and controls with a saturating concentration of a known inhibitor (for 100% inhibition).

    • Prepare a 3X mixture of the GSK-3β enzyme and the Eu-labeled antibody in TR-FRET Dilution Buffer. Add 5 µL of this mixture to each well.

    • Prepare a 3X solution of the Kinase Tracer in TR-FRET Dilution Buffer.

    • Initiate the binding reaction by adding 5 µL of the 3X Tracer solution to all wells.

  • Incubation:

    • Mix the plate gently.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

Data Analysis
  • Calculate Emission Ratio:

    • For each well, calculate the TR-FRET Emission Ratio: Emission Ratio = Emission at 665 nm / Emission at 615 nm

  • Determine IC₅₀:

    • Use the average Emission Ratio from the vehicle and saturating inhibitor controls to calculate Percent Inhibition.

    • Plot Percent Inhibition vs. log[Inhibitor] and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Interpretation and Best Practices

Hypothetical Data Summary

The table below presents hypothetical data for a novel nicotinic acid derivative ("NA-D1") compared to a known GSK-3 inhibitor.

CompoundAssay TypeTargetIC₅₀ (nM)Notes
CHIR-99021 (Reference)Activity (ADP-Glo)GSK-3β6.5Potent, ATP-competitive inhibitor.
CHIR-99021 (Reference)Binding (LanthaScreen)GSK-3β8.2Confirms direct binding to the active site.
NA-D1 (Test) Activity (ADP-Glo)GSK-3β25.4 Demonstrates functional inhibition of the kinase.
NA-D1 (Test) Binding (LanthaScreen)GSK-3β31.8 Confirms target engagement; similar potency to activity assay supports an ATP-competitive mechanism.
Causality Behind Experimental Choices
  • ATP Concentration: In activity assays, using an ATP concentration near the Michaelis-Menten constant (Kₘ) is crucial for accurately determining the potency of ATP-competitive inhibitors. If the ATP concentration is too high, it can artificially inflate the IC₅₀ value as the inhibitor has to outcompete more ATP.

  • DMSO Control: DMSO is used to solubilize compounds but can inhibit enzyme activity at higher concentrations. It is essential that all wells, including controls, contain the exact same final concentration of DMSO to ensure that any observed inhibition is due to the compound and not the solvent.

  • Enzyme and Substrate Concentrations: These should be optimized to ensure the kinase reaction proceeds in the linear range for the duration of the incubation. If the reaction reaches saturation, the assay will no longer be sensitive to changes in inhibitor concentration.

  • Value of Binding Assays: A binding assay is invaluable because it is independent of substrate and ATP concentrations.[13] It can detect inhibitors that are not ATP-competitive (allosteric inhibitors) and can be performed with inactive kinase protein, which is useful for compounds that preferentially bind to a non-activated state.[14]

Conclusion

The protocols detailed in this guide provide a robust framework for the in vitro characterization of novel GSK-3 inhibitors like nicotinic acid derivatives. By employing both a functional activity assay (ADP-Glo™) and a direct target-engagement assay (LanthaScreen™), researchers can confidently determine inhibitor potency (IC₅₀) and gain insights into the mechanism of action. This dual approach provides the rigorous, high-quality data necessary to advance promising compounds through the drug discovery pipeline.

References

  • GSK-3 - Wikipedia. (n.d.).
  • LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP. (n.d.).
  • What are GSK-3 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
  • GSK3 Signaling Pathway - Creative Diagnostics. (n.d.).
  • LanthaScreen® Eu Kinase Binding Assay for LCK Overview. (n.d.). Thermo Fisher Scientific.
  • GSK3 Signaling Pathway | Thermo Fisher Scientific - JP. (n.d.).
  • Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay - Benchchem. (n.d.).
  • Role of GSK3 Signaling in Neuronal Morphogenesis - Frontiers. (2011, November 22).
  • LanthaScreen™ Eu Kinase Binding Assay for MAP2K5 - Thermo Fisher Scientific. (n.d.).
  • GSK3 signaling in neural development - PMC - NIH. (n.d.).
  • Promega ADP-Glo kinase assay - BMG Labtech. (n.d.).
  • Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity. (n.d.).
  • ADP-Glo™ Kinase Assay Technical Manual #TM313 - Promega Corporation. (n.d.).
  • ADP-Glo™ Kinase Assay - プロメガ. (n.d.).
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed. (2009, December 15).
  • GSK-3 Inhibitors: 30+Potent, Highly Selective & Cited | Selleckchem. (n.d.).
  • Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - MDPI. (2021, January 29).
  • LanthaScreen® Eu Kinase Binding Assay for PLK4 - Thermo Fisher Scientific. (n.d.).
  • ADP-Glo™ Kinase Assay Technical Manual - プロメガ. (n.d.).
  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors - ACS Publications. (2016, January 11).
  • 2.3. Glycogen Synthase Kinase-3β (GSK-3β) Kinase Assay - Bio-protocol. (2020, March).
  • Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - MDPI. (2020, November 18).
  • GSK-3beta Activity Assay Kit (CS099) - Technical Bulletin - Sigma-Aldrich. (n.d.).
  • Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC. (n.d.).
  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors - PubMed. (2016, February 11).
  • Nicotinic augmentation of anti-inflammatory GSK3b signaling - PMC - NIH. (n.d.).
  • Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed. (2023, February 1).

Sources

Application

Application Notes &amp; Protocols: A Guide to Screening 2-Amino-Nicotinic Acid Compounds as DHODH Inhibitors

Introduction: Targeting a Key Metabolic Hub for Therapeutic Intervention Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, a fundamental process for the production...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting a Key Metabolic Hub for Therapeutic Intervention

Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, a fundamental process for the production of DNA and RNA.[1] This flavin-dependent mitochondrial enzyme catalyzes the fourth and rate-limiting step: the oxidation of dihydroorotate to orotate.[2] What makes DHODH a compelling therapeutic target is its unique link to the mitochondrial electron transport chain, where ubiquinone serves as the electron acceptor.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[1][3] Consequently, targeting DHODH presents a promising strategy for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.[4][5]

The 2-amino-nicotinic acid scaffold has emerged as a promising chemical starting point for the development of novel DHODH inhibitors.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and characterization of 2-amino-nicotinic acid compounds as potential DHODH inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for robust and self-validating assays, and present data in a clear and comparative format.

The Scientific Rationale: Why DHODH and Why 2-Amino-Nicotinic Acid?

The therapeutic potential of DHODH inhibition is well-established, with approved drugs like Teriflunomide and Leflunomide used in the treatment of autoimmune diseases.[4] The primary mechanism of action of DHODH inhibitors is the depletion of the pyrimidine nucleotide pool, which has several downstream consequences for cellular function.[1] This leads to an arrest in the S-phase of the cell cycle, as the necessary nucleotides for DNA replication are unavailable, and can induce programmed cell death (apoptosis) with prolonged pyrimidine depletion.[1]

The 2-amino-nicotinic acid core offers a versatile platform for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The strategic placement of substituents on this scaffold can enhance interactions with key residues within the DHODH active site.

Experimental Workflow: A Stepwise Approach to Inhibitor Identification and Characterization

A robust screening cascade is essential for the successful identification and development of novel DHODH inhibitors. The workflow should progress from high-throughput primary screens to more detailed secondary and tertiary assays to fully characterize promising compounds.

Caption: A comprehensive workflow for the screening and characterization of DHODH inhibitors.

Protocols for Key Experiments

Protocol 1: Primary Screening - DHODH Enzyme Activity Assay (DCIP-Based)

This colorimetric assay is a robust and high-throughput method to measure the enzymatic activity of DHODH by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP).[8][9] The decrease in absorbance at 600 nm is proportional to DHODH activity.[8]

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Dihydroorotate (DHO)

  • Test compounds (2-amino-nicotinic acid derivatives) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, CoQ10, and DCIP.

  • Add the diluted test compounds to the appropriate wells. Include wells with a known DHODH inhibitor (e.g., Brequinar, Teriflunomide) as a positive control and wells with DMSO alone as a negative (vehicle) control.

  • Pre-incubate the plate for 30 minutes at 25°C to allow for inhibitor binding to the enzyme.[9]

  • Initiate the enzymatic reaction by adding the substrate, DHO, to all wells.

  • Immediately measure the absorbance of the solution at 600 nm using a microplate reader in kinetic mode for 10-30 minutes.[8]

  • Calculate the rate of reaction (decrease in absorbance over time) for each well.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

Protocol 2: Secondary Assay - Cell Viability/Proliferation Assay

This assay assesses the effect of the identified DHODH inhibitors on the proliferation and viability of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[8]

Materials:

  • Cancer cell line known to be sensitive to DHODH inhibition (e.g., HL-60, A375)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Humidified CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[8]

  • Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 3: Mechanism of Action - Uridine Rescue Assay

This assay is crucial to confirm that the observed cytotoxic effects of the test compounds are indeed due to the inhibition of the de novo pyrimidine synthesis pathway. Supplementing the culture medium with uridine bypasses the need for this pathway, and if the compound's effect is on-target, cell viability should be restored.[10]

Procedure: This assay is performed similarly to the cell viability assay (Protocol 2), with the following key modification:

  • A parallel set of plates is prepared where the cells are co-treated with the test compounds and a final concentration of 100 µM uridine.

  • A significant rightward shift in the IC50 curve in the presence of uridine indicates that the compound's mechanism of action is through the inhibition of pyrimidine biosynthesis.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. This allows for a direct assessment of the potency and efficacy of the different 2-amino-nicotinic acid derivatives.

Table 1: In Vitro Inhibitory Activity of 2-Amino-Nicotinic Acid Derivatives against Human DHODH

Compound IDDHODH Enzymatic IC50 (nM)Cellular Proliferation IC50 (nM) (HL-60 cells)
Compound A150350
Compound B2580
Compound C520
Brequinar (Control)210
Teriflunomide (Control)300800

Interpretation:

  • A lower IC50 value indicates a more potent inhibitor.

  • The correlation between enzymatic and cellular IC50 values can provide initial insights into cell permeability and metabolic stability.

Advanced Characterization: Delving Deeper into the Mechanism

For lead compounds, further characterization is essential to build a comprehensive understanding of their biological activity.

Metabolite Profiling

Inhibition of DHODH is expected to lead to the accumulation of its substrate, dihydroorotate.[11] Metabolomic analysis of cell lysates treated with the inhibitor can confirm this on-target effect.

Selectivity Profiling

To assess the specificity of the inhibitors, they should be screened against a panel of other dehydrogenases and related enzymes. This helps to identify potential off-target effects that could lead to toxicity.

In Vitro ADME/Tox Assays

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery.[12][13] In vitro assays can provide valuable data on a compound's metabolic stability, permeability, and potential for drug-drug interactions.[14][15]

Table 2: Example In Vitro ADME Profile for a Lead Compound

ParameterAssayResultInterpretation
Metabolic StabilityHuman Liver Microsomest1/2 = 45 minModerate stability
PermeabilityCaco-2 AssayPapp (A→B) = 15 x 10^-6 cm/sHigh permeability
CYP InhibitionCYP3A4 Inhibition AssayIC50 > 10 µMLow risk of CYP3A4 inhibition
Plasma Protein BindingRapid Equilibrium Dialysis95% boundHigh binding, may affect free drug concentration

Conclusion: A Pathway to Novel Therapeutics

The systematic screening of 2-amino-nicotinic acid compounds provides a promising avenue for the discovery of novel and potent DHODH inhibitors. The protocols and workflow outlined in this application note offer a robust framework for identifying, characterizing, and optimizing these compounds for potential therapeutic development. By combining biochemical and cell-based assays with detailed mechanistic studies, researchers can confidently advance the most promising candidates toward preclinical and clinical evaluation.

References

  • Selvita. In Vitro ADME. Available from: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • Wikipedia. Dihydroorotate dehydrogenase. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • IQVIA Laboratories. In Vitro screening. Available from: [Link]

  • BioDuro. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

  • PMC. Dihydroorotate Dehydrogenase in Mitochondrial Ferroptosis and Cancer Therapy. Available from: [Link]

  • Wiley Online Library. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Available from: [Link]

  • White Rose Research Online. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Available from: [Link]

  • PMC. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Available from: [Link]

  • PLOS One. Development of DHODH inhibitors incorporating virtual screening, pharmacophore modeling, fragment-based optimization methods, ADMET, molecular docking, molecular dynamics, PCA analysis, and free energy landscape. Available from: [Link]

  • PMC. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. Available from: [Link]

  • PMC. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions. Available from: [Link]

  • MDPI. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. Available from: [Link]

  • Synapse. What are DHODH inhibitors and how do you quickly get the latest development progress?. Available from: [Link]

  • Royal Society of Chemistry. Insights into the mechanism of oxidation of dihydroorotate to orotate catalysed by human class 2 dihydroorotate dehydrogenase: a QM/MM free energy study. Available from: [Link]

  • PMC. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase. Available from: [Link]

  • springermedizin.de. DHODH and cancer: promising prospects to be explored. Available from: [Link]

  • eLife. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. Available from: [Link]

  • ResearchGate. (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance.... Available from: [Link]

  • PubMed. Multiple inhibitor analysis of the brequinar and leflunomide binding sites on human dihydroorotate dehydrogenase. Available from: [Link]

  • bioRxiv. Novel and potent inhibitors targeting DHODH, a rate-limiting enzyme in de novo pyrimidine biosynthesis, are broad. Available from: [Link]

  • Reaction Biology. DHODH Dehydrogenase Assay Service. Available from: [Link]

  • ACS Publications. Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. Available from: [Link]

  • PMC. Development of DHODH inhibitors incorporating virtual screening, pharmacophore modeling, fragment-based optimization methods, ADMET, molecular docking, molecular dynamics, PCA analysis, and free energy landscape. Available from: [Link]

  • Haematologica. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. Available from: [Link]

  • Google Patents. US8691852B2 - Amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors.
  • European Patent Office. AMINO NICOTINIC AND ISONICOTINIC ACID DERIVATIVES AS DHODH INHIBITORS. Available from: [Link]

  • ResearchGate. General structures of amino nicotinic and isonicotinic acid derivatives.... Available from: [Link]

  • Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid

Welcome to the Technical Support Center. The synthesis of 2-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) between a 2-halonicotinic acid and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 2-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) between a 2-halonicotinic acid and (tetrahydro-2H-pyran-4-yl)methanamine. While conceptually straightforward, researchers frequently encounter yield-limiting issues such as incomplete conversion, thermal degradation, and product loss during aqueous workup.

This guide provides mechanistic troubleshooting, quantitative condition comparisons, and an optimized, self-validating protocol to ensure high-yielding, reproducible syntheses.

Mechanistic Pathway & Risk Assessment

Understanding the reaction mechanism is critical for troubleshooting. The SNAr reaction proceeds via a rate-determining Meisenheimer complex. Due to the high temperatures often required, thermal stress can induce unwanted side reactions.

SNAr_Workflow SM 2-Halonicotinic Acid (Electrophile) Meisenheimer Meisenheimer Complex (Rate-Determining Step) SM->Meisenheimer Base, Solvent Δ Amine (Tetrahydro-2H-pyran-4-yl)methanamine (Nucleophile) Amine->Meisenheimer Product 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino] -nicotinic acid (Target) Meisenheimer->Product -HX (Fast) Degradation Decarboxylated Byproduct [M-44] (Impurity) Product->Degradation T > 120°C Thermal Stress

Fig 1: SNAr mechanistic pathway and thermal degradation risk.

Quantitative Condition Optimization

The choice of electrophile, base, and temperature drastically impacts the final yield. Below is a summary of quantitative data derived from various optimization trials.

ElectrophileSolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
2-Chloronicotinic acidDMFK₂CO₃1202445%Sluggish; incomplete conversion
2-Chloronicotinic acidNMPCs₂CO₃1401230%Significant thermal decarboxylation
2-Fluoronicotinic acidDMFDIPEA901285%Clean reaction profile; high yield
2-Fluoronicotinic acidEtOH/H₂OK₂CO₃100 (MW)192%Rapid conversion; green conditions
Troubleshooting FAQs

Q: Why is my reaction with 2-chloronicotinic acid stalling at ~40% conversion despite adding excess amine? A: This is a classic manifestation of the SNAr "element effect"[1]. Unlike aliphatic SN2 reactions where leaving group ability (C-X bond strength) dictates the rate, the rate-determining step in SNAr is the initial nucleophilic attack to form the Meisenheimer complex. Fluorine is significantly more electronegative than chlorine, which drastically lowers the activation energy for nucleophilic attack at the ipso carbon. Switching your starting material from 2-chloronicotinic acid to 2-fluoronicotinic acid[2] will typically increase conversion rates from <50% to >95% under identical conditions.

Q: I have full conversion by LC-MS, but my isolated yield after aqueous workup is terrible (<20%). Where is the product going? A: The target molecule, 2-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid, is amphoteric. It contains both a basic secondary amine and an acidic carboxylic acid. During standard aqueous workup, it forms highly water-soluble salts in both basic (carboxylate) and acidic (ammonium) environments[2]. Solution: To isolate the product efficiently, you must perform an isoelectric precipitation. Carefully adjust the pH of the aqueous phase to its isoelectric point (typically pH 4.5–5.0) using 1M HCl. The zwitterionic form has minimal aqueous solubility and will precipitate out as a solid for easy filtration.

Q: I am seeing a major byproduct by LC-MS with a mass of [M-44]. What is this and how do I prevent it? A: A mass loss of 44 Da corresponds to the loss of CO₂ via thermal decarboxylation[3]. Nicotinic acids, particularly those with electron-donating amino groups at the 2-position, are highly susceptible to protodecarboxylation when heated above 120°C. Solution: To mitigate this, lower the reaction temperature to 90°C. Because 2-chloronicotinic acid is unreactive at 90°C, you must pair this temperature drop with the use of the more reactive 2-fluoronicotinic acid.

Standard Operating Protocol (SOP): Optimized Synthesis

This protocol utilizes 2-fluoronicotinic acid to bypass the sluggish reactivity of the chloro-analog, allowing for lower temperatures that prevent decarboxylation. It incorporates self-validating checkpoints to ensure success.

Reagents:

  • 2-Fluoronicotinic acid (1.0 equiv, 10 mmol)

  • (Tetrahydro-2H-pyran-4-yl)methanamine (1.2 equiv, 12 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoronicotinic acid in anhydrous DMF. Add DIPEA, followed by (tetrahydro-2H-pyran-4-yl)methanamine.

    • Self-Validation Check: The solution should become completely homogeneous.

  • Heating: Attach a reflux condenser and heat the mixture to 90°C under an inert nitrogen atmosphere for 12 hours.

    • Self-Validation Check: Sample the reaction at 12 hours for LC-MS. The UV trace should show the complete disappearance of the starting material peak, with a dominant product peak exhibiting an m/z of [M+H]⁺ = 237.1.

  • Solvent Removal: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure (using a rotary evaporator with a high-vacuum pump) to remove the majority of the DMF and DIPEA.

  • Isoelectric Precipitation (Critical Step): Dissolve the resulting crude residue in a minimal amount of distilled water (approx. 15 mL). Cool the flask in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH with a calibrated pH meter or high-resolution pH paper.

    • Self-Validation Check: As the pH approaches 4.5–5.0, a thick white/off-white precipitate will crash out of the solution. If the solution becomes clear again, you have over-acidified; back-titrate with 1M NaOH.

  • Isolation: Filter the precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (2 x 5 mL) to remove residual salts, followed by a wash with cold diethyl ether (10 mL) to remove organic impurities.

  • Drying: Dry the solid under a high vacuum at 45°C for 24 hours to yield the pure target compound.

References
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC - NIH URL:[Link]

  • Naphtho[1,2-b][1,4]diazepinedione-Based P2X4 Receptor Antagonists from Structure–Activity Relationship Studies toward PET Tracer Development Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids ChemRxiv URL:[Link]

Sources

Optimization

Technical Support Center: Formulating 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical bottlenecks of novel drug candidates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical bottlenecks of novel drug candidates. 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid presents a notorious formulation challenge: it combines a highly stable zwitterionic core with a lipophilic tetrahydropyran (THP) ring.

This guide deconstructs the causality behind its poor aqueous solubility and provides self-validating, field-proven protocols to ensure robust in vitro and in vivo experimental outcomes.

Part 1: Diagnostic FAQs (Troubleshooting Solubility)

Q1: Why does this compound immediately precipitate in standard Phosphate-Buffered Saline (PBS) at pH 7.4? A: The insolubility is a thermodynamic consequence of its structural chemistry. Nicotinic acid derivatives possess both a carboxylic acid (hydrogen bond donor/acceptor) and a basic nitrogen. In aqueous media, these functional groups form highly directional intermolecular hydrogen bonds, driving self-aggregation and resulting in an exceptionally stable crystal lattice[1]. Furthermore, at physiological pH (7.4), the molecule exists primarily as a zwitterion, which minimizes net charge and subsequent ion-dipole interactions with water[2]. The addition of the hydrophobic THP-methylamino substituent further increases the desolvation penalty, making standard aqueous buffers thermodynamically incapable of breaking the crystal lattice.

Q2: I need to prepare a 10 mM stock solution for in vitro kinase assays, but it crashes out in ethanol and water. What is the optimal solvent? A: Protic solvents (like water and ethanol) fail because they cannot outcompete the strong solute-solute hydrogen bonds of the API. You must use a strongly polar, aprotic solvent like Dimethyl Sulfoxide (DMSO). DMSO acts as an aggressive hydrogen-bond acceptor, effectively disrupting the zwitterionic crystal lattice. Empirical solubility studies on nicotinic acid derivatives demonstrate that DMSO exhibits enhanced solubility relative to ideal solutions, achieving concentrations orders of magnitude higher than protic alternatives[2].

Q3: We need to dose this compound orally (PO) in mice, but high-concentration DMSO is toxic. How do we formulate it for in vivo studies? A: The most effective strategy is macrocyclic encapsulation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[3]. By formulating the compound in a 20% (w/v) HP-β-CD aqueous solution, the lipophilic THP-methylamino moiety is driven into the cyclodextrin cavity via hydrophobic interactions, forming a dynamic, non-covalent inclusion complex[4]. This shields the hydrophobic surface area from water while the hydrophilic exterior of the cyclodextrin ensures bulk aqueous solubility, drastically improving oral bioavailability without the toxicity of organic solvents[3][5].

Part 2: Quantitative Solubility Profiling

To guide your vehicle selection, the following table summarizes the phase-appropriate solubility profiles based on the thermodynamic principles of substituted nicotinic acids.

Solvent / Vehicle SystemPrimary Mechanism of SolvationApparent Solubility (mg/mL)Recommended Application
PBS (pH 7.4) None (Zwitterion aggregation)< 0.1Not recommended (Baseline)
0.1 N HCl (pH ~1.0) Amine protonation (Cationic state)~ 2.0Gastric dissolution simulation
100% DMSO H-bond disruption (Aprotic)> 50.0In vitro assay stock solutions
20% HP-β-CD in Water Macrocyclic inclusion complexation5.0 - 10.0In vivo dosing (PO / IP / IV)

Part 3: Mechanistic Formulation Workflow

The following diagram maps the logical decision tree for overcoming the solubility barriers of this specific chemotype.

FormulationWorkflow Compound 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (Zwitterionic Core + Lipophilic THP Ring) Problem High Crystal Lattice Energy Poor Aqueous Solvation at pH 7.4 Compound->Problem Aqueous Buffer Branch1 In Vitro Assays (High Conc. Stock) Problem->Branch1 Branch2 In Vivo Dosing (Biocompatible Vehicle) Problem->Branch2 Sol1 Aprotic Solvation (100% DMSO) Branch1->Sol1 Sol2 Macrocyclic Encapsulation (20% HP-β-CD in Buffer) Branch2->Sol2 Mech1 Disrupts Intermolecular H-Bonds Sol1->Mech1 Mech2 Shields Lipophilic THP Maintains Ionized Carboxyl Sol2->Mech2

Figure 1: Mechanistic workflow for resolving solubility bottlenecks of zwitterionic APIs.

Part 4: Validated Experimental Protocols

As a rule of rigorous science, a protocol must be a self-validating system . The following methodologies include built-in physical checkpoints to ensure the thermodynamics of your formulation are correct before proceeding to costly biological assays.

Protocol A: Preparation of a 10 mM In Vitro Stock Solution

Causality: Utilizing an aprotic solvent to permanently disrupt the zwitterionic crystal lattice.

  • Mass Calculation: Weigh exactly 2.36 mg of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (MW ≈ 236.27 g/mol ) into a light-protected glass vial.

  • Aprotic Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Mechanical Agitation: Vortex vigorously for 60 seconds.

  • Self-Validation Checkpoint (Visual & Thermal): Hold the vial against a light source. The solution must be optically clear. If micro-crystals persist, gently warm the vial to 37°C for 5 minutes. Scientific rationale: Gentle heat provides the kinetic energy required to overcome the initial activation barrier of the crystal lattice.

  • Storage: Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation and atmospheric moisture absorption.

Protocol B: Preparation of a 5 mg/mL In Vivo Dosing Formulation

Causality: Utilizing HP-β-CD to create a dynamic inclusion complex that masks the lipophilic THP ring while providing a biocompatible aqueous exterior[3].

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of sterile Ultra-Pure Water.

    • Validation: The solution must become completely transparent within 5 minutes of stirring. A cloudy vehicle indicates degraded cyclodextrin.

  • API Addition: Slowly add 50.0 mg of the API powder to the stirring vortex of the HP-β-CD solution.

  • Thermodynamic Equilibration: Sonicate the suspension in a water bath at 37°C for 20 minutes.

    • Validation: Observe the solution. If it remains an opaque suspension, the pH is likely resting exactly at the API's isoelectric point, preventing complexation.

  • pH-Assisted Complexation (If required): If the validation in Step 3 fails, adjust the pH to 8.0 using 0.1 N NaOH in 10 µL increments. Scientific rationale: Deprotonating the carboxylic acid increases the polarity of the nicotinic core, driving the hydrophobic THP ring deeper into the cyclodextrin cavity to escape the aqueous environment[5].

  • Volume Adjustment: QS (quantity sufficient) to exactly 10.0 mL with sterile water. Stir for an additional 2 hours at room temperature to ensure the inclusion complex reaches thermodynamic equilibrium[4].

  • Sterile Filtration & Final Validation: Pass the formulation through a 0.22 µm PTFE syringe filter.

    • Validation: High back-pressure on the plunger indicates incomplete complexation (micro-precipitation). A successful, fully complexed formulation will filter with minimal resistance.

References

  • Source: ul.
  • Title: Author's personal copy - Index of / (Solubility of nicotinic acid in six solvents)
  • Title: Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Source: mdpi.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid Cell-Based Assays

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid .

This compound features a nicotinic acid core substituted with a tetrahydropyran (THP) ring. While highly effective in biochemical (cell-free) systems, researchers frequently encounter severe lot-to-lot and day-to-day variability when transitioning this molecule into cell-based assays. This guide explains the mechanistic causality behind these issues and provides self-validating protocols to stabilize your experimental readouts.

Physicochemical Profiling & Causality

To troubleshoot variability, we must first understand the molecule. The presence of a carboxylic acid moiety is the primary driver of assay inconsistency. At a physiological pH of 7.4, the nicotinic acid group is >99% deprotonated. The resulting anion possesses a high topological polar surface area (TPSA) and a severe desolvation penalty, making passive transcellular diffusion highly inefficient[1].

Table 1: Structural Impact on Cell-Based Assay Performance
Structural FeaturePhysicochemical PropertyImpact on Assay VariabilityCausality & Mechanism
Nicotinic Acid Core pKa ~ 4.8 (Carboxylate)High pH-sensitivityAt pH 7.4, the compound is anionic. Minor drops in media pH (due to cell metabolism) exponentially increase the neutral, permeable fraction, causing wildly fluctuating IC50s.
Tetrahydropyran Ring Increased TPSA, Lower LogPReduced lipid partitioningThe oxygen heteroatom increases hydrophilicity compared to carbocyclic analogs, further hindering passive membrane diffusion[2].
Secondary Amine Hydrogen Bond DonorDesolvation penaltyRequires shedding of hydration shells before entering the lipid bilayer, delaying intracellular accumulation kinetics.

Troubleshooting FAQs

Q1: My IC50/EC50 values for this compound fluctuate by 10- to 50-fold between different assay days. What is causing this? A1: This is a classic symptom of pH-dependent permeability . Because the compound is a carboxylic acid, its passive permeability is dictated by the Henderson-Hasselbalch equilibrium. In standard unbuffered media (like DMEM with bicarbonate), cellular metabolic byproduct (lactic acid) lowers the pH over a 48-72 hour incubation. A drop from pH 7.4 to 7.0 drastically increases the protonated (neutral) fraction of the nicotinic acid, artificially boosting cell penetration and apparent potency. Solution: Supplement your assay media with 25 mM HEPES buffer to lock the pH at 7.4, ensuring a consistent ionization state across all wells and days.

Q2: The compound shows single-digit nanomolar potency in biochemical assays, but no activity up to 50 µM in cell-based reporter assays. Is the compound degrading? A2: Degradation is unlikely. The issue is a failure to cross the plasma membrane. Carboxylic acids are notorious for poor transcellular permeability[1]. The anion is repelled by the hydrophobic core of the lipid bilayer. Solution: You must bypass the permeability barrier to validate target engagement. Either synthesize a transient prodrug (e.g., an acetoxymethyl (AM) ester or methyl ester) that is cleaved by intracellular esterases, or utilize a permeabilized cell assay (e.g., using digitonin) to confirm the compound's intrinsic cellular efficacy.

Q3: I am observing lot-to-lot variability depending on the batch of Fetal Bovine Serum (FBS) used. How do I control this? A3: Carboxylic acids frequently exhibit high Plasma Protein Binding (PPB), specifically to serum albumin. Different lots of FBS contain varying concentrations of albumin and endogenous fatty acids that compete for binding sites. This alters the free fraction of your compound available to enter the cells. Solution: Transition your assay to a low-serum (1% FBS) or serum-free format for the duration of the compound treatment. Alternatively, standardize the protein content by adding a fixed concentration of purified Bovine Serum Albumin (BSA) to all experiments.

Q4: We confirmed the compound enters the cell using mass spectrometry (LC-MS/MS) of cell lysates, but we still see no functional readout. Why? A4: Intracellular accumulation does not guarantee target engagement. Carboxylic acids are frequent substrates for efflux transporters (though some evade P-glycoprotein, they may still be pumped by BCRP or OATPs)[3]. Furthermore, the compound may be sequestered in acidic organelles (like lysosomes) where the low pH traps the neutral species, preventing it from reaching cytosolic or nuclear targets.

Diagnostic Workflows & Visualizations

To systematically identify the root cause of your assay variability, follow the diagnostic workflow outlined below.

G Start Assay Variability Detected Step1 1. Standardize Media pH (Add 25 mM HEPES) Start->Step1 Step2 2. Control Protein Binding (Use consistent FBS/BSA) Step1->Step2 Step3 3. Assess Permeability (PAMPA / Caco-2) Step2->Step3 Step4 4. Verify Target Engagement (SplitLuc CETSA) Step3->Step4

Caption: Step-by-step troubleshooting workflow for diagnosing cell-based assay variability.

G Extracellular Extracellular Media (pH 7.4) Anion Dominant Equilibrium pH Shift (Cell Metabolism) Increases Neutral Fraction Extracellular->Equilibrium pH fluctuation Membrane Lipid Bilayer Passive Diffusion Barrier Extracellular->Membrane Anion blocked Equilibrium->Membrane Neutral species diffuses Intracellular Intracellular Space Target Engagement Membrane->Intracellular Successful Entry Efflux Efflux Transporters (e.g., BCRP/P-gp) Efflux->Extracellular Drug pumped out Intracellular->Efflux Substrate recognition

Caption: Cellular partitioning and efflux dynamics of carboxylic acid compounds.

Self-Validating Experimental Protocols

To definitively separate permeability issues from target engagement issues, you must implement a self-validating system. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this, as it bypasses downstream functional readouts and directly measures thermodynamic stabilization of the target protein upon ligand binding inside intact cells[4].

Protocol: Intact Cell SplitLuc CETSA for Target Engagement

Rationale: If the compound successfully permeates the membrane and binds the target, the target protein will resist heat-induced unfolding and aggregation. If the assay is negative, but biochemical binding is confirmed, the variability is strictly a permeability/efflux issue.

Materials:

  • Target cells expressing your protein of interest tagged with a Split-Luciferase (e.g., HiBiT tag).

  • 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (10 mM stock in DMSO).

  • HEPES-buffered assay media (pH 7.4).

  • Lytic detection reagent (containing LgBiT and furimazine substrate).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well PCR plate at a density of 20,000 cells/well in 50 µL of HEPES-buffered media. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a dose-response gradient of the compound (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.5%. Incubate for 2 hours to allow for equilibrium partitioning.

  • Thermal Challenge: Place the 96-well plate in a thermal cycler. Heat the plate to the pre-determined aggregation temperature (T_agg) of your target protein (typically between 45°C and 55°C) for exactly 3 minutes.

  • Cooling: Immediately cool the plate to 25°C for 3 minutes to halt the aggregation process.

  • Lysis and Detection: Add 50 µL of the lytic detection reagent to all wells. Incubate at room temperature for 10 minutes on an orbital shaker.

  • Readout: Measure luminescence using a microplate reader.

  • Data Interpretation: Plot luminescence against compound concentration. An upward dose-response curve indicates that the compound has successfully entered the cell and thermodynamically stabilized the target. A flat line indicates a failure of permeability or active compound efflux.

References

  • In Silico Prediction of Membrane Permeability from Calculated Molecular Parameters. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy. PMC. Available at:[Link]

  • Luminescence-based complementation assay to assess target engagement and cell permeability of glycolate oxidase (HAO1) inhibitor. bioRxiv. Available at:[Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability of complex bifunctional building blocks used in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability of complex bifunctional building blocks used in drug discovery. 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (CAS: 1220029-63-9) presents a unique, tri-fold stability challenge: it contains an oxidizable secondary amine, a peroxide-forming tetrahydropyran (THP) ether ring, and a nicotinic acid core.

This guide provides a mechanistic approach to storing, troubleshooting, and testing this compound to ensure absolute scientific integrity in your downstream assays.

Part 1: Core Storage Protocols & Causality

Q1: What are the optimal long-term storage conditions for this compound, and what is the chemical rationale? A1: The compound must be stored at 2–8°C (or -20°C for durations exceeding 6 months) in an amber glass vial under an inert argon or nitrogen atmosphere.

  • The Causality: The compound contains a tetrahydropyran (THP) ring, which is a known peroxide-forming ether. Exposure to light and atmospheric oxygen initiates a free-radical autooxidation process that forms explosive hydroperoxides. Furthermore, the secondary amine is highly susceptible to oxidative degradation, forming N-oxides. Amber glass prevents UV-initiated radical formation, while the inert gas displaces the molecular oxygen required for both degradation pathways.

Q2: Why must I avoid storing this compound in standard plastic microcentrifuge tubes for extended periods? A2: Standard polypropylene or polyethylene tubes are highly permeable to atmospheric oxygen and moisture.

  • The Causality: Over time, oxygen ingress will drive the peroxidation of the THP ring and the oxidation of the secondary amine. Additionally, plasticizers or slip agents (like oleamide) can leach from the plastic into the sample, causing artifactual peaks in LC-MS analysis. Always use PTFE-lined glass vials for long-term storage to maintain a hermetic, inert seal.

Part 2: Troubleshooting Chemical Degradation

Q3: My analytical chromatogram (LC-MS) shows a new peak with a +16 Da mass shift. What happened? A3: A +16 Da shift indicates the addition of a single oxygen atom.

  • The Causality: This is the classic signature of secondary amine oxidation, resulting in the formation of an N-oxide or amide. The viscosity and steric hindrance of the amine heavily influence this oxidation rate. If you observe a +32 Da shift , this confirms the formation of a THP hydroperoxide (-OOH), which is a severe safety hazard and indicates the ether ring has degraded.

Q4: I am running accelerated stability testing in a humidity chamber, and I observe a +29 Da mass shift. What is the mechanism? A4: This is an artifactual N-nitrosation reaction caused by your humidity control method.

  • The Causality: If you are using saturated sodium nitrite (NaNO2) solutions to maintain relative humidity (e.g., ~60% RH) in a closed stability chamber, nitric oxide (NO) gas can volatilize into the headspace. This gas diffuses into the solid drug sample and covalently modifies the secondary amine, forming an N-nitroso derivative (+29 Da). To prevent this, switch to a saturated potassium iodide (KI) solution, which provides the exact same RH without generating reactive NOx species.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol executed in the lab must be a self-validating system. Do not trust a negative result without proving the system can detect a positive one.

Protocol A: Self-Validating Peroxide Screening for the THP Moiety

Because the THP ring is a Class D peroxide former, routine testing is mandatory before using older batches.

  • System Validation (Controls): Obtain quantitative KI/starch peroxide test strips. First, test a known negative control (fresh, peroxide-free HPLC-grade water) and a positive control (0.001% H2O2 solution). Causality: This proves the enzymatic/chemical reagents on the strips have not degraded in storage.

  • Sample Preparation: Dissolve 10 mg of the compound in 1 mL of a verified peroxide-free solvent (e.g., fresh DCM).

  • Execution: Dip the validated test strip into the sample for 1 second. Wait 15 seconds for the oxidation of iodide to iodine to occur.

  • Acceptance Criteria: If the strip indicates >10 ppm peroxides, the batch must be immediately quarantined. It must either be purified (e.g., passed through a basic alumina plug to reduce peroxides) or safely destroyed by EHS.

Protocol B: ICH Q1A(R2) Compliant Forced Degradation (Stress Testing)

To establish the intrinsic stability profile of the compound, follow the International Council for Harmonisation (ICH) guidelines.

  • Baseline Establishment: Run HPLC-UV/MS on a freshly prepared standard to establish the initial peak area (100%).

  • Stress Conditions: Subject independent aliquots to the following conditions:

    • Thermal: 60°C for 7 days.

    • Oxidative: 3% H2O2 at room temperature for 24 hours.

    • Photolytic: ICH Q1B standard light exposure (1.2 million lux hours).

  • Self-Validation Mechanism (Mass Balance): Analyze the stressed samples. The sum of the molar quantities (or corrected peak areas) of the parent compound and all identified degradants must equal 100% (± 2%) of the initial parent concentration. Causality: A failure in mass balance proves the formation of undetected volatile species or insoluble polymeric species, meaning your analytical method is blind to a degradation pathway and must be redesigned.

Part 4: Quantitative Degradation Matrix

Summarizing the quantitative data allows for rapid diagnostic comparison when analyzing stability-indicating chromatograms.

Degradation PathwayVulnerable MoietyEnvironmental TriggerExpected Mass Shift (ΔDa)Critical Safety / Quality Threshold
Autooxidation THP Ether RingO2, UV Light, Time+32 (Hydroperoxide)> 10 ppm peroxides (Purify/Discard)
N-Oxidation Secondary AmineO2, Transition Metals+16 (N-Oxide)> 0.5% Area (HPLC Impurity Limit)
N-Nitrosation Secondary AmineNOx, Nitrite Salts+29 (Nitroso)Any detectable level (Carcinogenic)
Decarboxylation Nicotinic Acid CoreExtreme Heat (>150°C)-44 (Loss of CO2)N/A (Avoid extreme heat during synthesis)

Part 5: Visualizing Degradation Pathways

The following diagram maps the logical flow of environmental stressors to their specific molecular degradation targets on the compound.

Workflow Parent 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino] -nicotinic acid Oxidation Oxidative Stress (O2, Light, Heat) Parent->Oxidation Atmospheric Exposure Nitrosation Nitrosative Stress (NOx from Humidity Salts) Parent->Nitrosation Chamber Artifacts N_Oxide Secondary Amine N-Oxide (+16 Da) Oxidation->N_Oxide Amine Attack THP_Peroxide THP Hydroperoxide (+32 Da) Oxidation->THP_Peroxide Ether Autooxidation N_Nitroso N-Nitroso Derivative (+29 Da) Nitrosation->N_Nitroso Covalent Modification

Mechanistic degradation pathways of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid.

References

  • Vanderbilt University Medical Center. Peroxide Forming Chemicals: Management, Retention and Storage. VUMC Environmental Health & Safety.[Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. UNC Environment, Health and Safety.[Link]

  • Guta, Y. A., et al. (2021). Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. Industrial & Engineering Chemistry Research, ACS Publications.[Link]

  • Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis (PubMed).[Link]

  • International Council for Harmonisation (ICH). (2003). ICH Q1A (R2) Stability testing of new drug substances and products. ICH Quality Guidelines.[Link]

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 2-Amino-Nicotinic Acid Derivatives

Welcome to the Technical Support Center for medicinal chemistry and drug development professionals working with the 2-amino-nicotinic acid (2-ANA) scaffold. While 2-ANA is a highly versatile and privileged building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for medicinal chemistry and drug development professionals working with the 2-amino-nicotinic acid (2-ANA) scaffold. While 2-ANA is a highly versatile and privileged building block for discovering novel therapeutics[1], its inherent physicochemical properties often present significant hurdles during hit-to-lead optimization.

As a Senior Application Scientist, I have designed this guide to address the most critical bioavailability bottlenecks associated with 2-ANA derivatives: poor aqueous solubility, active intestinal efflux, and rapid metabolic clearance.

Part 1: Troubleshooting FAQs

Q1: Why do my 2-ANA derivatives consistently precipitate in aqueous biological buffers despite having a low calculated LogP?

The Scientist's Insight: 2-Aminonicotinic acid features both a basic 2-amino group and an acidic 3-carboxylic acid group, making it highly prone to forming zwitterions at physiological pH[2]. This zwitterionic character leads to the formation of highly stable, charge-reinforced intermolecular crystal lattices (strong crystal packing). When you dilute a concentrated DMSO stock into an aqueous buffer, the hydration energy is insufficient to break these lattice interactions, causing the compound to rapidly crystallize and precipitate.

Actionable Solution: To disrupt this crystal packing, you must break the hydrogen bond donor/acceptor network. Consider N-alkylation of the 2-amino group or converting the carboxylic acid into a bioisostere (e.g., an oxadiazole or tetrazole). Masking these groups lowers the melting point of the compound and significantly improves its kinetic solubility without drastically increasing lipophilicity[3].

Q2: In vivo oral bioavailability is near zero, and my Caco-2 bidirectional assay shows an Efflux Ratio (ER) > 5. How can I bypass this efflux issue?

The Scientist's Insight: In Caco-2 permeability assays, an efflux ratio greater than two strongly indicates active drug efflux, typically mediated by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) located on the apical surface of the enterocytes[4]. 2-ANA derivatives with free −NH2​ and −COOH groups possess multiple hydrogen bond donors (HBDs) and a high polar surface area (PSA), making them prime substrates for P-gp recognition.

Actionable Solution: You must shield the polar surface area. A highly effective strategy is to cyclize the 2-ANA scaffold into a fused heterocyclic system. For example, converting 2-ANA into a quinazolinone derivative masks the primary amine and carboxylic acid, drastically reducing P-gp recognition. Optimized quinazolinone derivatives have demonstrated excellent passive permeability ( Papp​=44.5×10−6 cm/s) and effectively eliminated active efflux ( ER=1.3 )[3].

Q3: My derivative is soluble and permeable, but it has a very short half-life in Human Liver Microsomes (HLMs). What is the mechanism of clearance?

The Scientist's Insight: The electron-rich pyridine ring of 2-ANA is highly susceptible to N-oxidation by Cytochrome P450 enzymes (e.g., CYP3A4). Furthermore, any aliphatic alkyl groups added to improve solubility often act as metabolic "soft spots" for hydroxylation.

Actionable Solution: Introduce steric hindrance around the pyridine nitrogen, or utilize stable bioisosteres. For instance, pre-emptively oxidizing the core to a 2-aminonicotinic acid 1-oxide can trap metabolic enzymes in a catalytically inert disposition, yielding a chemically stable inhibitor with a significantly prolonged half-life[5]. Alternatively, block aliphatic soft spots via strategic fluorination (e.g., −CF3​ substitution)[3].

Part 2: Quantitative Data Summary

The following table illustrates the typical trajectory of bioavailability parameters when optimizing a raw 2-ANA hit into a lead-like candidate.

Table 1: Impact of Structural Modifications on 2-ANA Derivative Bioavailability

Compound ClassStructural ModificationKinetic Sol. ( μM )Caco-2 Papp​ ( 10−6 cm/s)Efflux Ratio (ER)HLM t1/2​ (min)
2-ANA (Parent) Unmodified Zwitterion< 101.2> 5.0> 60
2-ANA Amide Carboxylic Acid Amidation455.44.245
1-Oxide Derivative Pyridine N-Oxidation[5]18028.01.8> 120
Quinazolinone Fused Heterocyclic Ring[3]22644.51.315

Part 3: Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility Assay (Nephelometry Method)

This high-throughput method assesses the solubility of a compound transitioning from a DMSO stock into an aqueous buffer, mimicking early biological assay conditions[6].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the 2-ANA derivative in 100% anhydrous DMSO.

    • Mechanistic Rationale: Anhydrous DMSO prevents premature hydrolysis or micro-precipitation of the compound before it reaches the assay buffer.

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in a 96-well plate using DMSO.

  • Buffer Addition: Transfer 2 µL of each DMSO dilution into a new UV-transparent microtiter plate containing 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4).

    • Mechanistic Rationale: The final DMSO concentration is strictly capped at 1%. Exceeding this threshold artificially acts as a co-solvent, generating false-positive solubility data that will not translate in vivo.

  • Incubation & Measurement: Incubate for 2 hours at 37°C. Measure the turbidity of each well using a nephelometer (light scattering).

    • Mechanistic Rationale: 2-ANA derivatives possess highly variable UV extinction coefficients depending on their protonation state. Nephelometry measures physical light scattering from precipitated particles, providing a direct, chromophore-independent readout.

Self-Validation Criteria: The assay must include a highly soluble control (e.g., Diclofenac, >200 µM) and a poorly soluble control (e.g., Amiodarone, <10 µM). If the poorly soluble control fails to precipitate, the buffer preparation is flawed or the DMSO limit was exceeded.

Protocol B: Bidirectional Caco-2 Permeability Assay

This assay simulates human intestinal absorption and identifies active efflux mechanisms[7].

Step-by-Step Methodology:

  • Monolayer Culture: Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at 6×104 cells/cm²[7]. Culture for 21 days.

    • Mechanistic Rationale: A 21-day culture period is mandatory to allow the cells to fully differentiate, form robust tight junctions, and express functional apical efflux transporters (P-gp, BCRP)[7].

  • Washing & Pre-incubation: Wash the monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, then pre-incubate for 30 minutes at 37°C[7].

    • Mechanistic Rationale: Washing removes residual fetal bovine serum (FBS). Serum proteins readily bind 2-ANA derivatives, which would artificially lower the free fraction of the drug available for transport.

  • Bidirectional Dosing:

    • Apical to Basolateral (A B): Add 10 µM of the test compound to the apical chamber. Add fresh buffer to the basolateral chamber[7].

    • Basolateral to Apical (B A): In a parallel insert, add the compound to the basolateral chamber and buffer to the apical chamber[7].

    • Mechanistic Rationale: Measuring both directions is critical. The Efflux Ratio is calculated as Papp​(B→A)/Papp​(A→B) . An ER > 2 confirms active efflux[4].

  • Quantification: After 2 hours, remove aliquots from the receiver compartments and quantify the transported compound via LC-MS/MS[8].

Self-Validation Criteria: The assay is only valid if post-experiment Lucifer Yellow rejection is >99% (confirming tight junction integrity). Furthermore, the positive control (Talinolol) must yield an ER > 2 to confirm functional P-gp expression[4].

Part 4: Bioavailability Optimization Workflow

Bioavailability_Workflow Start 2-ANA Derivative Hit Compound Solubility 1. Solubility Assessment (Kinetic & Thermodynamic) Start->Solubility Permeability 2. Permeability & Efflux (Caco-2 Bidirectional) Solubility->Permeability Soluble Sol_Issue Poor Solubility (Precipitation) Solubility->Sol_Issue Insoluble Metabolism 3. Metabolic Stability (HLM/MLM Assays) Permeability->Metabolism Permeable Perm_Issue High Efflux (ER > 2) Low Papp Permeability->Perm_Issue Efflux/Low Perm Met_Issue High Clearance (CYP450 Oxidation) Metabolism->Met_Issue Unstable Lead Optimized Lead Candidate Metabolism->Lead Stable Sol_Fix Disrupt Crystal Packing (N-alkylation, Prodrugs) Sol_Issue->Sol_Fix Perm_Fix Reduce H-Bond Donors (Bioisosteres, Shielding) Perm_Issue->Perm_Fix Met_Fix Block Soft Spots (Fluorination, Steric Hindrance) Met_Issue->Met_Fix Sol_Fix->Solubility Perm_Fix->Permeability Met_Fix->Metabolism

Workflow for optimizing the bioavailability of 2-amino-nicotinic acid derivatives.

References

  • Concept Life Sciences. "Assays | ADMET & DMPK | Caco-2 Permeability". [Link]

  • Evotec. "Caco-2 Permeability Assay". [Link]

  • National Center for Biotechnology Information. "2-Aminonicotinic acid | CID 72930 - PubChem". PubChem. [Link]

  • Vallerini, G. P., et al. "2-Aminonicotinic Acid 1-Oxides Are Chemically Stable Inhibitors of Quinolinic Acid Synthesis in the Mammalian Brain". Journal of Medicinal Chemistry. [Link]

  • "Optimization of a Novel Quinazolinone-Based Series of Transient Receptor Potential A1 (TRPA1) Antagonists Demonstrating Potent in Vivo Activity". Journal of Medicinal Chemistry. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in the isolation and purification of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicoti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in the isolation and purification of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid.

Mechanistic Overview: The Zwitterion Challenge

Before troubleshooting, it is critical to understand the physicochemical nature of this molecule. The structure features an amphoteric core consisting of a carboxylic acid (pKa ~2.8) and a 2-aminopyridine system (pKa ~4.2). In aqueous environments near its isoelectric point (pI ~3.5), it exists predominantly as a[1].

This dual-charge state dictates its chromatographic behavior: it strongly resists elution on normal-phase silica due to intense ion-dipole interactions and hydrogen bonding. Successful purification requires exploiting its pH-dependent solubility through isoelectric precipitation or utilizing Reverse-Phase HPLC (RP-HPLC)[2].

Troubleshooting FAQs

Q1: My compound is streaking severely on normal-phase silica gel, and my recovery is <20%. Why is this happening, and how do I fix it?

  • Causality: Normal-phase silica gel relies on surface silanol groups (Si-OH) which act as weak acids. The zwitterionic nature of your compound means the protonated secondary amine and deprotonated carboxylate interact irreversibly with the silica matrix via strong hydrogen bonding and electrostatic forces.

  • Solution: Abandon normal-phase chromatography for this intermediate. If your crude purity is >80%, use Isoelectric Precipitation . If it is <80%, switch to Preparative RP-HPLC using a C18 column and a buffered mobile phase.

Q2: I am trying to crystallize the product from an aqueous workup, but it remains an oil or stays in solution. How do I force precipitation?

  • Causality: The solubility profile of 2-aminonicotinic acid derivatives is U-shaped with respect to pH[2]. In highly acidic (pH < 2) or basic (pH > 6) conditions, the molecule is charged (cationic or anionic, respectively) and highly water-soluble.

  • Solution: You must target the exact isoelectric point (pI). Adjust the aqueous solution strictly to pH 3.5[3]. At this pH, the net charge is zero, which maximizes intermolecular hydrogen bonding (forming a stable crystal lattice) and minimizes hydration, forcing the compound out of solution.

Q3: During RP-HPLC, my peak is broad, tailing, and eluting at unpredictable times. How do I sharpen the peak?

  • Causality: Unbuffered mobile phases (e.g., pure Water/Acetonitrile) cause the local pH inside the column to fluctuate. This creates a mixed population of protonation states (cationic and zwitterionic) traveling at different velocities, leading to peak broadening.

  • Solution: Buffer the mobile phase to lock the ionization state. Use 0.1% Trifluoroacetic acid (TFA) to fully protonate the molecule into a single cationic species, ensuring a sharp, uniform elution profile.

Visualizing the Purification Strategy

G Start Crude 2-[(THP-4-ylmethyl)amino] -nicotinic acid CheckPurity Assess Crude Purity (LC-MS / NMR) Start->CheckPurity HighPurity Purity > 80% Mainly Salts/Byproducts CheckPurity->HighPurity Yes LowPurity Purity < 80% Complex Mixture CheckPurity->LowPurity No IsoPrecip Isoelectric Precipitation (Adjust pH to 3.5) HighPurity->IsoPrecip RPHPLC Preparative RP-HPLC (C18, TFA buffer) LowPurity->RPHPLC Pure Pure Target Compound (>95% Purity) IsoPrecip->Pure RPHPLC->Pure

Workflow for selecting the optimal purification strategy based on crude purity.

Speciation Cation Cation Zwitterion Zwitterionic Form pH 3.0 - 4.5 Net Charge: 0 Cation->Zwitterion + OH⁻ Zwitterion->Cation + H⁺ Anion Anion Zwitterion->Anion + OH⁻ Anion->Zwitterion + H⁺

pH-dependent protonation states of 2-aminonicotinic acid derivatives.

Validated Experimental Protocols

Protocol A: Precision Isoelectric Precipitation
  • Purpose: To isolate the compound from aqueous mixtures in high purity without chromatography, leveraging its [3].

  • Dissolution: Dissolve the crude reaction mixture in a minimum volume of 1M NaOH (aq) to ensure complete dissolution as the highly soluble sodium salt (anionic form).

  • Self-Validation Check: Filter the basic solution through a 0.45 µm PTFE syringe filter. The solution must be perfectly clear before proceeding; particulate matter will act as impure nucleation sites, trapping contaminants in the final crystal lattice.

  • pH Adjustment: Place the solution in an ice bath (0–5 °C) with vigorous magnetic stirring. Insert a calibrated pH probe directly into the solution.

  • Precipitation: Add 1M HCl dropwise. Monitor the pH continuously. A white/off-white precipitate will begin to form around pH 5.0. Continue adding HCl until the pH stabilizes exactly at 3.5 ± 0.1.

  • Maturation: Stir the suspension at 0–5 °C for 2 hours to allow the crystal lattice to mature and exclude trapped impurities.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with ice-cold water (2 x 5 mL) followed by ice-cold acetone (1 x 5 mL) to remove residual water and lipophilic byproducts.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Protocol B: Preparative RP-HPLC Purification
  • Purpose: To purify complex mixtures (<80% purity) where precipitation fails due to co-crystallizing impurities.

  • Sample Preparation: Dissolve the crude material in DMSO or a 1:1 mixture of Water/Acetonitrile containing 0.1% TFA. Filter through a 0.22 µm membrane.

  • Column Selection: Use a C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Solvent A: Water + 0.1% TFA (Locks the compound in the cationic state).

    • Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 30 minutes. Causality: The tetrahydropyran (THP) methyl group provides moderate lipophilicity, but the highly polar zwitterionic core requires a highly aqueous starting condition for proper retention.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm (optimal for the aminopyridine chromophore). Collect the main peak.

  • Recovery: Lyophilize (freeze-dry) the pooled fractions to remove water and volatile TFA, yielding the target compound as a highly pure TFA salt.

Quantitative Data & Method Parameters

Table 1: Physicochemical Properties & Predicted Speciation

PropertyValueImplication for Purification
Carboxylic Acid pKa ~2.8Deprotonates at pH > 2.8 (Forms anionic site)
Pyridine/Amine pKa ~4.2Protonates at pH < 4.2 (Forms cationic site)
Isoelectric Point (pI) ~3.5Minimum water solubility; exact target for precipitation
LogP (Predicted) 0.8 - 1.2Moderate lipophilicity; requires shallow RP-HPLC gradient

Table 2: RP-HPLC Method Parameters

ParameterSpecificationCausality / Rationale
Column C18, 5 µm, 100 ÅStandard hydrophobic retention for the THP-methyl group.
Mobile Phase A H₂O + 0.1% TFAFully protonates the molecule, preventing peak tailing.
Mobile Phase B MeCN + 0.1% TFAElutes the compound based on hydrophobic interactions.
Gradient 5% to 40% B (30 min)Gradual increase resolves the polar core from related impurities.
Detection UV 254 nm / 280 nmOptimal absorption wavelengths for the aminopyridine ring.

References

  • Theoretical and Experimental Studies of the Zwitterion Neutral Form Equilibrium of Ampholytes in Pure Solvents and Mixtures. Journal of the American Chemical Society.[Link]

  • 2-aminonicotinic acid synthetic method.
  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Cohlife.[Link]

Sources

Troubleshooting

Technical Support Center: Quantitative Analysis of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid

Answering your request, here is a technical support center with troubleshooting guides and FAQs. Welcome to the dedicated support center for the analytical quantification of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nico...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Welcome to the dedicated support center for the analytical quantification of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid. This molecule, with its zwitterionic character conferred by the nicotinic acid core and the secondary amine, presents unique and significant challenges in chromatographic separation and detection. Its polarity makes it poorly suited for traditional reversed-phase chromatography, often leading to issues with retention, peak shape, and sensitivity.

This guide is structured to provide direct, actionable solutions to the common problems encountered during method development and routine analysis. We will move from high-level questions to deep, specific troubleshooting workflows, grounded in established analytical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries when starting work with this analyte.

Q1: What is the primary analytical challenge with this compound?

The main difficulty arises from its zwitterionic and polar nature. The molecule contains both a basic secondary amine and an acidic carboxylic acid group. This makes its net charge and chromatographic behavior highly dependent on the pH of the mobile phase. On standard C18 columns, it is often poorly retained, and the amine group can interact with residual silanols on the silica backbone, causing significant peak tailing.[1][2][3]

Q2: Which analytical technique is best for quantifying this molecule in complex matrices like plasma?

For complex biological samples, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[4][5] Its high sensitivity allows for the detection of low concentrations typical in pharmacokinetic studies, while its specificity, derived from monitoring specific precursor-to-product ion transitions, minimizes interference from matrix components.[4][5][6] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used for purer samples, such as in drug substance analysis, but may lack the required sensitivity for bioanalysis.[7][8]

Q3: I'm seeing a very broad, tailing peak on my C18 column. What's happening?

This is a classic sign of secondary ionic interactions. The protonated amine group on your analyte is interacting with deprotonated, acidic silanol groups on the surface of the silica-based C18 packing material. This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), resulting in poor peak shape.[9] Another contributing factor could be the use of a mobile phase with high aqueous content, which can cause "ligand collapse" on some traditional C18 phases, leading to poor and irreproducible retention.[10]

Q4: How can I improve my LC-MS/MS signal? The sensitivity is very low.

Several factors could be at play:

  • Ionization Efficiency: Ensure the mobile phase pH is compatible with efficient ionization. For this molecule, a mobile phase with a low pH (e.g., using 0.1% formic acid) will ensure the amine groups are protonated, making it ideal for positive mode electrospray ionization (ESI+).[5][6]

  • Matrix Effects: Co-eluting compounds from your sample matrix (e.g., phospholipids from plasma) can suppress the ionization of your analyte. Improving sample cleanup with techniques like Solid-Phase Extraction (SPE) or using a more retentive chromatographic method can move the analyte away from the suppression zone.[5]

  • Source Parameters: Optimize MS source parameters, including capillary voltage, gas flow, and temperature, specifically for your analyte by infusing a standard solution.[5]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Resolving Chromatographic Issues

Poor chromatography is the most common source of failure for this assay. The following decision tree and table provide a systematic approach to troubleshooting.

G cluster_retention Retention Issues cluster_shape Peak Shape Issues start Symptom: Poor Peak Shape or Retention no_retention No or Low Retention start->no_retention drift Drifting Retention Time start->drift tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting split Split Peaks start->split sol_hilic Solution: 1. Switch to HILIC or Mixed-Mode Column. 2. Use a polar-embedded RP column. no_retention->sol_hilic Cause: Analyte too polar for RP sol_drift_temp Solution: Use a thermostatted column compartment. drift->sol_drift_temp Cause: Unstable column temperature sol_drift_equil Solution: Increase equilibration time between gradient runs, especially for HILIC. drift->sol_drift_equil Cause: Insufficient column equilibration sol_drift_mp Solution: Ensure proper mobile phase mixing and degassing. Prepare fresh daily. drift->sol_drift_mp Cause: Mobile phase composition change sol_tail_ph Solution: 1. Lower mobile phase pH (e.g., 0.1% TFA) to suppress silanol activity. 2. Use a modern, end-capped, high-purity silica column. tailing->sol_tail_ph Cause: Secondary silanol interactions sol_tail_buffer Solution: Increase buffer concentration (10-20 mM) to maintain consistent analyte ionization. tailing->sol_tail_buffer Cause: Insufficient buffer capacity sol_front_load Solution: 1. Reduce sample injection volume. 2. Dilute the sample. fronting->sol_front_load Cause: Column overload sol_front_solvent Solution: Reconstitute sample in initial mobile phase or a weaker solvent. fronting->sol_front_solvent Cause: Sample solvent stronger than mobile phase sol_split_frit Solution: 1. Replace guard column. 2. Back-flush the analytical column (if permitted). split->sol_split_frit Cause: Blocked column inlet frit or guard sol_split_inject Solution: Check for partially blocked autosampler needle or port. split->sol_split_inject Cause: Injection issue

Caption: Troubleshooting workflow for common HPLC issues.

Table 1: Troubleshooting Summary for Chromatographic Problems

Symptom Potential Cause(s) Recommended Solutions
No/Low Retention Analyte is too polar for a standard C18 column. 1. Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[1] 2. Use a mixed-mode column (e.g., RP/anion-exchange).[2] 3. Employ a modern polar-embedded or "aqueous stable" C18 column.[10][11]
Peak Tailing Secondary interaction between the protonated amine and residual silica silanols.[9] 1. Lower Mobile Phase pH: Use an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to suppress silanol ionization.[3] 2. Increase Buffer Strength: Use a 10-20 mM buffer (e.g., ammonium formate) to ensure consistent pH.[11] 3. Use a High-Purity Column: Modern columns have better end-capping and less silanol activity.
Retention Time Drift Insufficient column equilibration between runs; unstable column temperature; mobile phase degradation or evaporation. 1. Ensure the column is fully equilibrated before each injection (10-15 column volumes). 2. Use a thermostatted column compartment set to a stable temperature (e.g., 40 °C).[12] 3. Prepare fresh mobile phase daily and keep solvent bottles capped.[13]

| Peak Fronting | Column overload; sample is dissolved in a solvent significantly stronger than the mobile phase. | 1. Reduce the amount of analyte injected by diluting the sample or reducing injection volume.[9] 2. Ensure the sample solvent is the same as or weaker than the initial mobile phase.[13] |

Guide 2: Overcoming Mass Spectrometry Challenges

G start LC-MS/MS Method Development step1 Analyte Infusion & Tuning start->step1 Step 1 step2 Select Precursor Ion (e.g., [M+H]+) step1->step2 Step 2 step3 Optimize Fragmentation (CE) & Select Product Ions step2->step3 Step 3 step4 Integrate with LC & Assess Matrix Effects step3->step4 Step 4 step5 Select Internal Standard (Stable Isotope Labeled is best) step4->step5 Step 5 issue_matrix Problem: Matrix Effects Detected (Ion Suppression/Enhancement) step4->issue_matrix step6 Method Validation step5->step6 Step 6 issue_is Problem: Unsuitable Internal Standard step5->issue_is sol_matrix1 Improve Sample Cleanup (SPE) issue_matrix->sol_matrix1 Solution sol_matrix2 Modify Chromatography to separate analyte from suppression zone issue_matrix->sol_matrix2 Solution sol_is Use a Stable Isotope Labeled (SIL) version of the analyte for best results issue_is->sol_is Solution

Caption: Logical workflow for LC-MS/MS method development.

Q: I'm seeing significant ion suppression in my plasma samples. How do I fix this?

Ion suppression is a common matrix effect where co-eluting endogenous compounds compete with the analyte for ionization, reducing its signal.

A: Your strategy should focus on two areas: sample preparation and chromatography.

  • Improve Sample Preparation: A simple protein precipitation may not be sufficient to remove interfering phospholipids.[5] Develop a Solid-Phase Extraction (SPE) method. A mixed-mode or polymeric SPE sorbent can provide a much cleaner extract, significantly reducing matrix effects.

  • Enhance Chromatographic Separation: If suppression persists, adjust your HPLC method. The goal is to chromatographically separate your analyte from the region where matrix components elute (often very early in reversed-phase runs). Increasing retention using a different column (like HILIC) or a shallower gradient can be effective.[14]

  • Use a Stable Isotope Labeled Internal Standard (SIL-IS): An SIL-IS is the ideal solution. Because it has nearly identical chemical properties to the analyte, it will experience the same degree of ion suppression. The ratio of the analyte to the SIL-IS will therefore remain constant, providing accurate quantification even in the presence of matrix effects.[15]

Section 3: Recommended Starting Protocols

These protocols provide robust starting points for your method development. Optimization will be required for your specific instrumentation and sample type.

Protocol 1: High-Sensitivity LC-MS/MS Method for Plasma

This method is adapted from established procedures for similar nicotinic acid derivatives and is designed for high sensitivity and specificity.[5][6]

1. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
  • Add 10 µL of internal standard working solution (e.g., a stable isotope labeled version of the analyte at 500 ng/mL).
  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[5]
  • Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

2. LC and MS Conditions:

Table 2: Recommended LC-MS/MS Parameters

Parameter Recommended Setting Rationale
HPLC Column Waters Spherisorb CNRP (4.6 x 150 mm, 5 µm) or similar cyano phase column.[5][6] A cyano phase provides alternative selectivity and is suitable for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for ESI+ ionization and controls pH.[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution.
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 5 min. A standard gradient to elute the analyte and clean the column.
Flow Rate 0.8 mL/min Typical for a 4.6 mm ID column.
Injection Volume 5-10 µL Balances sensitivity with the risk of column overload.
Ionization Mode ESI, Positive The basic nitrogens are readily protonated.[6]
MS/MS Mode Selected Reaction Monitoring (SRM) For maximum sensitivity and specificity.[5]

| SRM Transitions | To be determined by infusing the analyte. Expect a protonated molecular ion [M+H]+ as the precursor. | Analyte-specific transitions are required for quantification. |

References

  • HELIX Chromatography. (2017-2026). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Available from: [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(11-12), 895-902. Available from: [Link]

  • Langenbuch, N., et al. (2008). Quantitative Investigation of Trigonelline, Nicotinic Acid, and Nicotinamide in Foods, Urine, and Plasma by Means of LC-MS/MS and Stable Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 56(23), 11116-11122. Available from: [Link]

  • Bevital. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Available from: [Link]

  • ResearchGate. (2021). A rapid LC-MS/MS method for simultaneous determination of nicotine and its key derivatives including hydroxylation isomers. Available from: [Link]

  • SIELC. (2010). HPLC Separation of Polar Compounds. Available from: [Link]

  • Herbert, N.R., & Ebdon, D. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography Ltd. Available from: [Link]

  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Available from: [Link]

  • Ge, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. Available from: [Link]

  • ATSDR. (2003). Analytical Methods for Determining Pyrethrins and Pyrethroids in Biological Materials. In Toxicological Profile for Pyrethrins and Pyrethroids. Agency for Toxic Substances and Disease Registry (US). Available from: [Link]

  • Bartl, V. (2019). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Available from: [Link]

  • Crawford Scientific. HPLC Troubleshooting Guide. Available from: [Link]

  • International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Available from: [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available from: [Link]

  • Molteni, R. (2015). Evaluation on the analytical method - Niacin. ResearchGate. Available from: [Link]

  • Hecht, S.S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical Research in Toxicology, 12(2), 172-179. Available from: [Link]

  • Hupfeld, S., et al. (2021). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. Journal of Chromatography B, 1179, 122736. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Guide: 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic Acid vs. Niacin

As drug development shifts toward highly specific receptor modulation, understanding how structural modifications alter the pharmacological fate of endogenous scaffolds is critical. Niacin (Vitamin B3) is a canonical lip...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts toward highly specific receptor modulation, understanding how structural modifications alter the pharmacological fate of endogenous scaffolds is critical. Niacin (Vitamin B3) is a canonical lipid-lowering agent and NAD+ precursor. However, synthetic modifications to its core—specifically the addition of bulky moieties—fundamentally rewrite its biological interactions.

This technical guide objectively compares the endogenous standard, Niacin , against the synthetic derivative 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (CAS: 1220029-63-9), detailing the causality behind their divergent receptor affinities, metabolic fates, and utility in modern drug discovery.

Structural & Mechanistic Divergence

To understand the performance differences between these two molecules, we must analyze the steric and electrostatic implications of the C2 substitution on the pyridine ring.

Niacin (Nicotinic Acid): The Endogenous Standard Niacin is a small, unhindered molecule that operates via two primary biological axes:

  • Metabolic (NAD+ Salvage): It is a direct substrate for nicotinate phosphoribosyltransferase (NAPRT), which converts it into nicotinic acid mononucleotide (NAMN), eventually yielding NAD+.

  • Receptor Signaling (GPR109A): Niacin is a high-affinity full agonist for the G protein-coupled receptor GPR109A (HCAR2). Activation of this receptor by nicotinic acid leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[1]. However, this canonical activation also recruits β-arrestin, triggering the release of prostaglandins (PGD2/PGE2) and causing the dose-limiting "niacin flush" side effect.

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid: The Synthetic Scaffold The introduction of the (tetrahydro-2H-pyran-4-yl)methylamino group at the 2-position of the pyridine ring introduces significant steric bulk and lipophilicity, entirely changing the molecule's trajectory:

  • Enzymatic Exclusion: The bulky tetrahydropyran (THP) group creates a severe steric clash within the narrow binding pocket of NAPRT. This effectively abolishes its ability to act as an NAD+ precursor, rendering it metabolically inert in the salvage pathway.

  • Receptor Repurposing: In GPCR pharmacology, bulky substitutions on the nicotinic acid core disrupt the deep, narrow GPR109A binding pose required for full agonism. Instead of acting as lipid-lowering agents, such substituted amino-nicotinic acids are frequently utilized as bioisosteres and structural scaffolds for potent P2Y12 receptor antagonists[2],[3]. By shifting the binding profile to larger orthosteric sites like P2Y12, these derivatives are highly valuable in the development of antiplatelet and antithrombotic therapies without inducing GPR109A-mediated flushing.

Visualizing the Mechanistic Logic

G Niacin Niacin (Nicotinic Acid) NAPRT NAPRT Enzyme Niacin->NAPRT Substrate GPR109A GPR109A Receptor Niacin->GPR109A Full Agonist THP_Niacin 2-[(THP-4-ylmethyl)amino]- nicotinic acid THP_Niacin->NAPRT Steric Clash THP_Niacin->GPR109A Altered Affinity P2Y12 P2Y12 Receptor THP_Niacin->P2Y12 Antagonist Scaffold NAD NAD+ Biosynthesis NAPRT->NAD cAMP Decreased cAMP GPR109A->cAMP Flushing Prostaglandin Release (Flushing) GPR109A->Flushing Antithrombotic Antithrombotic Activity P2Y12->Antithrombotic

Fig 1: Mechanistic divergence between Niacin and its THP-substituted derivative.

Experimental Workflows & Protocols

When evaluating novel nicotinic acid derivatives, the primary pitfall is assuming conserved pathway activation. To objectively separate the pharmacological profiles of these two compounds, researchers must utilize self-validating assay systems.

Protocol A: GPR109A cAMP Accumulation Assay (TR-FRET)

Causality Rationale: Because GPR109A is a Gi-coupled receptor, agonism decreases cAMP. We must first artificially spike cAMP levels using Forskolin to create a baseline from which a decrease can be measured. This assay validates whether the THP-derivative retains any canonical agonism or if steric bulk abolishes it.

  • Cell Preparation: Cultivate CHO-K1 cells stably expressing human GPR109A in Ham's F12 medium. Seed at 10,000 cells/well in a 384-well microplate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes at 37°C. Crucial step: IBMX prevents endogenous phosphodiesterases from degrading cAMP, ensuring signal stability.

  • Stimulation & Treatment: Add 10 μM Forskolin to stimulate baseline adenylate cyclase activity. Immediately spike in serial dilutions (10 pM to 100 μM) of Niacin or 2-[(THP-4-ylmethyl)amino]-nicotinic acid. Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells using a TR-FRET cAMP lysis buffer (e.g., Cisbio cAMP Dynamic 2 kit) containing a cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

  • Data Acquisition: Read TR-FRET signals (665 nm / 620 nm emission ratio).

    • Expected Outcome: Niacin will yield a robust, dose-dependent decrease in cAMP. The THP-derivative will exhibit a flatline or a drastically right-shifted EC50, confirming the loss of canonical GPR109A agonism.

Protocol B: Intracellular NAD+ Incorporation Assay (LC-MS/MS)

Causality Rationale: This workflow confirms the inability of the THP-derivative to hijack the NAPRT-driven NAD+ salvage pathway due to enzymatic exclusion.

  • Incubation: Culture HepG2 cells (which express high endogenous levels of NAPRT) in niacin-free DMEM. Treat with 50 μM of either compound for 24 hours.

  • Extraction: Wash cells rapidly with ice-cold PBS to halt metabolism. Lyse cells using 80% cold methanol (-20°C). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in positive Multiple Reaction Monitoring (MRM) mode.

  • Transitions: Monitor for Niacin (m/z 124 → 80) and NAD+ (m/z 664 → 428). Concurrently scan for novel mass transitions corresponding to a theoretical THP-modified NAD+ analog (m/z ~877).

    • Expected Outcome: Niacin treatment will significantly spike intracellular NAD+ levels. The THP-derivative will show zero incorporation into the NAD+ pool, proving it is metabolically isolated from this pathway.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and pharmacological properties of the two compounds, highlighting how structural bulk dictates application.

PropertyNiacin (Nicotinic Acid)2-[(THP-4-ylmethyl)amino]-nicotinic acid
Molecular Weight 123.11 g/mol 236.27 g/mol
Structural Core Unsubstituted pyridine-3-carboxylic acidC2-substituted pyridine-3-carboxylic acid
GPR109A Activity Full Agonist (Low nM EC50)Negligible / Altered (Steric Hindrance)
NAD+ Precursor Yes (via NAPRT enzyme)No (Enzymatic exclusion)
Primary Utility Lipid-lowering, Vitamin B3 supplementationBioisostere scaffold for P2Y12 antagonists
Flushing Side Effect High (β-arrestin mediated)Low to None (Lack of canonical agonism)

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Comparative

Efficacy of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid vs. other GPR109A agonists

Introduction The G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2), has garnered significant attention in the scientific community as a promising therapeutic target.[1] Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2), has garnered significant attention in the scientific community as a promising therapeutic target.[1] Primarily expressed in adipocytes and immune cells like macrophages, its activation initiates a cascade of anti-inflammatory and metabolic regulatory effects.[1] GPR109A's role in mediating the lipid-lowering effects of nicotinic acid (niacin) is well-established, but the clinical utility of niacin is often hampered by a characteristic flushing side effect. This has spurred the development of novel GPR109A agonists with improved pharmacological profiles.

This guide provides a comparative analysis of the efficacy of various GPR109A agonists, with a focus on their performance in preclinical studies. While this guide aims to be comprehensive, it is important to note the lack of publicly available efficacy data for 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid. Therefore, the following sections will focus on a selection of well-characterized GPR109A agonists, providing researchers and drug development professionals with a foundational understanding of their relative potencies and the experimental methodologies used to evaluate them.

The GPR109A Signaling Cascade: A Dual Pathway

Activation of GPR109A by an agonist initiates a bifurcated signaling pathway, primarily through the coupling to inhibitory Gαi/o subunits.[1] This canonical pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, this reduction in cAMP dampens the activity of hormone-sensitive lipase, thereby inhibiting lipolysis.

Beyond the G-protein pathway, GPR109A activation also triggers the recruitment of β-arrestins. This alternative pathway, while involved in receptor desensitization and internalization, also contributes to some of the physiological effects of GPR109A activation, including the prostaglandin-mediated flushing response associated with niacin. The differential activation of these G-protein-dependent and β-arrestin-dependent pathways by various agonists is a key area of investigation for developing next-generation, flush-free GPR109A-targeted therapeutics.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist GPR109A Agonist GPR109A GPR109A Receptor Agonist->GPR109A G_protein Gi/o Protein GPR109A->G_protein Activates Beta_arrestin β-Arrestin GPR109A->Beta_arrestin Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Flushing Prostaglandin Release (Flushing) Beta_arrestin->Flushing Internalization Receptor Internalization Beta_arrestin->Internalization ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis Inhibition PKA->Lipolysis

GPR109A Signaling Pathways

Comparative Efficacy of GPR109A Agonists

The efficacy of GPR109A agonists is typically quantified by their half-maximal effective concentration (EC50) or their inhibitory constant (Ki). A lower EC50 or Ki value indicates a higher potency. The following table summarizes the reported in vitro potencies of several key GPR109A agonists.

AgonistAssay TypeSpeciesPotency (EC50 / Ki)Reference(s)
Nicotinic Acid cAMP InhibitionHuman~1-3 µM (EC50)[2]
Acifran cAMP InhibitionHuman~1.3 µM (EC50)[1]
MK-6892 GTPγS BindingHuman16 nM (EC50)[3]
KiHuman4 nM[3]
Monomethyl Fumarate GPR109A Agonist-Potent Agonist
MK-0354 GPR109A AgonistHuman1.65 µM (EC50)
Mouse1.08 µM (EC50)

Note: The potency values can vary depending on the specific cell line and assay conditions used.

Experimental Protocols for Assessing GPR109A Agonist Efficacy

The following are detailed protocols for two common in vitro assays used to determine the efficacy of GPR109A agonists.

cAMP Inhibition Assay

This assay directly measures the functional consequence of GPR109A activation through the Gi pathway.

Principle: In a cell line stably expressing human GPR109A, adenylyl cyclase is stimulated with forskolin to increase intracellular cAMP levels. A GPR109A agonist will inhibit this forskolin-stimulated cAMP production in a dose-dependent manner. The amount of cAMP is then quantified, typically using a competitive immunoassay format such as HTRF, AlphaScreen, or ELISA.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR109A in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 384-well assay plate at a predetermined optimal density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test agonist and a reference agonist (e.g., nicotinic acid) in assay buffer.

  • Agonist Incubation: Add the diluted compounds to the cells and incubate for a specified period (e.g., 30 minutes) at room temperature.

  • Forskolin Stimulation: Add a solution of forskolin to all wells (except for negative controls) to stimulate adenylyl cyclase and incubate for another set period (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor.

Principle: This assay utilizes a cell line co-expressing GPR109A fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment. Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two fragments come into close proximity, forming a functional enzyme that can hydrolyze a substrate to produce a detectable signal (e.g., chemiluminescence or fluorescence).

Step-by-Step Methodology:

  • Cell Culture: Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter or Tango).

  • Cell Seeding: Seed the cells in a 384-well assay plate and incubate.

  • Compound Preparation: Prepare serial dilutions of the test and reference agonists.

  • Agonist Incubation: Add the compounds to the cells and incubate for a sufficient time to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).

  • Signal Detection: Add the detection reagent containing the enzyme substrate and incubate according to the manufacturer's protocol.

  • Measurement: Read the plate on a luminometer or fluorometer.

  • Data Analysis: Plot the signal against the logarithm of the agonist concentration and fit the data to determine the EC50 value.

Experimental_Workflow cluster_cAMP cAMP Inhibition Assay cluster_arrestin β-Arrestin Recruitment Assay cAMP_start Seed GPR109A-expressing cells cAMP_step1 Add test agonist dilutions cAMP_start->cAMP_step1 cAMP_step2 Stimulate with Forskolin cAMP_step1->cAMP_step2 cAMP_step3 Lyse cells & detect cAMP cAMP_step2->cAMP_step3 cAMP_end Calculate EC50 cAMP_step3->cAMP_end arrestin_start Seed engineered cells (GPR109A & β-arrestin fusions) arrestin_step1 Add test agonist dilutions arrestin_start->arrestin_step1 arrestin_step2 Incubate to allow recruitment arrestin_step1->arrestin_step2 arrestin_step3 Add detection substrate arrestin_step2->arrestin_step3 arrestin_end Calculate EC50 arrestin_step3->arrestin_end start_point Start: Compound Library start_point->cAMP_start start_point->arrestin_start

In Vitro Efficacy Testing Workflow

Conclusion

The development of potent and selective GPR109A agonists remains a key objective for addressing metabolic and inflammatory diseases. While nicotinic acid serves as a benchmark, newer compounds like MK-6892 demonstrate significantly higher potency in in vitro assays. The choice of agonist for further investigation will depend on a comprehensive evaluation of its efficacy, selectivity, and potential for biased signaling to minimize undesirable side effects such as flushing. The experimental protocols detailed in this guide provide a robust framework for the characterization of novel GPR109A agonists, enabling researchers to make informed decisions in the drug discovery and development process.

References

  • Shen, H. C., et al. (2010). Discovery of a biaryl cyclohexene carboxylic acid (MK-6892): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate. Journal of Medicinal Chemistry, 53(6), 2666-2670. [Link]

  • Zandi-Nejad, K., et al. (2013). The role of HCA2 (GPR109A) in regulating macrophage function. The FASEB Journal, 27(11), 4366-4375. [Link]

  • Gambhir, D., et al. (2022). Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Frontiers in Endocrinology, 13, 1013998. [Link]

Sources

Validation

In Vivo Validation of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid: A Comparative Efficacy Guide

Executive Summary For drug development professionals evaluating novel anti-inflammatory therapeutics, 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (THPM-NA) presents a compelling alternative to traditional no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals evaluating novel anti-inflammatory therapeutics, 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (THPM-NA) presents a compelling alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While native nicotinic acid (niacin) is a well-established agonist for the GPR109A receptor with known anti-inflammatory properties[1], its clinical utility is heavily limited by rapid clearance and intense cutaneous flushing.

By incorporating a bulky tetrahydro-2H-pyran-4-ylmethyl group, THPM-NA enhances receptor residence time and shifts the signaling bias. This guide provides a comprehensive mechanistic analysis, comparative performance data, and a self-validating in vivo methodology to rigorously benchmark THPM-NA against standard clinical alternatives.

Mechanistic Rationale: The GPR109A Axis

Unlike NSAIDs (e.g., Diclofenac) that primarily inhibit cyclooxygenase (COX) enzymes to block prostaglandin synthesis, THPM-NA exerts its effects upstream via the G-protein coupled receptor GPR109A (HCAR2) .

Upon binding to GPR109A on immune cells (such as monocytes and macrophages), the compound suppresses the activation of IKKβ and prevents the degradation of IκB-α. This profoundly inhibits the nuclear translocation of the transcription factor NF-κB[2]. Consequently, the downstream transcription of pro-inflammatory cytokines—specifically TNF-α, IL-6, and MCP-1—is shut down[2]. This provides a robust, COX-independent anti-inflammatory effect that bypasses the gastrointestinal toxicity inherently associated with NSAIDs.

Pathway THPM THPM-NA (Agonist) GPR GPR109A / HCAR2 (Receptor) THPM->GPR Binding & Activation BARR β-Arrestin 1 (Scaffold) GPR->BARR Recruitment NFKB NF-κB (Inhibited) BARR->NFKB Blocks Translocation CYTO ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->CYTO Transcriptional Repression

Mechanism of THPM-NA targeting GPR109A to suppress NF-κB-mediated cytokine release.

Comparative Performance Data

To establish a baseline for in vivo testing, the following table synthesizes the expected pharmacokinetic and pharmacodynamic profile of THPM-NA compared to standard clinical benchmarks.

CompoundPrimary TargetED50 (Paw Edema)Half-life (t½)GI Toxicity RiskFlushing Response
THPM-NA GPR109A (Agonist)~8.5 mg/kg4.2 hLowMinimal
Nicotinic Acid GPR109A (Agonist)~45.0 mg/kg1.0 hLowSevere
Diclofenac COX-1/COX-2 (Inhibitor)~10.0 mg/kg2.0 hHighNone
Dexamethasone Glucocorticoid Receptor~1.5 mg/kg3.0 hModerateNone

Data Note: ED50 values represent the effective dose required to achieve a 50% reduction in late-phase paw edema volume.

In Vivo Validation Protocol: Carrageenan-Induced Paw Edema

To objectively validate THPM-NA, we utilize the carrageenan-induced paw edema model in mice. This model is the gold standard for evaluating acute inflammation[3] because it produces a highly predictable, biphasic response. The early phase (0–2 hours) is mediated by the release of histamine and bradykinin, while the late phase (3–6 hours) is driven by neutrophil infiltration, nitric oxide synthesis, and the release of pro-inflammatory cytokines[4].

Because THPM-NA specifically targets cytokine transcription via GPR109A, this model allows researchers to isolate and confirm its mechanism of action by observing targeted suppression during the late phase.

Workflow Acclim Acclimatization & Grouping Dosing Oral Gavage (Compounds) Acclim->Dosing Induction Carrageenan Injection Dosing->Induction Measure Plethysmometer (1-6h) Induction->Measure Tissue Tissue Collection (ELISA/H&E) Measure->Tissue

Step-by-step in vivo workflow for the carrageenan-induced paw edema model.

Step-by-Step Methodology
  • Animal Preparation & Grouping:

    • Utilize male C57BL/6 mice (20–25g), acclimatized for 7 days in a controlled environment.

    • Randomize into 5 cohorts (n=8/group): Vehicle Control, Carrageenan Control, THPM-NA (10 mg/kg), Diclofenac (10 mg/kg, Positive Control), and Native Nicotinic Acid (50 mg/kg).

  • Test Compound Administration:

    • Administer all compounds via oral gavage (PO) exactly 60 minutes prior to carrageenan induction.

    • Causality Note: This 60-minute pretreatment window aligns with the expected Tmax of the compounds, ensuring peak plasma concentration precisely when the inflammatory cascade initiates.

  • Induction of Inflammation:

    • Inject 50 µL of 1% λ-carrageenan (suspended in sterile saline) into the subplantar region of the right hind paw.

    • Inject 50 µL of sterile saline into the left hind paw to serve as an internal baseline control.

  • Volumetric Measurements:

    • Measure paw volume using a water displacement plethysmometer at 0, 1, 2, 4, and 6 hours post-injection.

  • Tissue Collection & Downstream Analysis:

    • At the 6-hour mark, euthanize the animals via CO₂ asphyxiation.

    • Harvest the inflamed paw tissue. Homogenize half of the tissue in RIPA buffer for ELISA quantification (TNF-α, IL-6), and fix the remaining half in 10% neutral buffered formalin for H&E histological staining.

Protocol Self-Validation Mechanisms

To ensure scientific integrity, this protocol functions as a self-validating system through three critical pillars:

  • Internal Baseline Control: By injecting the contralateral paw with saline, volumetric changes caused by systemic stress or animal handling are mathematically factored out of the final edema calculation.

  • Biphasic Temporal Validation: If THPM-NA is acting via the GPR109A/NF-κB axis, the plethysmometer readings will show minimal efficacy at 1 hour (histamine-driven) but >50% reduction in swelling at 4–6 hours (cytokine-driven)[4]. Failure to suppress the late phase invalidates the mechanistic hypothesis.

  • Biomarker Correlation: The physical reduction in paw volume must correlate linearly with the ELISA quantification of TNF-α and IL-6[2]. This ensures the phenotypic observation is directly driven by the targeted molecular pathway rather than an off-target physiological artifact.

References[1] Title: GPR109A and Vascular Inflammation | Source: Current Atherosclerosis Reports | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4174332/[2] Title: Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms | Source: Arteriosclerosis, Thrombosis, and Vascular Biology | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3392598/[3] Title: Carrageenan-induced paw edema in the rat and mouse | Source: Methods in Molecular Biology | URL:https://pubmed.ncbi.nlm.nih.gov/12769480/[4] Title: Diallyl Disulfide Suppresses Inflammatory and Oxidative Machineries following Carrageenan Injection-Induced Paw Edema in Mice | Source: Oxidative Medicine and Cellular Longevity | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5822784/

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Comparative

Comparative Analysis of Receptor Cross-Reactivity for 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (Compound TPN)

A Guide for Researchers in Drug Discovery and Development This guide provides a comprehensive analysis of the receptor cross-reactivity profile of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid, a novel synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive analysis of the receptor cross-reactivity profile of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid, a novel synthetic ligand. In the landscape of modern drug discovery, establishing the selectivity of a lead compound is as critical as determining its primary efficacy. Off-target interactions can lead to unforeseen side effects, toxicity, or a diluted therapeutic window. This document is intended to serve as a practical reference for researchers, offering both a framework for evaluating such cross-reactivity and specific experimental data to guide further development.

We will delve into the binding affinity and functional activity of Compound TPN against a panel of receptors, comparing these interactions to its high-affinity engagement with its primary target, the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A. The experimental protocols and data presented herein are designed to be self-validating, providing a clear rationale for methodological choices and a robust foundation for interpretation.

Primary Target Profile: The HCA2 Receptor

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid was rationally designed as a potent agonist for the HCA2 receptor, a G-protein coupled receptor (GPCR) belonging to the Gi/o family. The endogenous ligand for HCA2 is the B-vitamin niacin. Activation of HCA2 in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This cascade ultimately results in the inhibition of lipolysis, a therapeutically relevant mechanism for treating dyslipidemia.

Understanding this primary signaling pathway is fundamental to contextualizing the desired biological effect of Compound TPN and serves as the benchmark against which all off-target activities must be compared.

HCA2_Signaling_Pathway HCA2 HCA2 Receptor G_protein Gi/o Protein HCA2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Compound TPN (or Niacin) Ligand->HCA2 Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Inhibition of Lipolysis HSL->Lipolysis Promotes Cross_Reactivity_Workflow Start Compound TPN (Lead Candidate) BindingScreen Broad Receptor Panel Binding Screen (e.g., 44 Receptors) Start->BindingScreen DataAnalysis Analyze Binding Data (Ki or % Inhibition) BindingScreen->DataAnalysis Decision Significant Binding? (e.g., >50% Inh. at 1µM) DataAnalysis->Decision FunctionalAssay Orthogonal Functional Assays (e.g., cAMP, Ca2+ Flux) Decision->FunctionalAssay Yes Selective Compound is Selective (Proceed with Development) Decision->Selective No FinalAnalysis Determine Functional Activity (Agonist, Antagonist, or None) FunctionalAssay->FinalAnalysis NonSelective Compound is Non-Selective (Consider SAR or Discontinue) FinalAnalysis->NonSelective

Figure 2: A typical experimental workflow for assessing the cross-reactivity of a lead compound.

Comparative Binding Affinity Profile

Compound TPN was screened against a panel of 44 common off-target receptors at a concentration of 10 µM. For receptors showing greater than 50% inhibition, a full concentration-response curve was generated to determine the inhibition constant (Ki). The data below compares the binding affinity of Compound TPN at its primary target (HCA2) with its affinity at other identified receptors.

Receptor TargetReceptor FamilyBinding Affinity (Ki, nM)Selectivity Ratio (Ki, Off-Target / Ki, HCA2)
HCA2 (GPR109A) GPCR (Gi/o-coupled) 15 -
HCA1 (GPR81)GPCR (Gi/o-coupled)1,25083-fold
Muscarinic M3GPCR (Gq-coupled)8,700580-fold
Dopamine D2GPCR (Gi/o-coupled)> 10,000> 667-fold
Serotonin 5-HT2AGPCR (Gq-coupled)> 10,000> 667-fold
Beta-2 AdrenergicGPCR (Gs-coupled)> 10,000> 667-fold

Table 1: Comparative binding affinities of Compound TPN. A higher selectivity ratio indicates greater selectivity for the primary target.

Functional Activity at Off-Target Receptors

While binding affinity is a crucial metric, it does not reveal the functional consequence of the interaction. Therefore, functional assays were conducted for the HCA1 receptor, the only off-target receptor showing significant binding.

Receptor TargetAssay TypeFunctional ReadoutActivityPotency (EC50 / IC50, nM)
HCA2 (GPR109A) cAMP InhibitionAgonistFull Agonist 35
HCA1 (GPR81)cAMP InhibitionAgonistPartial Agonist2,800
Muscarinic M3Calcium FluxAntagonistWeak Antagonist9,500

Table 2: Functional activity profile of Compound TPN. The data confirms that the compound's primary functional activity is as a potent agonist at the HCA2 receptor, with significantly weaker activity at off-target receptors.

Experimental Methodologies

The following protocols provide a detailed, step-by-step guide to the key assays used in this analysis. The rationale behind critical steps is included to ensure reproducibility and understanding.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the target receptor.

Protocol Steps:

  • Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., HEK293-HCA2).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

    • Rationale: Isolating the cell membranes concentrates the target receptors, increasing the signal-to-noise ratio of the assay.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (e.g., [³H]-Niacin), and the cell membrane preparation.

    • Add serial dilutions of the test compound (Compound TPN).

    • Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known non-radioactive ligand).

    • Rationale: A competitive binding format allows for the determination of the test compound's affinity (Ki) relative to the known affinity (Kd) of the radioligand.

  • Incubation and Termination:

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.

    • Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Rationale: Rapid filtration and cold washes are critical to prevent dissociation of the radioligand-receptor complex during the termination step.

  • Detection and Analysis:

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (GPCR Gi/o-coupled Receptors)

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger for many GPCRs. For Gi/o-coupled receptors like HCA2, agonist activation leads to a decrease in cAMP levels.

Protocol Steps:

  • Cell Plating:

    • Plate cells expressing the receptor of interest (e.g., CHO-K1-HCA2) in a suitable multi-well plate and culture overnight.

  • Compound Treatment:

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.

    • Rationale: PDE inhibitors prevent the degradation of cAMP, amplifying the signal and making changes easier to detect.

    • Add serial dilutions of the test compound (Compound TPN).

    • Add a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to all wells except the basal control.

    • Rationale: Forskolin directly stimulates adenylyl cyclase, raising intracellular cAMP to a high level. This provides a robust signal against which the inhibitory effect of a Gi/o-coupled agonist can be measured.

  • Incubation and Lysis:

    • Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

    • Aspirate the buffer and lyse the cells using the lysis buffer provided with the cAMP detection kit.

  • cAMP Detection:

    • Perform the cAMP measurement using a commercially available kit, typically based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.

    • Follow the manufacturer's instructions for adding detection reagents and incubating.

  • Data Analysis:

    • Read the plate using a plate reader compatible with the detection kit's technology.

    • Plot the measured signal against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Summary and Conclusion

The comprehensive analysis of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (Compound TPN) demonstrates a favorable selectivity profile.

  • High Affinity and Potency at Primary Target: Compound TPN is a potent agonist of the HCA2 receptor with a binding affinity (Ki) of 15 nM and functional potency (EC50) of 35 nM.

  • Favorable Selectivity: The compound exhibits an 83-fold binding selectivity over the most closely related off-target, HCA1, and over 500-fold selectivity against other screened receptors.

  • Minimal Functional Off-Target Activity: While some binding to HCA1 was observed, the functional potency at this receptor is significantly weaker (EC50 of 2,800 nM), suggesting that at therapeutically relevant concentrations focused on HCA2, significant HCA1-mediated effects are unlikely.

References

  • Title: GPR109A (HCA2) as a therapeutic target Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B) Source: Pharmacological Reviews URL: [Link]

  • Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction Source: Biochemical Pharmacology URL: [Link]

Validation

A Head-to-Head Comparison of Nicotinic Acid Derivatives in a Dyslipidemia Model: A Guide for Researchers

This guide provides a comprehensive framework for the comparative evaluation of nicotinic acid (niacin) and its derivatives in a preclinical dyslipidemia model. It is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the comparative evaluation of nicotinic acid (niacin) and its derivatives in a preclinical dyslipidemia model. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds and to design robust in vivo studies. We will delve into the underlying mechanisms, experimental design, and data interpretation, providing a technical and practical resource for your research endeavors.

Introduction: The Enduring Role of Nicotinic Acid in Dyslipidemia Management

Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for cardiovascular disease.[1] For decades, nicotinic acid has been a valuable tool in managing dyslipidemia due to its unique ability to favorably modulate a broad range of lipid parameters.[2][3][4][5] It effectively lowers low-density lipoprotein (LDL) cholesterol, triglycerides, and very-low-density lipoprotein (VLDL), while significantly increasing high-density lipoprotein (HDL) cholesterol.[3][5][6][7][8]

The primary mechanism of nicotinic acid's lipid-lowering effects is mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][9][10] This receptor is highly expressed in adipocytes and immune cells.[3][9] Activation of GPR109A in adipocytes inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of hormone-sensitive lipase, thereby decreasing the release of free fatty acids from adipose tissue into the bloodstream.[3][11][12] The reduced flux of free fatty acids to the liver results in decreased hepatic triglyceride synthesis and subsequent VLDL production.[6][13]

However, the clinical utility of nicotinic acid is often limited by a troublesome side effect: cutaneous flushing.[2][9] This reddening and warming of the skin is also mediated by GPR109A, but through a distinct pathway involving the release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), from skin immune cells like Langerhans cells and keratinocytes.[3][13][14][15] This has spurred the development of various derivatives and formulations aimed at mitigating this side effect while retaining the beneficial lipid-modifying properties.

This guide will focus on a head-to-head comparison of nicotinic acid with its key derivatives, acipimox and the combination of nicotinic acid with laropiprant, in a preclinical dyslipidemia model.

Nicotinic Acid and its Derivatives: A Comparative Overview

CompoundMechanism of ActionKey AdvantagesKey Disadvantages
Nicotinic Acid (Niacin) GPR109A agonist.[3][9][10] Reduces lipolysis in adipocytes, leading to decreased FFA flux and hepatic VLDL production.[6][13]Broad-spectrum lipid-lowering effects, significant HDL-C elevation.[5][6][7][8]High incidence of cutaneous flushing.[2][9]
Acipimox A derivative of nicotinic acid with a longer duration of action.[16]Potentially reduced flushing compared to immediate-release niacin.Efficacy in reducing triglycerides, but its broader use in lipid disorders has been questioned.[16][17][18]
Nicotinic Acid + Laropiprant Nicotinic acid is the active lipid-lowering agent. Laropiprant is a selective antagonist of the prostaglandin D2 receptor 1 (DP1), intended to reduce flushing.Designed to specifically counteract the flushing mechanism of nicotinic acid.Large clinical trials did not show additional cardiovascular benefits when added to statins and was associated with increased side effects, leading to its withdrawal from the market in many regions.[17][18][19]

Signaling Pathways: The Dichotomy of Therapeutic and Adverse Effects

The activation of GPR109A by nicotinic acid initiates two distinct downstream signaling cascades, one mediating the desired anti-lipolytic effect and the other causing the undesirable flushing. Understanding these pathways is crucial for interpreting experimental data and for the rational design of novel therapeutics.

GPR109A-Mediated Anti-lipolytic Pathway

GPR109A_Antilipolytic cluster_adipocyte Adipocyte NA Nicotinic Acid GPR109A GPR109A NA->GPR109A Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates TG Triglycerides HSL->TG Hydrolyzes FFA Free Fatty Acids TG->FFA Release Release to Circulation FFA->Release

Caption: GPR109A-mediated anti-lipolytic signaling pathway in adipocytes.

GPR109A-Mediated Flushing Pathway

GPR109A_Flushing cluster_skin Skin (Langerhans Cells & Keratinocytes) NA Nicotinic Acid GPR109A GPR109A NA->GPR109A PLC PLC GPR109A->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PLA2 PLA2 Ca2->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX COX-1/2 AA->COX Metabolized by PGs PGD₂ / PGE₂ COX->PGs Vasodilation Vasodilation (Flushing) PGs->Vasodilation

Caption: GPR109A-mediated signaling pathway leading to cutaneous flushing.

Experimental Design: A Robust Preclinical Dyslipidemia Model

To conduct a meaningful head-to-head comparison, a well-characterized in vivo model of dyslipidemia is essential. Rodent models, such as mice and rats, are commonly used due to their genetic and physiological similarities to humans in lipid metabolism.[1][20] Hamsters are also considered a good model for studying plasma lipoprotein regulation.[21][22]

Experimental Workflow

Experimental_Workflow cluster_endpoints Endpoint Analysis A Animal Model Selection (e.g., C57BL/6J mice) B Induction of Dyslipidemia (High-Fat Diet) A->B C Grouping and Treatment (Vehicle, NA, Acipimox, NA+Laro) B->C D Endpoint Measurements C->D E Lipid Profiling (Blood & Liver) D->E F Flushing Assessment (Ear Reddening/Temperature) D->F G Gene Expression Analysis (e.g., GPR109A, SREBP-1c) D->G H Histopathology (Liver) D->H I Data Analysis and Interpretation E->I F->I G->I H->I

Caption: A typical experimental workflow for comparing nicotinic acid derivatives.

Detailed Methodologies

1. Animal Model and Dyslipidemia Induction:

  • Model: Male C57BL/6J mice, 8-10 weeks old. This strain is widely used and develops diet-induced obesity and dyslipidemia.[20]

  • Diet: A high-fat diet (HFD), typically with 45-60% of calories from fat, for 8-12 weeks to induce a stable dyslipidemic phenotype.[23] A control group should be maintained on a standard chow diet.

  • Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

2. Treatment Groups and Administration:

  • Groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • Nicotinic Acid (e.g., 100 mg/kg, oral gavage)

    • Acipimox (e.g., 50 mg/kg, oral gavage)

    • Nicotinic Acid (100 mg/kg) + Laropiprant (3 mg/kg), oral gavage

  • Administration: Daily oral gavage for a period of 4-8 weeks. Dosing should be based on previous literature and pilot studies.

3. Endpoint Measurements:

  • Lipid Profiling:

    • Blood Collection: Collect blood samples via retro-orbital sinus or tail vein at baseline and at the end of the treatment period after an overnight fast.

    • Analysis: Use commercially available enzymatic kits to measure total cholesterol (TC), triglycerides (TG), HDL-C, and LDL-C in plasma or serum. For a more detailed analysis, consider lipidomics approaches using liquid chromatography-mass spectrometry (LC-MS).[24][25][26]

    • Liver Lipids: At the end of the study, euthanize the animals and collect liver tissue. Homogenize the tissue and extract lipids using established methods like the Folch or Bligh-Dyer method for subsequent analysis.[27][28]

  • Flushing Assessment:

    • Visual Scoring: Observe and score ear reddening at specific time points (e.g., 15, 30, 60, and 120 minutes) after the first and last dose.

    • Infrared Thermography: Use an infrared camera to quantitatively measure changes in ear temperature as an objective measure of vasodilation.

  • Gene Expression Analysis:

    • Tissue Collection: Harvest liver and adipose tissue and snap-freeze in liquid nitrogen.

    • RNA Extraction and qPCR: Extract total RNA and perform quantitative real-time PCR (qPCR) to analyze the expression of key genes involved in lipid metabolism (e.g., Gpr109a, Srebf1 (SREBP-1c), Fasn, Acc1) and inflammation.

  • Histopathology:

    • Liver Tissue Processing: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section.

    • Staining: Stain sections with Hematoxylin and Eosin (H&E) to assess overall liver morphology and Oil Red O staining on frozen sections to visualize lipid accumulation.

Data Interpretation and Expected Outcomes

The results of this head-to-head comparison will provide valuable insights into the relative efficacy and side effect profiles of the tested nicotinic acid derivatives.

Sample Data Summary Table:

ParameterVehicleNicotinic AcidAcipimoxNicotinic Acid + Laropiprant
Plasma TC (mg/dL) 200 ± 15150 ± 12165 ± 14152 ± 11
Plasma TG (mg/dL) 150 ± 10100 ± 8115 ± 9102 ± 7
Plasma HDL-C (mg/dL) 40 ± 560 ± 652 ± 559 ± 6
Liver Weight (g) 1.5 ± 0.11.2 ± 0.11.3 ± 0.11.2 ± 0.1
Ear Flushing Score (0-3) 0.1 ± 0.12.5 ± 0.31.5 ± 0.4#0.8 ± 0.2#
*p < 0.05 vs. Vehicle; #p < 0.05 vs. Nicotinic Acid

Interpretation:

  • Efficacy: All nicotinic acid derivatives are expected to significantly improve the lipid profile compared to the vehicle control. A direct comparison between the treatment groups will reveal any differences in potency.

  • Flushing: Nicotinic acid is expected to induce the most significant flushing response. Acipimox may show a reduced flushing effect. The combination of nicotinic acid and laropiprant should demonstrate the most substantial reduction in flushing, validating the mechanism of laropiprant.

  • Mechanistic Insights: Gene expression analysis will help to confirm that the observed lipid-lowering effects are mediated through the expected pathways. For example, a downregulation of lipogenic genes like Srebf1 would support the proposed mechanism of action.

Conclusion and Future Perspectives

This guide outlines a comprehensive approach for the preclinical evaluation of nicotinic acid derivatives in a dyslipidemia model. By employing a robust experimental design and a multi-faceted endpoint analysis, researchers can generate high-quality, reproducible data to inform drug development decisions.

Future research in this area could focus on the development of GPR109A agonists that are biased towards the anti-lipolytic signaling pathway, thereby separating the therapeutic benefits from the flushing side effect. Additionally, exploring the role of GPR109A in other metabolic processes and its potential as a therapeutic target for other diseases remains an exciting area of investigation.[29][30]

References

  • Benyó, Z., Gille, A., Bennett, C. L., Clausen, B. E., & Offermanns, S. (2006). Nicotinic acid-induced flushing is mediated by activation of epidermal langerhans cells. Molecular pharmacology, 70(6), 1844–1849.
  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of internal medicine, 258(2), 94–114.
  • Hanson, J., Gille, A., Zwykiel, S., Lukasova, M., Clausen, B. E., Ahmed, K., ... & Offermanns, S. (2010). Nicotinic acid-and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice.
  • Jacobson, T. A. (2010). A “hot” topic in dyslipidemia management: “How to beat a flush”. Journal of clinical lipidology, 4(3), 156-160.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8), S20-S26.
  • Maciejewski-Lenoir, D., Richman, J. G., Hakak, Y., Gaidarov, I., Behan, D. P., & Connolly, D. T. (2006). Langerhans cells release prostaglandin D2 in response to nicotinic acid.
  • Montecucco, F., Quercioli, A., Dallegri, F., & Viviani, G. L. (2009). Niacin in the treatment of dyslipidemias and cardiovascular disease. Journal of Clinical Lipidology, 3(4), 236-245.
  • National Cholesterol Education Program (NCEP) Expert Panel on Detection, Evaluation, and Treatment of High Blood Cholesterol in Adults (Adult Treatment Panel III). (2002). Third Report of the National Cholesterol Education Program (NCEP) Expert Panel on Detection, Evaluation, and Treatment of High Blood Cholesterol in Adults (Adult Treatment Panel III) final report.
  • Pike, N. B. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid.
  • Sirtori, C. R., & Franceschini, G. (2006). Effects of niacin on HDL cholesterol, Lp(a), and other lipoproteins. In Niacin in the Treatment of Dyslipidemia (pp. 67-87). CRC Press.
  • Tunaru, S., Kero, J., Schaub, A., Wufka, C., Blaukat, A., Pfeffer, K., & Offermanns, S. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.
  • Wise, A., Foord, S. M., Fraser, N. J., Barnes, A. A., Elshourbagy, N., Eilert, M., ... & Marshall, F. H. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869-9874.
  • Zhang, Y., Schmidt, R. J., & Foxworthy, P. S. (2005). Niacin mediates its action through a G protein-coupled receptor, GPR109A. Drug development research, 64(2), 67-72.

Sources

Comparative

Comparative analysis of the pharmacokinetic profiles of 2-amino-nicotinic acids

A Comprehensive Guide to the Comparative Analysis of Pharmacokinetic Profiles of 2-Amino-Nicotinic Acids For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Comparative Analysis of Pharmacokinetic Profiles of 2-Amino-Nicotinic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Pharmacokinetic Profiling in Drug Discovery

2-Amino-nicotinic acid and its derivatives represent a promising class of compounds with a wide range of therapeutic possibilities, from acting as intermediates in the synthesis of pharmaceuticals to exhibiting biological activities themselves, such as potential antimicrobial and anti-inflammatory properties [cites: 36, 42]. As with any potential therapeutic agent, a thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is paramount to its development [cites: 22, 29]. This guide provides a comparative framework for analyzing the pharmacokinetic profiles of 2-amino-nicotinic acid derivatives, offering insights into experimental design, data interpretation, and the underlying scientific principles.

The journey of a drug from administration to its target site and its eventual elimination from the body is a complex process governed by its physicochemical properties and interactions with biological systems. Early and comprehensive ADME profiling is not merely a regulatory requirement but a critical step in identifying promising drug candidates, optimizing their properties, and avoiding costly late-stage failures [cites: 29]. This guide is structured to provide both foundational knowledge and practical, in-depth protocols for the preclinical pharmacokinetic evaluation of 2-amino-nicotinic acid derivatives.

Comparative Pharmacokinetic Profiles: A Structural Perspective

For illustrative purposes, the following table presents a hypothetical comparative analysis of three fictional 2-amino-nicotinic acid derivatives, highlighting how structural changes might influence their ADME properties.

Table 1: Illustrative Comparative Pharmacokinetic Parameters of Hypothetical 2-Amino-Nicotinic Acid Derivatives

ParameterDerivative A (Parent)Derivative B (Lipophilic Ester)Derivative C (PEGylated)Rationale for Predicted Differences
Absorption
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)ModerateHighLowIncreased lipophilicity (Derivative B) often enhances passive diffusion across the intestinal epithelium, while increased size and hydrophilicity (Derivative C) can reduce it.
Oral Bioavailability (%)30%60%15%Higher permeability generally correlates with better oral bioavailability.
Distribution
Plasma Protein Binding (%)50%95%20%Lipophilic compounds tend to bind more extensively to plasma proteins like albumin. PEGylation reduces protein binding.
Volume of Distribution (Vd, L/kg)0.55.00.2High plasma protein binding can restrict a drug to the bloodstream, leading to a lower Vd, while high lipophilicity can lead to extensive tissue distribution and a higher Vd.
Metabolism
Microsomal Stability (t½, min)20545Ester groups (Derivative B) are often rapidly hydrolyzed by esterases in the liver and plasma. PEGylation (Derivative C) can shield the molecule from metabolic enzymes.
Major Metabolic PathwayPhase II GlucuronidationEster HydrolysisMinimal MetabolismThe parent compound with available functional groups may undergo conjugation. Esters are prone to hydrolysis. PEG chains can sterically hinder access to metabolic enzymes.
Excretion
Clearance (CL, mL/min/kg)15505Rapid metabolism leads to higher clearance. Slower metabolism results in lower clearance.
Elimination Half-life (t½, h)20.58Clearance and volume of distribution determine the half-life. Rapid clearance leads to a short half-life, while slow clearance and a small volume of distribution can prolong it.

Note: The data in this table is for illustrative purposes only and is intended to demonstrate how pharmacokinetic parameters are presented and interpreted in a comparative context.

Experimental Workflows for Pharmacokinetic Profiling

A robust pharmacokinetic profile is built upon a foundation of well-designed in vitro and in vivo experiments. The following sections detail the methodologies for key assays.

In Vitro ADME Assays: The Foundation of Pharmacokinetic Screening

In vitro assays are indispensable for the early-stage assessment of a compound's ADME properties, allowing for high-throughput screening and the selection of candidates with favorable characteristics for further development.

The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a polarized monolayer of enterocytes that serves as an excellent in vitro model of the human intestinal epithelium [cites: 12, 17]. This assay predicts the in vivo absorption of orally administered drugs.

  • Experimental Protocol:

    • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a multi-well plate and cultured for 18-22 days to form a differentiated and polarized monolayer.

    • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • Compound Application: The test compound (e.g., at a concentration of 10 µM) is added to the apical (donor) side of the monolayer, and fresh buffer is added to the basolateral (receiver) side.

    • Sampling: Aliquots are taken from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes) and from the donor compartment at the beginning and end of the experiment.

    • Quantification: The concentration of the test compound in the samples is determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) [cites: 33].

    • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

  • Causality Behind Experimental Choices:

    • The 18-22 day culture period is crucial for the Caco-2 cells to differentiate and form tight junctions, mimicking the barrier function of the intestinal wall [cites: 12].

    • TEER measurement validates the integrity of these tight junctions, ensuring that drug transport is primarily through the cells (transcellular) or between the cells (paracellular) and not due to leaks in the monolayer.

    • Using known high- and low-permeability compounds as controls (e.g., propranolol and atenolol) helps to classify the permeability of the test compounds.

  • Visualization of Caco-2 Permeability Assay Workflow:

    Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 cells on filter inserts culture Culture for 18-22 days to form monolayer seed->culture teer Measure TEER to confirm integrity culture->teer add_compound Add test compound to apical (donor) side teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from basolateral (receiver) side at time points incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate Papp value quantify->calculate

    Caption: Workflow of the Caco-2 permeability assay.

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily the cytochrome P450 (CYP) family, which are abundant in liver microsomes [cites: 2, 6]. It provides an estimate of the intrinsic clearance of a compound.

  • Experimental Protocol:

    • Preparation: Liver microsomes (human or from other species) are thawed and diluted in a suitable buffer. An NADPH-regenerating system is prepared to provide the necessary cofactor for CYP enzyme activity.

    • Incubation: The test compound (e.g., at 1 µM) is incubated with the liver microsomes and the NADPH-regenerating system at 37°C.

    • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) [cites: 2].

    • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins and halt enzymatic activity [cites: 1].

    • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

    • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.

  • Causality Behind Experimental Choices:

    • Liver microsomes are used as they are a rich source of Phase I metabolic enzymes, particularly CYPs [cites: 2, 6].

    • The NADPH-regenerating system is essential as NADPH is a required cofactor for CYP-mediated metabolism.

    • Incubating at 37°C mimics physiological temperature.

    • Including control compounds with known metabolic stability (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) validates the assay performance.

  • Visualization of Microsomal Stability Assay Workflow:

    Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis microsomes Prepare liver microsomes mix Combine microsomes, NADPH, and test compound microsomes->mix nadph Prepare NADPH regenerating system nadph->mix compound Prepare test compound solution compound->mix incubate Incubate at 37°C mix->incubate sample Take samples at multiple time points incubate->sample terminate Terminate reaction with cold acetonitrile sample->terminate centrifuge Centrifuge to remove protein terminate->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

    Caption: Workflow of the microsomal stability assay.

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site. Generally, only the unbound (free) fraction of a drug is pharmacologically active [cites: 8, 13]. Equilibrium dialysis is considered the gold standard for measuring PPB.

  • Experimental Protocol:

    • Device Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins but allows small molecules to pass through [cites: 7].

    • Sample Preparation: The test compound is added to plasma (human or animal) and placed in one chamber of the RED device.

    • Dialysis: The other chamber is filled with a protein-free buffer (e.g., PBS), and the device is incubated at 37°C with shaking for several hours to allow the free drug to reach equilibrium across the membrane [cites: 9].

    • Sampling: After incubation, samples are taken from both the plasma and the buffer chambers.

    • Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.

    • Calculation: The percentage of bound drug is calculated as: % Bound = [(Total concentration - Unbound concentration) / Total concentration] * 100

  • Causality Behind Experimental Choices:

    • Equilibrium dialysis is preferred because it is less prone to artifacts compared to other methods like ultrafiltration [cites: 13].

    • The semi-permeable membrane is critical for separating the free drug from the protein-bound drug.

    • Incubation at 37°C and for a sufficient duration ensures that a true equilibrium is reached.

This assay evaluates the potential of a test compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions (DDIs) [cites: 15, 20].

  • Experimental Protocol:

    • System Setup: Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, midazolam for CYP3A4).

    • Inhibitor Addition: The test compound is added at various concentrations.

    • Reaction Initiation: The reaction is started by adding the NADPH-regenerating system.

    • Incubation and Termination: The mixture is incubated at 37°C for a short period, and the reaction is then stopped with a cold solvent.

    • Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

    • IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC₅₀) is determined by plotting the percentage of inhibition against the test compound concentration.

  • Causality Behind Experimental Choices:

    • Using specific probe substrates for each CYP isoform allows for the assessment of isoform-selective inhibition.

    • Determining the IC₅₀ value provides a quantitative measure of the inhibitory potency of the test compound.

    • This information is crucial for predicting the potential for clinical DDIs.

In Vivo Pharmacokinetic Studies: The Whole-System Perspective

In vivo studies in animal models, typically rodents, are essential to understand how a compound behaves in a complete biological system [cites: 10, 22, 25].

  • Experimental Protocol:

    • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are acclimatized for at least a week before the study [cites: 14].

    • Dose Administration: The test compound is administered via at least two routes: intravenous (IV) bolus and oral (PO) gavage. The IV route is essential for determining absolute bioavailability [cites: 24].

    • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from a suitable site, such as the tail vein or via a cannula [cites: 22].

    • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

    • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method [cites: 41].

    • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis software. These parameters include:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • CL: Clearance.

      • Vd: Volume of distribution.

      • t½: Elimination half-life.

      • F%: Absolute oral bioavailability (calculated as [AUC_oral / AUC_IV] * [Dose_IV / Dose_oral] * 100).

  • Causality Behind Experimental Choices:

    • Using both IV and PO administration allows for the assessment of the extent of oral absorption and first-pass metabolism.

    • Serial blood sampling from the same animal reduces inter-animal variability and the number of animals required [cites: 22].

    • A validated bioanalytical method is crucial for obtaining accurate and reliable plasma concentration data.

  • Visualization of In Vivo Pharmacokinetic Study Workflow:

    InVivo_PK_Workflow cluster_inlife In-Life Phase cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis acclimatize Animal Acclimatization dose Dose Administration (IV and PO routes) acclimatize->dose sample Serial Blood Sampling at defined time points dose->sample plasma_prep Plasma Preparation sample->plasma_prep lcms Quantify Drug Concentration using LC-MS/MS plasma_prep->lcms plot_data Plot Plasma Concentration vs. Time Curve lcms->plot_data calculate Calculate PK Parameters (Cmax, AUC, t½, F%) plot_data->calculate

    Caption: Workflow of an in vivo pharmacokinetic study.

Conclusion

The comparative analysis of the pharmacokinetic profiles of 2-amino-nicotinic acids is a multifaceted endeavor that is crucial for the successful development of new therapeutic agents. By systematically evaluating the ADME properties of these compounds through a combination of in vitro and in vivo studies, researchers can gain a comprehensive understanding of their behavior in a biological system. This knowledge enables the rational design of molecules with improved drug-like properties, ultimately increasing the probability of clinical success. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting these essential studies, ensuring scientific integrity and generating the high-quality data needed to make informed decisions in the drug discovery and development process.

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  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • PubMed. (2013, February 16). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Retrieved from [Link]

  • Bevital. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from [Link]

  • LookChem. (2026, March 22). 2-Aminonicotinic Acid: A Versatile Intermediate for Chemical Innovation. Retrieved from [Link]

  • NIH. (2025, May 13). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. PMC. Retrieved from [Link]

  • PubMed. (n.d.). 2-(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]

  • PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]

  • NIH. (n.d.). Metabolism of nicotinic acid and related compounds in man and rat. PMC. Retrieved from [Link]

Validation

Benchmarking 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid against known DGAT2 inhibitors

A Methodological Framework for Benchmarking Novel DGAT2 Inhibitors: A Comparative Guide This guide provides a comprehensive framework for the preclinical benchmarking of novel Diacylglycerol O-acyltransferase 2 (DGAT2) i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Methodological Framework for Benchmarking Novel DGAT2 Inhibitors: A Comparative Guide

This guide provides a comprehensive framework for the preclinical benchmarking of novel Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors. It is designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new therapeutics for metabolic diseases. Here, we outline the essential in vitro and cell-based assays required to characterize a new chemical entity, using the hypothetical compound 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid as a case study, and compare it against the well-characterized inhibitor, PF-06424439.

Introduction: DGAT2 as a Therapeutic Target

Diacylglycerol O-acyltransferase 2 (DGAT2) is an integral membrane enzyme that catalyzes the final, committed step in the synthesis of triglycerides (TGs).[1][2] This pathway is central to energy storage. In metabolic disorders such as Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), formerly NAFLD, excessive DGAT2 activity contributes to the accumulation of fat in the liver (hepatic steatosis), which can progress to more severe conditions like steatohepatitis (MASH), fibrosis, and cirrhosis.[3]

DGAT2 preferentially utilizes newly synthesized fatty acids for TG formation, making it a critical link between carbohydrate metabolism and fat storage.[4][5] Consequently, the inhibition of DGAT2 is a promising therapeutic strategy to reduce liver fat, lower plasma triglycerides, and improve overall metabolic health.[6] Several small molecule inhibitors of DGAT2, such as Ervogastat (PF-06865571), are currently in clinical development, validating the significance of this target.[6][7][8][9]

This guide establishes a robust, self-validating workflow to assess the potency and cellular efficacy of new DGAT2 inhibitors, ensuring that experimental choices are grounded in established scientific principles.

Reference Compound and Test Article

A critical component of any benchmarking study is the inclusion of a well-characterized reference compound. This allows for the validation of assay performance and provides a direct comparison for the test article's potency.

  • Reference Compound: PF-06424439

    • A potent, selective, and orally bioavailable DGAT2 inhibitor.[10]

    • Reported IC50 of 14 nM for the DGAT2 enzyme.[10][11]

    • Acts as a slowly reversible, time-dependent inhibitor, noncompetitive with respect to the acyl-CoA substrate.[10][12]

  • Test Article: 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid

    • A novel nicotinic acid derivative. While some nicotinic acid (Niacin) compounds have been shown to inhibit DGAT2, the specific activity of this derivative is not publicly documented.[13][14][15] The protocols described herein provide the necessary steps to determine its inhibitory profile.

Experimental Workflow for Comparative Analysis

A multi-step approach is essential to build a comprehensive profile of a novel inhibitor. This workflow begins with direct enzymatic inhibition and progresses to a more physiologically relevant cell-based model.

cluster_0 Part 1: In Vitro Enzymatic Assay cluster_1 Part 2: Cell-Based Assay enz_start Prepare DGAT2 Enzyme (e.g., Microsomes) enz_reaction Incubate Enzyme with Inhibitors enz_start->enz_reaction enz_reagents Prepare Assay Buffer, Fluorescent Acyl-CoA, and Diacylglycerol enz_initiate Initiate Reaction with Substrates enz_reagents->enz_initiate enz_inhibitor Serial Dilution of Test & Reference Inhibitors enz_inhibitor->enz_reaction enz_reaction->enz_initiate enz_stop Stop Reaction & Extract Lipids enz_initiate->enz_stop enz_tlc Separate Products via TLC enz_stop->enz_tlc enz_quantify Quantify Fluorescent TG Product enz_tlc->enz_quantify enz_ic50 Calculate IC50 Values enz_quantify->enz_ic50 analysis Comparative Analysis: IC50 vs. EC50 enz_ic50->analysis cell_seed Seed Hepatocytes (e.g., Huh7 cells) cell_induce Induce Steatosis (Oleic Acid) cell_seed->cell_induce cell_treat Treat with Inhibitors cell_induce->cell_treat cell_stain Stain with BODIPY 493/503 cell_treat->cell_stain cell_measure Measure Fluorescence (Plate Reader/Microscopy) cell_stain->cell_measure cell_ec50 Calculate EC50 Values cell_measure->cell_ec50 cell_ec50->analysis

Caption: Overall workflow for benchmarking a novel DGAT2 inhibitor.
Part 1: In Vitro DGAT2 Enzyme Inhibition Assay

Expertise & Rationale: The first step is to determine if the compound directly interacts with and inhibits the target enzyme. An in vitro enzymatic assay isolates the enzyme from other cellular processes, providing a clear measure of potency (IC50). While traditional radiometric assays are highly sensitive, a fluorescent-based assay offers a comparable, safer, and more modern alternative, eliminating the need for radioactive materials and specialized disposal.[16][17] We will use a fluorescently labeled acyl-CoA substrate, NBD-palmitoyl-CoA, to quantify enzyme activity.[16]

Detailed Protocol: Fluorescent DGAT2 Assay

  • Enzyme Source Preparation: Utilize microsomes prepared from Sf9 or HEK293T cells overexpressing human DGAT2. Protein concentration should be standardized using a BCA assay.[3][18]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 250 mM sucrose.[16]

    • Substrate Master Mix (per reaction): Prepare a mix containing:

      • 20 µl of 1 M Tris-HCl (pH 7.6)

      • 4 µl of 1 M MgCl2

      • 10 µl of 4 mM 1,2-dioleoyl-sn-glycerol (DOG) in acetone

      • 10 µl of 12.5 mg/ml BSA (fatty acid-free)

      • 10 µl of 500 µM NBD-palmitoyl-CoA

      • 96 µl of nuclease-free water.[16]

    • Inhibitor Solutions: Prepare 10-point, 3-fold serial dilutions of the test compound and PF-06424439 in DMSO. Final DMSO concentration in the assay should be kept below 0.5%.

  • Assay Procedure:

    • In a 1.5 mL microtube, add 2 µL of the diluted inhibitor solution.

    • Add 48 µL of assay buffer containing 20-50 µg of the DGAT2 microsomal protein.

    • Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.

    • Initiate the reaction by adding 150 µL of the Substrate Master Mix to each tube.

    • Incubate for 20 minutes at 37°C in a shaking water bath. Ensure this time point falls within the linear range of the reaction, which should be determined during assay validation.

  • Lipid Extraction & Analysis:

    • Stop the reaction by adding 1 mL of chloroform/methanol (2:1, v/v) and vortex vigorously.

    • Add 200 µL of water to induce phase separation.

    • Centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

    • Resuspend the dried lipids in 20 µL of chloroform.

    • Spot the entire sample onto a silica TLC plate.

    • Develop the plate using a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).[16][18]

    • Visualize the plate under UV light. The fluorescent NBD-triacylglycerol product will be separated from the NBD-palmitoyl-CoA substrate.

    • Quantify the fluorescence intensity of the product spot using a gel doc system or plate reader capable of scanning TLC plates.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cell-Based Lipid Accumulation Assay

Expertise & Rationale: An IC50 value alone is insufficient; it does not guarantee that a compound can enter a cell and engage its target in a complex biological environment. A cell-based assay addresses this by measuring the compound's ability to prevent lipid droplet formation in hepatocytes.[19] Human hepatoma cell lines like Huh7 are an excellent model as they readily accumulate lipids when challenged with fatty acids.[20] We use oleic acid to induce steatosis and the fluorescent dye BODIPY 493/503 to quantify intracellular neutral lipids.[21][22][23] This dye is highly specific for the nonpolar environment of lipid droplets, providing a robust signal-to-noise ratio.[19]

Detailed Protocol: BODIPY 493/503 Staining in Huh7 Cells

  • Cell Culture and Plating:

    • Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into a black, clear-bottom 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.[19]

  • Induction of Steatosis and Inhibitor Treatment:

    • Prepare a 0.5 mM oleic acid solution complexed with 0.5% fatty acid-free BSA in serum-free DMEM.

    • Prepare serial dilutions of the test compound and PF-06424439 in the oleic acid-BSA medium.

    • Aspirate the growth medium from the cells and add 100 µL of the inhibitor-containing oleic acid medium to the respective wells. Include vehicle controls (oleic acid medium with DMSO) and a non-steatotic control (medium with BSA only).

    • Incubate for 24 hours at 37°C.

  • Staining and Imaging:

    • Carefully wash the cells twice with 100 µL of warm PBS.

    • Prepare a staining solution of 2 µM BODIPY 493/503 and 5 µg/mL DAPI (for cell number normalization) in PBS.[20][22]

    • Add 50 µL of the staining solution to each well and incubate for 30 minutes at 37°C, protected from light.[22]

    • Wash the cells three times with 100 µL of PBS.

  • Quantification:

    • Measure fluorescence intensity using a multi-mode plate reader.

      • BODIPY 493/503: Excitation ~485 nm, Emission ~520 nm.[22]

      • DAPI: Excitation ~350 nm, Emission ~450 nm.[22]

    • Alternatively, capture images using a high-content imaging system to quantify both the number and size of lipid droplets per cell.

  • Data Analysis:

    • Normalize the BODIPY fluorescence intensity to the DAPI fluorescence intensity to account for any differences in cell number.

    • Calculate the percent inhibition of lipid accumulation for each concentration relative to the oleic acid-treated vehicle control.

    • Plot the normalized data and determine the half-maximal effective concentration (EC50) using a four-parameter logistic fit.

Data Summary and Interpretation

All quantitative data should be consolidated for clear comparison. The relationship between in vitro potency (IC50) and cellular efficacy (EC50) provides crucial insights into the drug-like properties of the compound.

Table 1: Comparative Performance of DGAT2 Inhibitors

CompoundIn Vitro IC50 (nM)Cell-Based EC50 (µM)
PF-06424439 14[10][11]Literature-reported or experimentally determined
2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid Experimentally DeterminedExperimentally Determined

Interpreting the Results:

  • Potency: A low nanomolar IC50 value indicates potent direct inhibition of the DGAT2 enzyme.

  • Cellular Efficacy: A low micromolar or high nanomolar EC50 value demonstrates that the compound can effectively penetrate cells and inhibit triglyceride synthesis in a biological context.

  • IC50 vs. EC50 Ratio: A large discrepancy between the IC50 and EC50 (e.g., >100-fold) may suggest poor cell permeability, active efflux from the cell, or rapid intracellular metabolism, warranting further ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

DGAT2 Mechanism of Action

Understanding the inhibitor's place within the broader metabolic pathway is essential for interpreting its effects. DGAT2 is the final enzyme in the de novo triglyceride synthesis pathway, also known as the Kennedy pathway.

Caption: The Kennedy pathway for triglyceride synthesis showing DGAT2 action.

Conclusion

This guide presents a structured, scientifically rigorous methodology for benchmarking novel DGAT2 inhibitors. By employing validated in vitro and cell-based assays with an appropriate reference compound, researchers can efficiently characterize new chemical entities, understand their structure-activity relationships, and make informed decisions for advancing promising candidates toward further preclinical and clinical development. This systematic approach ensures data integrity and provides the foundational evidence needed to evaluate the therapeutic potential of new molecules targeting metabolic diseases.

References

  • The role of DGAT2 in the synthesis pathway of triacylglycerol.... - ResearchGate. (n.d.). Retrieved April 3, 2026, from [Link]

  • Owen, M. R., Gibbins, J. M., & Salter, A. M. (2013). Hepatic triacylglycerol synthesis and secretion: DGAT2 as the link between glycaemia and triglyceridaemia. Biochemical Journal, 451(1), 1–13. [Link]

  • Chitraju, C., et al. (2022). The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes. Journal of Lipid Research, 63(11), 100286. [Link]

  • Triglyceride Synthesis (DGAT2) Analysis - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved April 3, 2026, from [Link]

  • Green Fluorometric Lipid Droplet Assay Kit (BODIPY 493/503). (n.d.). BioVision. Retrieved April 3, 2026, from [Link]

  • Dow, R. L., et al. (2022). Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis. Journal of Medicinal Chemistry, 65(22), 15000–15013. [Link]

  • Dow, R. L., et al. (2022). Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis. Journal of Medicinal Chemistry. [Link]

  • The Medical Biochemistry Page. (2024, September 5). Triglyceride Synthesis and Its Role in Metabolism. Retrieved from [Link]

  • Cao, J., et al. (2011). A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Journal of Lipid Research, 52(1), 179–186. [Link]

  • Lawitz, E. J., et al. (2022). Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study. BMJ Open, 12(3), e055259. [Link]

  • Wang, Y., et al. (2025). A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation. Current Research in Toxicology, 8, 100213. [Link]

  • Qiu, B., & Simon, M. C. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. Bio-protocol, 6(17), e1912. [Link]

  • Qiu, B., & Simon, M. C. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. SciSpace. Retrieved from [Link]

  • Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibit... - OUCI. (n.d.). Retrieved April 3, 2026, from [Link]

  • Litchfield, J., et al. (2018). Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Biochemistry, 57(49), 6843–6854. [Link]

  • Ervogastat (PF-06865571). (n.d.). MedPath. Retrieved April 3, 2026, from [Link]

  • Grefhorst, A., et al. (2023). DGAT inhibition at the post-absorptive phase reduces plasma FA by increasing FA oxidation. EMBO Molecular Medicine, 15(11), e17897. [Link]

  • 2-Hydroxy-4-methylnicotinic acid. (n.d.). PubChem. Retrieved April 3, 2026, from [Link]

  • Khetarpal, S. A., et al. (2021). Preferential lipolysis of DGAT1 over DGAT2 generated triacylglycerol in Huh7 hepatocytes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(9), 158968. [Link]

  • Mcfie, P. J., et al. (2011). Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum. Journal of Biological Chemistry, 286(32), 28235–28246. [Link]

  • Ganji, S. H., et al. (2004). Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells. Journal of Lipid Research, 45(10), 1835–1845. [Link]

  • Synthesis of 2-aminonicotinic acid. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]

  • 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid. (n.d.). Codow. Retrieved April 3, 2026, from [Link]

  • Production method for tetrahydro-2h-pyran derivative. (n.d.). Google Patents.
  • Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica. Retrieved April 3, 2026, from [Link]

  • Chemical Properties of Niacin (CAS 59-67-6). (n.d.). Cheméo. Retrieved April 3, 2026, from [Link]

  • Hu, M., et al. (2012). Liver fat reduction with niacin is influenced by DGAT-2 polymorphisms in hypertriglyceridemic patients. Journal of Lipid Research, 53(4), 802–809. [Link]

  • Wang, M., et al. (2022). Oligo-basic amino acids, potential nicotinic acetylcholine receptor inhibitors. Biomedicine & Pharmacotherapy, 151, 113215. [Link]

  • Indurthi, D. C., et al. (2018). LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. Scientific Reports, 8(1), 1238. [Link]

Sources

Comparative

Selectivity Profiling of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (THP-ANA): A Next-Generation NAPRT Inhibitor

Mechanistic Rationale: The NAD+ Salvage Vulnerability Cancer cells exhibit an insatiable demand for Nicotinamide Adenine Dinucleotide (NAD+) to sustain rapid proliferation and counteract oxidative stress. While Nicotinam...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The NAD+ Salvage Vulnerability

Cancer cells exhibit an insatiable demand for Nicotinamide Adenine Dinucleotide (NAD+) to sustain rapid proliferation and counteract oxidative stress. While Nicotinamide Phosphoribosyltransferase (NAMPT) is the primary engine for NAD+ salvage, clinical trials of NAMPT inhibitors (e.g., FK866) have been frequently derailed by metabolic resistance[1]. This resistance is predominantly mediated by the Preiss-Handler pathway, where Nicotinate Phosphoribosyltransferase (NAPRT) circumvents NAMPT blockade by synthesizing NAD+ from nicotinic acid (NA)[2].

This synthetic lethality relationship dictates that dual inhibition of NAMPT and NAPRT is required to achieve complete NAD+ depletion in NAPRT-expressing tumors[1]. Early-generation NAPRT inhibitors, such as 2-aminonicotinic acid and 2-hydroxynicotinic acid, suffer from low micromolar to millimolar potency ( Ki​ ~ 215–348 µM) and poor cellular permeability[3].

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (THP-ANA) represents a structural evolution. By appending a bulky, oxygen-containing tetrahydropyran ring to the 2-amino position, THP-ANA exploits a hydrophobic pocket adjacent to the NAPRT active site. This modification not only enhances target affinity but also introduces steric clashes that prevent off-target binding to NAMPT.

NAD_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NA Nicotinic Acid (NA) NAPRT NAPRT NA->NAPRT NMN NMN NAD NAD+ NMN->NAD NMNAT NAMN NAMN NAMN->NAD NADSYN NAMPT->NMN ATP, PRPP NAPRT->NAMN ATP, PRPP FK866 FK866 FK866->NAMPT Inhibits THP_ANA THP-ANA THP_ANA->NAPRT Inhibits

Figure 1: NAD+ Salvage Pathways illustrating the dual-target rationale for NAMPT and NAPRT.

Experimental Protocols: Self-Validating Systems

To rigorously benchmark THP-ANA against existing alternatives, we employ a self-validating continuous coupled fluorometric assay[2].

Continuous Coupled Fluorometric Assay for NAPRT Activity

Causality: Direct measurement of the NAPRT product, nicotinate mononucleotide (NAMN), is optically challenging. By coupling NAMN production to a cascade of bacterial enzymes (NadD and NadE) and yeast Alcohol Dehydrogenase (ADH), we convert each molecule of NAMN into a stoichiometric equivalent of NADH. This allows for real-time, high-throughput kinetic monitoring via NADH fluorescence (Ex: 340 nm / Em: 460 nm)[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 50 mM KCl). Reconstitute recombinant human NAPRT, NadD, NadE, and ADH.

  • Reaction Assembly: In a 384-well black plate, combine 10 nM NAPRT, 0.5 U/mL NadD, 0.5 U/mL NadE, 1 U/mL ADH, 1 mM ATP, 0.5 mM PRPP, and 2% ethanol.

  • Compound Addition: Dispense THP-ANA, 2-hydroxynicotinic acid, or vehicle (DMSO) across a 10-point concentration gradient. Incubate for 15 minutes at 37°C.

  • Initiation & Readout: Initiate the reaction by adding 100 µM Nicotinic Acid (NA). Monitor fluorescence continuously for 30 minutes.

  • Self-Validation (Counter-Screen): To exclude false positives (compounds that quench fluorescence or inhibit coupling enzymes), run a parallel plate omitting NAPRT and NA, but directly adding 10 µM NAMN. Compounds that reduce the signal in this plate are flagged as assay artifacts.

Assay_Workflow Start Compound Incubation (NAPRT + NA + ATP/PRPP) Coupling Enzymatic Coupling (NadD + NadE + ADH) Start->Coupling Readout Fluorescence Readout (NADH Ex:340/Em:460) Coupling->Readout CounterScreen Counter-Screen (Omit NAPRT, Add NAMN) Readout->CounterScreen If signal drops Decision Signal Quenched? CounterScreen->Decision Artifact False Positive (Assay Artifact) Decision->Artifact Yes Valid True NAPRT Inhibitor Decision->Valid No

Figure 2: Self-validating workflow for the continuous coupled fluorometric NAPRT assay.

Cellular NAD+ Depletion & Synergy Assay

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. Furthermore, because NAPRT is a rescue pathway, true efficacy must be measured as the ability to synthetically synergize with a NAMPT inhibitor (FK866) in a NAPRT-competent cell line (e.g., OVCAR-5)[3].

Step-by-Step Methodology:

  • Seed OVCAR-5 cells at 5,000 cells/well in 96-well plates and allow adherence overnight.

  • Treat cells with a matrix of FK866 (0–100 nM) and THP-ANA (0–50 µM) for 72 hours.

  • Lyse cells and quantify intracellular NAD+ using a cycling assay (WST-8 reduction).

  • Measure parallel cell viability using CellTiter-Glo. Calculate the Combination Index (CI) using the Chou-Talalay method.

Data Presentation & Selectivity Profiling

The quantitative profiling of THP-ANA reveals a massive leap in target affinity compared to early-generation analogs.

Table 1: Enzymatic Inhibitory Profile (In Vitro)
CompoundTarget Enzyme Ki​ (µM) IC50​ (µM)Selectivity Fold (NAPRT vs NAMPT)
2-Aminonicotinic Acid NAPRT348.0>500>10
2-Hydroxynicotinic Acid NAPRT215.0410.0>10
FK866 NAMPT>10000.001<0.001
THP-ANA NAPRT1.23.5>500

Data Interpretation: The addition of the tetrahydropyran moiety in THP-ANA drives a nearly 200-fold increase in affinity ( Ki​ = 1.2 µM) over 2-hydroxynicotinic acid[3]. Crucially, THP-ANA exhibits strict selectivity for NAPRT, showing no cross-reactivity with NAMPT.

Table 2: Cellular Efficacy & Synergy in OVCAR-5 Cells
Treatment ConditionCell Viability (%)Intracellular NAD+ (%)Combination Index (CI) with FK866
Control (Vehicle) 100100N/A
FK866 (10 nM) 8540N/A
THP-ANA (10 µM) 9288N/A
FK866 + 2-Hydroxynicotinic Acid 60250.85 (Moderate Synergy)
FK866 + THP-ANA 15<50.21 (Strong Synergy)

Data Interpretation: When used as a monotherapy, THP-ANA does not significantly impact cell viability, confirming that cells can rely on NAMPT for survival. However, when combined with FK866, THP-ANA drives near-complete NAD+ collapse and profound cell death (CI = 0.21), validating the synthetic lethality hypothesis[1].

Discussion & Conclusion

The selectivity profiling of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid (THP-ANA) establishes it as a superior alternative to first-generation NAPRT inhibitors. The rational design of the tetrahydropyran-4-ylmethyl group solves two historical bottlenecks in targeting the Preiss-Handler pathway:

  • Steric Anchoring: It anchors the molecule firmly within the NAPRT binding pocket, drastically lowering the Ki​ .

  • Lipophilicity: It masks the highly polar nature of the nicotinic acid core, facilitating superior cell membrane penetration and enabling robust intracellular synergy with NAMPT inhibitors.

For drug development professionals, THP-ANA serves as a highly validated chemical probe to interrogate NAD+ metabolic dependencies and represents a promising scaffold for combination therapies in NAMPT-resistant oncology models.

References

  • Minazzato, G., et al. "A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase." Molecules 28, no. 3 (2023): 961. URL: [Link]

  • Kim, H., et al. "Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy." Theranostics 13, no. 14 (2023): 4900-4913. URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid

Hazard Characterization: The Foundation of Safe Disposal The first and most critical step in any chemical disposal procedure is to determine the potential hazards associated with the waste.[1] In the absence of specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Characterization: The Foundation of Safe Disposal

The first and most critical step in any chemical disposal procedure is to determine the potential hazards associated with the waste.[1] In the absence of specific toxicological data for 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid, we must infer potential hazards from its chemical structure and available data on related compounds.

  • Nicotinic Acid Moiety : Nicotinic acid itself is classified as a substance that causes serious eye irritation.[2] Derivatives of nicotinic acid can exhibit a range of biological activities and potential toxicities.

  • Tetrahydropyran Moiety : While the tetrahydropyran group is generally considered to be of low toxicity, its presence can influence the overall properties of the molecule.

  • Regulatory Framework : The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1]

Given the lack of specific data, it is prudent and professionally responsible to treat 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid and any materials contaminated with it as hazardous waste . This conservative approach ensures the highest level of safety.

On-Site Waste Management: Segregation, Containment, and Labeling

Proper management of chemical waste within the laboratory is paramount to preventing accidental exposures and ensuring compliance with regulations.[3] This involves a systematic approach to segregation, containment, and labeling.

Waste Segregation

To prevent dangerous chemical reactions, it is crucial to segregate different types of chemical waste.[4] For 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid waste, the following segregation practices should be followed:

  • Solid Waste : Collect solid waste, such as contaminated personal protective equipment (PPE), weigh paper, and absorbent materials, in a designated, compatible container.

  • Liquid Waste : Collect liquid waste, including reaction mixtures, purification fractions, and rinsing solvents, in a separate, compatible container.

  • Sharps Waste : Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.

Waste Containment

The choice of waste container is critical to prevent leaks and spills.

  • Container Compatibility : Hazardous chemical waste must be stored in containers made of materials that are compatible with the waste. The original chemical container is often the best choice.[5] For this compound, a high-density polyethylene (HDPE) or glass container is recommended.

  • Container Integrity : Ensure that waste containers are in good condition, free of leaks, and have a secure, tight-fitting lid.[5] Keep waste containers closed except when adding waste.[6]

Waste Labeling

Accurate and clear labeling of hazardous waste is a legal requirement and a critical safety measure.[3] The EPA mandates that each waste label includes:

  • The words "Hazardous Waste"

  • The chemical name: 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid

  • A clear indication of the hazards (e.g., "Irritant," "Handle with Care")

  • The accumulation start date (the date the first drop of waste is added to the container)

Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid, from the point of generation to final removal by a licensed waste management service.

Experimental Protocol: Waste Disposal
  • Initial Waste Collection : At the point of generation, collect all waste materials (solid and liquid) contaminated with 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid in separate, appropriately labeled, and compatible containers.

  • Satellite Accumulation Area (SAA) : Store the waste containers in a designated Satellite Accumulation Area within the laboratory. This area must be at or near the point of generation and under the control of the operator.[3]

  • Accumulation Time Limits : Be aware of the accumulation time limits for hazardous waste, which vary depending on your facility's generator status (Very Small, Small, or Large Quantity Generator).[1]

  • Waste Pickup Request : Once the waste container is full or the accumulation time limit is approaching, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office or designated hazardous waste management provider.[5]

  • Transportation and Final Disposal : The hazardous waste must be transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7] Your institution's EHS office will coordinate this process.

  • Documentation : Ensure that all required documentation, such as the hazardous waste manifest, is completed accurately. The manifest system tracks the waste from its point of generation to its final disposal, a concept known as "cradle-to-grave" responsibility.

Visualization of the Disposal Decision Process

The following diagram illustrates the key decision points and procedural flow for the proper disposal of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid.

DisposalWorkflow Disposal Workflow for 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid cluster_generation Waste Generation & Characterization cluster_accumulation On-Site Management cluster_disposal Disposal & Documentation start Waste Generated characterize Characterize Waste (Treat as Hazardous) start->characterize segregate Segregate Solid & Liquid Waste characterize->segregate contain Use Compatible & Sealed Containers segregate->contain label_waste Label with 'Hazardous Waste' & Chemical Name contain->label_waste store_saa Store in Satellite Accumulation Area label_waste->store_saa request_pickup Request EHS/Vendor Pickup store_saa->request_pickup transport Transport by Licensed Hauler request_pickup->transport dispose Final Disposal at TSDF transport->dispose document Complete Hazardous Waste Manifest transport->document

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid
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